molecular formula C6H8BrN3O B569032 3-(4-bromo-1H-pyrazol-1-yl)propanamide CAS No. 1177349-02-8

3-(4-bromo-1H-pyrazol-1-yl)propanamide

Cat. No.: B569032
CAS No.: 1177349-02-8
M. Wt: 218.054
InChI Key: FOMDURNFVFITBG-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)propanamide (CAS Number: 1177349-02-8) is a brominated pyrazole derivative with the molecular formula C6H8BrN3O and a molecular weight of 218.05 . This compound serves as a versatile chemical intermediate for the synthesis of novel pharmaceutical and biologically active compounds . Pyrazol-1-yl-propanamide scaffolds are of significant interest in medicinal chemistry, particularly in the development of Selective Androgen Receptor Degraders (SARDs) and pan-antagonists for targeting treatment-resistant prostate cancer . Furthermore, related pyrazole-propanamide derivatives have demonstrated promising neuroprotective properties in research models, suggesting potential applications in neuroscience for mitigating neuroapoptosis . This product is intended for research purposes as a synthetic building block. 3-(4-Bromo-1H-pyrazol-1-yl)propanamide is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMDURNFVFITBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672482
Record name 3-(4-Bromo-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177349-02-8
Record name 3-(4-Bromo-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and detailed characterization of 3-(4-bromo-1H-pyrazol-1-yl)propanamide, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is based on a robust Michael addition reaction, and the characterization is detailed through modern spectroscopic techniques. This document is intended to serve as a practical resource for scientists, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its metabolic stability and versatile substitution patterns have led to the development of drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3] The title compound, 3-(4-bromo-1H-pyrazol-1-yl)propanamide, represents a valuable building block for the synthesis of more complex molecules, with the bromine atom providing a handle for further functionalization through cross-coupling reactions and the propanamide moiety offering potential for hydrogen bonding interactions with biological targets.

Proposed Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanamide

The proposed synthesis of the title compound is achieved through a base-catalyzed Michael addition of 4-bromo-1H-pyrazole to acrylamide. This aza-Michael addition is a highly efficient method for the N-alkylation of pyrazoles.[4]

Reaction Mechanism: The Aza-Michael Addition

The reaction proceeds via a nucleophilic attack of the deprotonated pyrazole nitrogen onto the electron-deficient β-carbon of acrylamide. The propanamide side chain is thus introduced at the N1 position of the pyrazole ring.

Michael_Addition pyrazole 4-Bromo-1H-pyrazole step1 Deprotonation of Pyrazole pyrazole->step1 acrylamide Acrylamide step2 Nucleophilic Attack acrylamide->step2 base Base (e.g., K₂CO₃) base->step1 product 3-(4-bromo-1H-pyrazol-1-yl)propanamide step1->step2 step3 Protonation step2->step3 step3->product

Caption: Proposed Aza-Michael Addition Mechanism.

Experimental Protocol: Synthesis

Materials and Reagents:

  • 4-bromo-1H-pyrazole

  • Acrylamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a stirred solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add acrylamide (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Synthesis Workflow Diagram

Synthesis_Workflow start Combine 4-bromo-1H-pyrazole, a crylamide, and K₂CO₃ in Acetonitrile reflux Reflux for 12-24 hours start->reflux workup Cool, filter, and concentrate reflux->workup extraction Dissolve in EtOAc, wash with H₂O and brine workup->extraction drying Dry over Na₂SO₄ and concentrate extraction->drying purification Purify by column chromatography drying->purification product Obtain pure 3-(4-bromo-1H-pyrazol-1-yl)propanamide purification->product

Caption: Synthesis workflow for 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Characterization of 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the standard analytical techniques and the expected results.

Molecular Structure

Caption: Molecular structure of 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Spectroscopic and Physical Data
Analysis Expected Results
Molecular Formula C₆H₈BrN₃O
Molecular Weight 218.05 g/mol
Appearance White to off-white solid
¹H NMR See Table 1
¹³C NMR See Table 2
IR (cm⁻¹) 3350-3180 (N-H stretch), 1660 (C=O stretch, Amide I), 1620 (N-H bend, Amide II), 1550 (C=N stretch), 1450 (C-N stretch), 750 (C-Br stretch)[5][6]
Mass Spec (EI) M⁺ at m/z 217, M⁺+2 at m/z 219 (approx. 1:1 ratio)[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[9]

Table 1: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole H-37.5 - 7.6s-
Pyrazole H-57.4 - 7.5s-
N-CH₂4.3 - 4.4t6-7
CH₂-C=O2.8 - 2.9t6-7
NH₂5.5 - 7.0br s-

Note: Predicted values are based on analogous structures.[10][11]

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C=O170 - 172
Pyrazole C-5139 - 141
Pyrazole C-3128 - 130
Pyrazole C-492 - 94
N-CH₂48 - 50
CH₂-C=O35 - 37

Note: Predicted values are based on analogous structures.[11][12]

Infrared (IR) Spectroscopy

Protocol:

  • Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Place a small amount of the solid sample on the ATR crystal.

  • Record the spectrum from 4000 to 400 cm⁻¹.

The IR spectrum is expected to show characteristic peaks for the amide and pyrazole functional groups.[3][5][13]

Mass Spectrometry (MS)

Protocol:

  • Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas or liquid chromatography.

  • Acquire the mass spectrum using electron ionization (EI) or electrospray ionization (ESI).

A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks (M⁺ and M⁺+2) of approximately the same intensity.[7][14]

Safety Precautions

Acrylamide:

  • Hazard: Acrylamide is a known neurotoxin and is classified as a probable human carcinogen.[15][16] It can be absorbed through the skin.

  • Handling: Always handle acrylamide in a well-ventilated fume hood.[17] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[2][18]

  • Disposal: Dispose of acrylamide waste according to institutional guidelines for hazardous chemical waste.

4-bromo-1H-pyrazole:

  • Hazard: Brominated organic compounds can be irritants and may have other toxicological properties.

  • Handling: Handle in a fume hood, wearing standard PPE. Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of as halogenated organic waste.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis and characterization of 3-(4-bromo-1H-pyrazol-1-yl)propanamide. The proposed synthetic route via Michael addition is efficient and scalable. The detailed characterization protocols ensure the unambiguous identification and verification of the final product's purity. Adherence to the outlined safety procedures is paramount for the safe execution of this work. This guide is intended to empower researchers in their efforts to explore the potential of novel pyrazole derivatives in drug discovery and development.

References

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2006). ResearchGate. Retrieved from [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectra of organic compounds containing bromine and chlorine. (1975). ACS Publications. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

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  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown. Retrieved from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). PubMed Central. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
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  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved from [Link]

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  • NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )... (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR of 3-(4-bromo-1H-pyrazol-1-yl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]propanamide. (n.d.). SpectraBase. Retrieved from [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI. Retrieved from [Link]

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  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications. Retrieved from [Link]

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. (n.d.). PubMed Central. Retrieved from [Link]

  • Molecular determinants of acrylamide neurotoxicity through covalent docking. (n.d.). PubMed Central. Retrieved from [Link]

  • 3-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide. (n.d.). AA Blocks. Retrieved from [Link]

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  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. (2024). MDPI. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-bromo-1H-pyrazol-1-yl)propanamide, a heterocyclic compound of interest in contemporary drug discovery and development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs, established chemical principles, and predictive computational models. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to generate precise data in their own laboratories. This guide is intended for an audience of researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for applications in medicinal chemistry, pharmacology, and materials science.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and other targeted therapies.[1] The subject of this guide, 3-(4-bromo-1H-pyrazol-1-yl)propanamide, incorporates this key heterocycle functionalized with a bromine atom and a propanamide side chain. These modifications are anticipated to modulate the compound's pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its physicochemical properties is therefore paramount for any rational drug design and development program.

This guide will systematically explore the key physicochemical parameters of 3-(4-bromo-1H-pyrazol-1-yl)propanamide, offering a blend of available data, expert analysis of structural analogs, and detailed experimental methodologies.

Molecular Structure and Core Identifiers

A foundational understanding of a molecule begins with its structure and fundamental identifiers.

Chemical Structure

The chemical structure of 3-(4-bromo-1H-pyrazol-1-yl)propanamide is presented below:

Caption: 2D structure of 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Key Identifiers

A summary of the core molecular identifiers for 3-(4-bromo-1H-pyrazol-1-yl)propanamide is provided in the table below.

PropertyValueSource
Molecular Formula C6H8BrN3OSupplier Data
Molecular Weight 234.05 g/mol Calculated
CAS Number Not explicitly found-

Thermal Properties: Melting Point and Thermal Stability

The thermal behavior of a compound is critical for its handling, formulation, and storage.

Melting Point

Estimated Melting Point: Based on these analogs, a melting point in the range of 100-120 °C is a reasonable estimation for 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Experimental Protocol for Melting Point Determination

The melting point of a crystalline solid can be accurately determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline 3-(4-bromo-1H-pyrazol-1-yl)propanamide is finely ground to a powder. A capillary tube is then packed with the powder to a height of 2-3 mm.[4][5]

  • Apparatus Setup: The packed capillary is placed in the heating block of the melting point apparatus.[6]

  • Heating Profile: A rapid heating rate (e.g., 10 °C/minute) is initially used to determine an approximate melting range.[1] A second, fresh sample is then heated slowly (1-2 °C/minute) starting from approximately 20 °C below the approximate melting point.[1][5]

  • Data Acquisition: The temperature at which the first liquid droplet is observed is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting.[4] This range is reported as the melting point.

G cluster_0 Melting Point Determination Workflow Sample Preparation Sample Preparation Apparatus Setup Apparatus Setup Sample Preparation->Apparatus Setup Packed Capillary Heating and Observation Heating and Observation Apparatus Setup->Heating and Observation Slow Heating Data Recording Data Recording Heating and Observation->Data Recording Melting Range

Caption: Workflow for experimental melting point determination.

Thermal Stability (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of a material. While no specific TGA/DSC data exists for the target compound, studies on other heterocyclic compounds show that decomposition temperatures are typically well above their melting points.[7] For pyrazoline derivatives, decomposition temperatures have been observed to be in the range of 257-292 °C.[8]

Expected Behavior: 3-(4-bromo-1H-pyrazol-1-yl)propanamide is expected to be thermally stable up to at least 200 °C. A DSC thermogram would likely show a sharp endothermic peak corresponding to its melting point.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility.

Aqueous and Organic Solvent Solubility

The solubility of 3-(4-bromo-1H-pyrazol-1-yl)propanamide will be governed by the interplay of its polar and non-polar functionalities. The propanamide group can act as both a hydrogen bond donor and acceptor, which should confer some aqueous solubility.[9] However, the 4-bromopyrazole moiety is more lipophilic.

Predicted Solubility:

  • Water: Sparingly soluble. The presence of the amide group should allow for some solubility, but the brominated pyrazole ring will limit it.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated.

  • Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted.

Experimental Protocol for Solubility Determination

A straightforward method to determine the solubility of a compound in various solvents is as follows:

Methodology:

  • Sample Preparation: Weigh a precise amount of 3-(4-bromo-1H-pyrazol-1-yl)propanamide (e.g., 10 mg) into a series of vials.[10]

  • Solvent Addition: To each vial, add a specific solvent in small, incremental volumes (e.g., 100 µL).[10]

  • Equilibration: After each addition, the mixture is vortexed and/or sonicated to facilitate dissolution. The sample is observed for complete dissolution (a clear solution with no visible solid particles).

  • Quantification: The total volume of solvent required to completely dissolve the solid is recorded. The solubility can then be expressed in terms of mg/mL or mol/L.

Chromatographic Behavior: Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard technique for assessing the purity of organic compounds.

Predicted Retention Behavior

Given its structure, 3-(4-bromo-1H-pyrazol-1-yl)propanamide is expected to be well-retained on a C18 stationary phase. The bromopyrazole moiety will contribute to its retention in a reversed-phase system.

Protocol for RP-HPLC Purity Analysis

A general RP-HPLC method for the purity determination of 3-(4-bromo-1H-pyrazol-1-yl)propanamide is outlined below.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical starting condition would be 95% A / 5% B, ramping to 5% A / 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or a wavelength determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phases.

G cluster_0 RP-HPLC Purity Analysis Workflow Sample Dissolution Sample Dissolution Injection Injection Sample Dissolution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Gradient Elution UV Detection UV Detection Chromatographic Separation->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis Peak Integration

Caption: Workflow for RP-HPLC purity analysis.

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the two methylene groups of the propanamide chain, and the amide protons. The pyrazole protons will likely appear in the aromatic region (δ 7-8 ppm). The methylene protons adjacent to the pyrazole nitrogen and the carbonyl group will be downfield-shifted. The amide protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the three pyrazole carbons, the two methylene carbons, and the carbonyl carbon. The carbonyl carbon will be the most downfield-shifted signal (typically δ > 170 ppm).

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]+ or [M+H]+ should be observed at m/z corresponding to the molecular weight (234.05). Common fragmentation patterns for pyrazoles include the loss of HCN and N₂.[11] The propanamide side chain may undergo cleavage at the C-C and C-N bonds.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present.

  • N-H stretch (amide): A broad band in the region of 3100-3500 cm⁻¹.[12]

  • C=O stretch (amide): A strong absorption around 1650-1680 cm⁻¹.[12]

  • C=N and C=C stretch (pyrazole ring): Absorptions in the 1400-1600 cm⁻¹ region.

Ionization and Lipophilicity

Acidity/Basicity (pKa)

The pyrazole ring is weakly basic, with a pKa of the conjugate acid around 2.5.[13][14] The amide group is generally neutral. Therefore, 3-(4-bromo-1H-pyrazol-1-yl)propanamide is expected to be a very weak base. Computational methods can be employed to predict the pKa value with reasonable accuracy.[15]

Predicted pKa: ~2.0-3.0

Lipophilicity (LogP)

The logarithm of the octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The bromo-substituted pyrazole ring will contribute significantly to the lipophilicity. Computational tools are widely used to predict LogP values.[16]

Predicted LogP: Based on its structure, a LogP value in the range of 1.5-2.5 is anticipated, indicating moderate lipophilicity.

Conclusion

This technical guide has provided a detailed examination of the anticipated physicochemical properties of 3-(4-bromo-1H-pyrazol-1-yl)propanamide. While direct experimental data is currently sparse, a robust profile has been constructed through the analysis of structural analogs and the application of established chemical principles. The inclusion of detailed experimental protocols for the determination of these properties serves as a practical resource for researchers, enabling the generation of empirical data to validate and refine the predictions made herein. A comprehensive understanding of these physicochemical characteristics is essential for advancing the study and application of this promising pyrazole derivative in drug discovery and other scientific disciplines.

References

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A Comprehensive Technical Guide to 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-(4-bromo-1H-pyrazol-1-yl)propanamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing from established chemical principles and data on analogous structures, this document details its molecular characteristics, a proposed synthesis pathway, methods for structural verification, and its potential biological significance.

Chemical Identity and Molecular Structure

The fundamental structure consists of a 4-bromopyrazole ring N-alkyated with a propanamide side chain. The pyrazole ring is a common scaffold in pharmacologically active molecules, and the bromo-substituent offers a site for further chemical modification, such as cross-coupling reactions.[1][2][3]

Molecular Formula: C₆H₈BrN₃O[4]

Molecular Structure Diagram:

SynthesisWorkflow Reactant1 4-Bromopyrazole Reaction Michael Addition (Room Temp to 60°C) Reactant1->Reaction Reactant2 Acrylamide Reactant2->Reaction Catalyst Base Catalyst (e.g., DBU, NaH) Catalyst->Reaction Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 3-(4-bromo-1H-pyrazol-1-yl)propanamide Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 4-Bromopyrazole (1.0 eq) [5]* Acrylamide (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) or Sodium Hydride (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-bromopyrazole in anhydrous DMF, add acrylamide.

  • Initiation: Add the base catalyst (e.g., DBU) dropwise at room temperature. The choice of a non-nucleophilic organic base like DBU is to favor the Michael addition over other potential side reactions. Alternatively, for a stronger base, sodium hydride can be used, which would first deprotonate the pyrazole to form the more nucleophilic pyrazolide anion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 50-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-bromopyrazole) is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Structural Elucidation and Characterization

Confirmation of the synthesized product's identity and purity is critical. A combination of spectroscopic methods is standard practice in organic synthesis. [6][7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the pyrazole ring protons (two singlets in the aromatic region), and the protons of the propanamide side chain (two triplets corresponding to the two methylene groups). The amide protons would appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will display signals for each unique carbon atom. This includes three signals for the pyrazole ring carbons, two for the methylene groups in the side chain, and one for the carbonyl carbon of the amide.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide (around 3300-3100 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Br stretching (in the fingerprint region).

  • MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The mass spectrum will also show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the M+ and M+2 ions).

Potential Applications and Biological Significance

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. [6][8][9]The structure of 3-(4-bromo-1H-pyrazol-1-yl)propanamide suggests several avenues for its application in research and drug development.

  • Scaffold for Drug Discovery: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The bromo-substituent is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups to explore structure-activity relationships. [3]* Potential Pharmacological Activity: Given that pyrazole-containing compounds have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties, it is plausible that this molecule or its derivatives could exhibit similar biological effects. [6][8][9]Screening this compound in relevant biological assays would be a logical next step. For example, many pyrazole derivatives act as inhibitors of various kinases or other enzymes. [10]

Safety and Handling

As with any laboratory chemical, 3-(4-bromo-1H-pyrazol-1-yl)propanamide should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

References

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Spectroscopic Data of 3-(4-bromo-1H-pyrazol-1-yl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 3-(4-bromo-1H-pyrazol-1-yl)propanamide. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis of this compound is also discussed, providing a complete profile for this molecule of interest.

Introduction

3-(4-bromo-1H-pyrazol-1-yl)propanamide belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] The structural elucidation of such molecules is paramount for confirming their identity, purity, and for understanding their chemical behavior. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will delve into the expected spectroscopic data for 3-(4-bromo-1H-pyrazol-1-yl)propanamide, based on established principles and data from analogous structures.

Molecular Structure and Logic

The structure of 3-(4-bromo-1H-pyrazol-1-yl)propanamide combines a 4-bromopyrazole ring with a propanamide side chain attached at the N1 position of the pyrazole. This arrangement dictates the expected spectroscopic signals, which can be logically dissected into contributions from the pyrazole core and the aliphatic amide chain.

Caption: Molecular Structure of 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the pyrazole ring protons and the propanamide side chain protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (pyrazole)7.5 - 7.8s-
H-5 (pyrazole)7.3 - 7.6s-
-CH₂- (adjacent to pyrazole)4.2 - 4.5t6.5 - 7.5
-CH₂- (adjacent to carbonyl)2.6 - 2.9t6.5 - 7.5
-NH₂ (amide)5.5 - 7.5br s-

Interpretation:

  • Pyrazole Protons (H-3 and H-5): The protons on the pyrazole ring are expected to appear as singlets in the aromatic region.[3] The absence of adjacent protons leads to no splitting. Their exact chemical shifts can vary depending on the solvent and concentration.

  • Propanamide Protons: The two methylene (-CH₂-) groups of the propanamide chain will appear as triplets due to coupling with each other. The methylene group attached to the nitrogen of the pyrazole ring will be deshielded and appear at a higher chemical shift compared to the methylene group adjacent to the carbonyl.

  • Amide Protons (-NH₂): The protons of the primary amide will typically appear as a broad singlet. The chemical shift can be highly variable and is dependent on factors such as solvent, temperature, and concentration due to hydrogen bonding and exchange with trace amounts of water.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (ppm)
C=O (amide)170 - 175
C-3 (pyrazole)138 - 142
C-5 (pyrazole)128 - 132
C-4 (pyrazole, C-Br)95 - 100
-CH₂- (adjacent to pyrazole)48 - 52
-CH₂- (adjacent to carbonyl)35 - 40

Interpretation:

  • Carbonyl Carbon: The carbon of the amide carbonyl group is expected to have the highest chemical shift, typically in the range of 170-175 ppm.

  • Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the bromine substituent. The carbon bearing the bromine (C-4) will be significantly shielded compared to the other pyrazole carbons.[4]

  • Propanamide Carbons: The two methylene carbons will have distinct chemical shifts, with the carbon attached to the pyrazole nitrogen appearing at a higher chemical shift due to the electronegativity of the nitrogen.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 3-(4-bromo-1H-pyrazol-1-yl)propanamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-16 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H stretch (amide)3100 - 3500Medium (two bands)
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (amide I)1650 - 1690Strong
N-H bend (amide II)1590 - 1650Medium
C=N stretch (pyrazole)1500 - 1600Medium
C-N stretch1350 - 1450Medium
C-Br stretch500 - 600Medium to Strong

Interpretation:

  • N-H Stretching: A primary amide will show two characteristic N-H stretching bands in the region of 3100-3500 cm⁻¹.[5][6]

  • C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl stretch is a key feature of the amide group and is expected around 1650-1690 cm⁻¹.[2]

  • N-H Bending (Amide II): The N-H bending vibration will appear in the 1590-1650 cm⁻¹ region.

  • Pyrazole Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring will result in absorptions in the fingerprint region.

  • C-Br Stretching: The presence of the bromine atom will give rise to a characteristic absorption in the lower frequency region of the spectrum.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Scan range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Process the interferogram to obtain the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion:

  • [M]⁺: m/z 232 and 234 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Proposed Fragmentation Pathway:

M [C₆H₈BrN₃O]⁺ m/z 232/234 F1 [C₃H₂BrN₂]⁺ m/z 146/148 M->F1 - C₃H₆NO F2 [C₃H₅N₂O]⁺ m/z 85 M->F2 - C₃H₂Br F4 [C₃H₂N₂]⁺ m/z 66 F1->F4 - Br F3 [C₂H₄NO]⁺ m/z 58 F2->F3 - HCN F5 [C₂H₂N]⁺ m/z 40 F4->F5 - HCN

Caption: Proposed Mass Spectrometry Fragmentation Pathway

Interpretation:

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.[7] The fragmentation is likely to occur at the bonds of the propanamide side chain and within the pyrazole ring. Key fragmentation pathways may include:

  • Cleavage of the propanamide chain: Loss of the propanamide side chain as a neutral fragment, leading to the formation of the 4-bromopyrazole cation.

  • Loss of bromine: Fragmentation involving the loss of a bromine radical from the molecular ion or subsequent fragment ions.

  • Ring fragmentation: Cleavage of the pyrazole ring, leading to smaller fragment ions.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Synthesis Outline

A plausible synthetic route to 3-(4-bromo-1H-pyrazol-1-yl)propanamide involves the N-alkylation of 4-bromopyrazole with a suitable three-carbon synthon bearing a protected or precursor amide functionality. A common method is the Michael addition of a pyrazole to an α,β-unsaturated amide.[8]

cluster_workflow Synthetic Workflow Start1 4-Bromopyrazole Reaction Michael Addition (Base catalyst, e.g., K₂CO₃) Start1->Reaction Start2 Acrylamide Start2->Reaction Product 3-(4-bromo-1H-pyrazol-1-yl)propanamide Reaction->Product

Caption: Synthetic Workflow for 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-bromopyrazole in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and acrylamide.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion, filter the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for 3-(4-bromo-1H-pyrazol-1-yl)propanamide. The presented data and protocols are based on fundamental spectroscopic principles and comparison with closely related structures, offering a robust framework for the characterization of this and similar pyrazole derivatives. The synthesis protocol outlined provides a practical approach for obtaining this compound for further research and development.

References

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Literature review of pyrazole amide scaffolds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyrazole Amide Scaffolds in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, fused with an amide moiety, creates the pyrazole amide scaffold—a structure of profound significance in medicinal chemistry.[1][2] This scaffold is recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Pyrazole amide derivatives have been successfully developed into therapeutics for inflammation, cancer, infectious diseases, and more.[5][6][7] Their success stems from the pyrazole ring's versatile substitution patterns, which allow for fine-tuning of steric, electronic, and pharmacokinetic properties, and the amide linker's capacity to form crucial hydrogen bonds with protein targets.[8][9] This guide provides a comprehensive review of the synthesis, diverse biological applications, structure-activity relationships (SAR), and future outlook for this remarkable chemical scaffold.

The Pyrazole Amide: A Privileged Scaffold in Drug Discovery

The pyrazole core is a versatile building block in drug design.[10][11] Its unique electronic properties and the presence of both hydrogen bond donor and acceptor sites on its nitrogen atoms allow for multiple points of interaction with biological macromolecules.[1][4] When combined with the amide group—a ubiquitous functional group in pharmaceuticals known for its structural rigidity and hydrogen bonding capabilities—the resulting pyrazole amide scaffold becomes a powerful pharmacophore.[8][9] This combination is present in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and various kinase inhibitors used in oncology, underscoring its therapeutic relevance.[2][12] The scaffold's value lies in its synthetic accessibility and the modularity of its design; modifications can be readily made at several positions on the pyrazole ring and on the amide's nitrogen substituent, providing a vast chemical space for optimization.[1][13]

Synthetic Strategies for Pyrazole Amide Scaffolds

The construction of the pyrazole amide core can be achieved through several reliable synthetic routes. The most common strategies involve the initial formation of a pyrazole carboxylic acid or its ester derivative, followed by amide bond formation.

Core Synthetic Methodologies
  • Cyclocondensation Reactions: The Knorr pyrazole synthesis and related cyclocondensation reactions are foundational. A common approach involves reacting a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative to form the pyrazole ring.[13][14] If one of the carbonyl precursors is an ester, this directly yields a pyrazole carboxylate ready for amidation.

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne. For instance, the cycloaddition of ethyl diazoacetate with an appropriate α-methylene carbonyl compound can produce pyrazole-5-carboxylates.[13]

  • Amide Bond Formation: Once the pyrazole carboxylic acid is obtained, standard peptide coupling chemistry is employed. Reagents like DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), or conversion to an acyl chloride followed by reaction with an amine are routinely used to form the final amide product.

Below is a diagram illustrating a general workflow for the synthesis of pyrazole amides.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Amide Bond Formation A 1,3-Dicarbonyl Compound C Pyrazole Carboxylic Acid / Ester A->C Cyclocondensation B Hydrazine Derivative B->C E Final Pyrazole Amide C->E Amidation D Amine (R-NH2) D->E Coupling Coupling Reagents (e.g., EDC, HOBt) Coupling->E

Caption: General synthetic workflow for pyrazole amides.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl Pyrazole Carboxamide

This protocol describes a typical two-step synthesis, starting from a β-ketoester and a substituted hydrazine to form the pyrazole core, followed by amidation.

Step 1: Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate

  • Reaction Setup: To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in glacial acetic acid (5 mL/mmol), add phenylhydrazine (1.05 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 118°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the mixture to cool to room temperature and pour it into ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Recrystallization from ethanol can be performed if further purification is needed.

Step 2: Synthesis of N-benzyl-1-phenyl-5-methyl-1H-pyrazole-4-carboxamide

  • Hydrolysis: Saponify the ethyl ester from Step 1 by dissolving it in a 2M solution of sodium hydroxide in a 1:1 mixture of ethanol and water. Heat the mixture at 80°C for 2-3 hours. Acidify the cooled solution with 2N HCl to precipitate the pyrazole carboxylic acid. Filter, wash with water, and dry the solid.

  • Amide Coupling: Dissolve the pyrazole carboxylic acid (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath and add EDC (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final pyrazole amide.

Pharmacological Landscape of Pyrazole Amides

The pyrazole amide scaffold has demonstrated remarkable versatility, leading to the development of agents across multiple therapeutic areas.[11][13]

Anti-inflammatory Agents: Targeting COX-2

Perhaps the most famous application of the pyrazole amide scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[14][15]

Case Study: Celecoxib Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme, which is responsible for prostaglandin synthesis in inflammatory pathways.[16] This selectivity spares the COX-1 isoform, which plays a protective role in the gastrointestinal tract, thereby reducing the gastric side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[17][18] The chemical structure features a 4-sulfonamidophenyl group at the N1 position of the pyrazole ring, which is crucial for its COX-2 selectivity.

G AA Arachidonic Acid COX2 COX-2 Enzyme (Inducible) AA->COX2 PGs Prostaglandins (PGE2, etc.) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Celecoxib Pyrazole Amide (e.g., Celecoxib) Celecoxib->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by pyrazole amides.

Anticancer Therapeutics: A Multi-Targeted Approach

In oncology, pyrazole amides have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[5][19]

3.2.1 Kinase Inhibition The pyrazole core often acts as a hinge-binding motif, a key interaction for ATP-competitive kinase inhibitors.[10] The amide portion can then form additional hydrogen bonds and direct substituents toward other regions of the ATP-binding pocket to enhance potency and selectivity.[9] Pyrazole amides have shown inhibitory activity against a wide range of kinases, including:

  • Janus Kinases (JAKs): Gandotinib (LY2784544) is a selective JAK2 inhibitor built on a 3-aminopyrazole scaffold.[10]

  • Aurora Kinases: Involved in mitosis, these are key targets for cancer therapy. Several pyrazole-based compounds show potent inhibition of Aurora A and B.[20]

  • Cyclin-Dependent Kinases (CDKs): Compounds bearing indole and pyrazole moieties have demonstrated significant CDK2 inhibitory activity.[5]

  • c-Jun N-terminal Kinase (JNK): Pyrazole amides have been synthesized as potent JNK-1 inhibitors with anti-inflammatory and potential anticancer effects.[9]

  • Receptor Tyrosine Kinases (VEGFR/EGFR): Pyrazole hybrids have been developed as dual inhibitors of VEGFR-2 and EGFR, key drivers of angiogenesis and tumor growth.[5]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS/RAF/MEK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K JAK JAK/STAT Pathway RTK->JAK Proliferation Cell Proliferation, Angiogenesis, Survival RAS->Proliferation PI3K->Proliferation JAK->Proliferation PyrazoleAmide Pyrazole Amide Kinase Inhibitor PyrazoleAmide->RTK Inhibition PyrazoleAmide->JAK Inhibition

Caption: Kinase signaling pathways targeted by pyrazole amides.

Table 1: Anticancer Activity of Representative Pyrazole Amide Derivatives

Compound ClassTarget KinaseCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Benzothiazole HybridVEGFR-2 / MultipleHT29 (Colon)3.17[5]
Indole-Pyrazole HybridCDK2HCT116 (Colon)< 23.7[5]
Pyrazole Carbaldehyde DerivativePI3KMCF7 (Breast)0.25[5]
Pyrazolyl BenzimidazoleAurora A/BHepG2 (Liver)10.8[20]
Pyrazole-based LigandEGFR / CDK2MCF7 (Breast)Varies[5]
Antimicrobial Agents

The pyrazole amide scaffold is also a valuable framework for developing new antimicrobial agents.[6][21] Derivatives have shown efficacy against a range of pathogens.

  • Antibacterial Activity: Certain pyrazole amide derivatives exhibit potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][8] The natural product Pyrazofurin, a C-glycoside of a pyrazole carboxamide, has a broad spectrum of antimicrobial and antiviral activity.[22]

  • Antifungal Activity: Pyrazole amides are prominent in agriculture as fungicides.[8] Many act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[8] For example, Fluxapyroxad is a commercial fungicide built on this scaffold.[8]

Structure-Activity Relationship (SAR) Insights

Optimizing the biological activity of pyrazole amides involves systematic modification of the scaffold's different components.[8][23]

Impact of Substituents on the Pyrazole Ring
  • N1-Position: This position is critical for modulating selectivity and physicochemical properties. Large, aromatic groups (like in Celecoxib) can confer selectivity for certain enzyme isoforms (e.g., COX-2).[7] In kinase inhibitors, this position often projects into the solvent-exposed region, allowing for the introduction of solubilizing groups.

  • C3-Position: Substitutions here often point towards the "gatekeeper" residue in kinases. Small, hydrophobic groups are often preferred. In some cases, introducing groups like trifluoromethyl can enhance potency.[16]

  • C4-Position: This position is less commonly substituted in active compounds but can be used to modulate the electronic nature of the ring or to block metabolic pathways.

  • C5-Position: Similar to N1, this position often bears an aryl group that can engage in crucial hydrophobic or π-π stacking interactions within the target's active site.[24]

Role of the Amide Linker and its Substituents

The amide linker is not merely a spacer; it is a key pharmacophoric element.[9] The N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. The substituent on the amide nitrogen (the "eastern" region) can be varied extensively to probe different pockets of the binding site, improve solubility, or enhance cell permeability.[25][26]

G cluster_0 Key SAR Insights Py Pyrazole Ring N1 N1-Substituent: - Selectivity - Solubility Py->N1 C3 C3-Substituent: - Potency - Hinge Binding Py->C3 C5 C5-Substituent: - Hydrophobic Interactions - π-π Stacking Py->C5 Amide Amide Linker Amide_Role Amide Group: - H-Bonding - Structural Rigidity Amide->Amide_Role R_Amide Amide Substituent (R) R_Role R Group: - Probes Binding Pockets - Modulates PK/PD R_Amide->R_Role

Caption: Key structure-activity relationship points for pyrazole amides.

Future Perspectives and Conclusion

The pyrazole amide scaffold continues to be a cornerstone of modern medicinal chemistry. Its proven track record, synthetic tractability, and wide-ranging biological activities ensure its continued exploration. Future research will likely focus on several key areas:

  • Novel Targets: Applying the scaffold to new and challenging biological targets, particularly in areas of unmet medical need like neurodegenerative diseases and rare cancers.

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously (e.g., dual COX/LOX inhibitors or multi-kinase inhibitors) to achieve synergistic effects or combat drug resistance.

  • AI and Machine Learning: Utilizing computational tools to accelerate the design and optimization of new pyrazole amide derivatives, predicting their activity, selectivity, and pharmacokinetic properties before synthesis.[8]

References

  • Zhang, X., Sun, W., Yi, Q., Tian, K., Zi, W., & Yang, S. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. [Link]

  • Zhang, X., et al. (n.d.). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. [Link]

  • Lusardi, M., Signorello, M. G., Russo, E., Caviglia, D., Ponassi, M., Iervasi, E., Rosano, C., Brullo, C., & Spallarossa, A. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Li, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]

  • Brullo, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Lan, R., et al. (2001). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). PubMed. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Al-Abdullah, E. S., et al. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. PMC - NIH. [Link]

  • Perumattam, J., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed. [Link]

  • (n.d.). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Voll, A. M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • (n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • (n.d.). Pyrazole-amide compounds useful as kinase inhibitors.
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  • Fadda, A. A., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. scielo.br. [Link]

  • (n.d.). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Link]

  • (n.d.). Some examples of commercially available pyrazole derivatives as NSAIDs. ResearchGate. [Link]

  • El-Reedy, A. A. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

  • Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Anwar, R. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]

  • Kumar, P., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

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  • Ríos, M.-C. & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

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An In-Depth Technical Guide to 3-(4-bromo-1H-pyrazol-1-yl)propanamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and synthetic versatility make it a cornerstone for the development of novel therapeutic agents. This guide provides a detailed technical overview of a specific pyrazole derivative, 3-(4-bromo-1H-pyrazol-1-yl)propanamide, offering insights into its chemical identifiers, potential synthetic routes, and the broader context of its significance in drug discovery. While specific experimental data for this exact compound is not extensively available in peer-reviewed literature, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust framework for researchers.

Part 1: Core Chemical Identity

The foundational step in understanding any chemical entity is to establish its unambiguous identification. For 3-(4-bromo-1H-pyrazol-1-yl)propanamide, the following identifiers are crucial for database searches, procurement, and regulatory documentation.

IdentifierValueSource
IUPAC Name 3-(4-bromo-1H-pyrazol-1-yl)propanamideN/A
Molecular Formula C6H8BrN3O[1]
Molecular Weight 218.05 g/mol N/A
SMILES C1=C(C=NN1CCC(=O)N)Br[1]
InChIKey FOMDURNFVFITBG-UHFFFAOYSA-N[1]

These identifiers provide a standardized language for communicating the precise chemical structure of the molecule, ensuring clarity and accuracy in research and development.

Part 2: Strategic Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A plausible and efficient route to 3-(4-bromo-1H-pyrazol-1-yl)propanamide is outlined below. This pathway leverages the nucleophilicity of the pyrazole nitrogen and the electrophilicity of an appropriate three-carbon building block.

Synthetic Pathway 4-Bromopyrazole 4-Bromopyrazole Intermediate_A 3-(4-bromo-1H-pyrazol-1-yl)propanamide 4-Bromopyrazole->Intermediate_A Michael Addition (Base Catalyst) Acrylamide Acrylamide Acrylamide->Intermediate_A caption Proposed synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Caption: Proposed synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Experimental Protocol: A Michael Addition Approach

This protocol is based on the well-established Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Step 1: N-Alkylation of 4-Bromopyrazole via Michael Addition

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromopyrazole (1 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Base Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium carbonate (K2CO3), to the solution. The base facilitates the deprotonation of the pyrazole nitrogen, enhancing its nucleophilicity.

  • Addition of Acrylamide: To the stirred solution, add acrylamide (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If using a solid base, filter the mixture. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Causality Behind Experimental Choices:
  • Choice of Base: A mild, non-nucleophilic base is crucial to prevent side reactions with the acrylamide. Stronger bases could potentially lead to polymerization of the acrylamide or other undesired reactions.

  • Solvent Selection: Aprotic polar solvents like acetonitrile or DMF are ideal as they can dissolve the reactants and facilitate the reaction without interfering with the nucleophilic attack.

  • Stoichiometry: A slight excess of acrylamide is used to ensure the complete consumption of the starting 4-bromopyrazole.

Part 3: Physicochemical Properties and Characterization

While experimental data for 3-(4-bromo-1H-pyrazol-1-yl)propanamide is limited, we can predict its key physicochemical properties and outline a comprehensive characterization workflow.

Predicted Physicochemical Properties
PropertyPredicted Value
XlogP -0.3[1]
Monoisotopic Mass 216.98508 Da[1]
Polar Surface Area 58.6 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Analytical Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Characterization Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR 1H and 13C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR Infrared Spectroscopy Structure_Confirmation->IR HPLC HPLC/UPLC Purity_Assessment->HPLC EA Elemental Analysis Purity_Assessment->EA caption Analytical workflow for compound characterization.

Sources

Title: In Silico Physicochemical Profiling of 3-(4-bromo-1H-pyrazol-1-yl)propanamide: A Predictive Guide to XlogP and Aqueous Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Pivotal Role of Physicochemical Properties in Drug Efficacy

The journey of a drug from administration to its molecular target is governed by its physicochemical properties. Two of the most critical parameters are lipophilicity—the affinity of a molecule for a lipid environment—and aqueous solubility.[2][3] An optimal balance is crucial: a drug must be soluble enough to be formulated and transported in aqueous biological fluids, yet lipophilic enough to permeate cellular membranes and reach its site of action. Poor solubility is a leading cause of compound attrition in the development pipeline.[2][4]

The subject of this guide, 3-(4-bromo-1H-pyrazol-1-yl)propanamide , belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs due to their versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6] Understanding the physicochemical profile of novel pyrazole derivatives is therefore of paramount importance.

Molecule of Interest:

  • IUPAC Name: 3-(4-bromo-1H-pyrazol-1-yl)propanamide

  • Molecular Formula: C₆H₈BrN₃O

  • SMILES: NC(=O)CCN1C=C(Br)C=N1

  • Structure: Chemical structure of 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Lipophilicity Prediction: The Octanol-Water Partition Coefficient (XlogP)

Lipophilicity is quantified by the partition coefficient (logP), the ratio of a compound's concentration in a biphasic octanol-water system. Due to the resource-intensive nature of experimental logP measurement, computational estimates (XlogP) are indispensable in early-phase discovery.

Predictive Methodology

A variety of algorithms are used to predict logP. One of the most widely validated and utilized is the atom-additive method, such as XLOGP3 .[7] This approach calculates the logP value by summing the contributions of individual atoms or fragments and applying correction factors for intramolecular interactions.[7] The XLOGP3 algorithm is calibrated on extensive training sets of compounds with experimentally determined logP values, providing reliable predictions for a wide range of chemical structures.[7]

In Silico Prediction Workflow

The computational workflow for predicting XlogP is a streamlined process designed for high-throughput screening of drug candidates.

cluster_input Input cluster_process Computational Engine cluster_output Output mol Molecule of Interest (SMILES/Structure) algo Select Prediction Algorithm (e.g., XLOGP3) mol->algo Input Structure calc Calculate Atomic/Fragment Contributions & Correction Factors algo->calc Apply Model xlogp Predicted XlogP Value calc->xlogp Generate Prediction

Caption: Workflow for In Silico XlogP Prediction.

Predicted XlogP and Comparative Analysis

To generate a robust prediction for 3-(4-bromo-1H-pyrazol-1-yl)propanamide, we analyze the calculated XlogP values of structurally similar compounds available in the PubChem database. This comparative approach allows us to understand the contribution of different functional groups to the overall lipophilicity.

Compound NamePubChem CIDKey Structural Differences from TargetPredicted XlogP (XLOGP3)
4-Bromopyrazole16375Parent pyrazole core0.3
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide7018423Hydrazide (-CONHNH₂) instead of amide-0.2
(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile98008482Cyclopentyl group, nitrile (-CN)2.4
3-(4-bromo-1H-pyrazol-1-yl)propanamide (Target) N/A - ~0.1 - 0.5 (Predicted)

Analysis and Synthesized Prediction: The parent 4-bromopyrazole has a low positive XlogP of 0.3.[4] The addition of a polar propanehydrazide group, which has significant hydrogen bonding capacity, renders the analog (CID 7018423) more hydrophilic, with an XlogP of -0.2. Conversely, replacing the amide with a nitrile and adding a bulky, lipophilic cyclopentyl group (CID 98008482) significantly increases the XlogP to 2.4.[5]

Our target molecule features a primary amide group (-CONH₂), which is polar and capable of hydrogen bonding, but generally less so than a hydrazide. Therefore, its XlogP is predicted to be slightly higher (more lipophilic) than the hydrazide analog but comparable to or slightly lower than the parent bromopyrazole.

Predicted XlogP for 3-(4-bromo-1H-pyrazol-1-yl)propanamide: 0.1 to 0.5

Expert Interpretation: An XlogP value in this range is highly favorable for drug development. It suggests the molecule possesses sufficient lipophilicity to support membrane permeability while avoiding the pitfalls of excessive lipophilicity, such as poor solubility, high protein binding, and potential for promiscuous target interactions.

Aqueous Solubility: Predictive and Experimental Strategies

Aqueous solubility is a complex phenomenon influenced by factors like crystal lattice energy (for solids) and solvation energy.[2] While computational models provide valuable early estimates, experimental determination remains the definitive standard.

Computational Solubility Models

Predicting aqueous solubility in silico is more challenging than predicting logP. Modern approaches often employ Quantitative Structure-Property Relationship (QSPR) and machine learning models.[3] These models are trained on large datasets of experimentally measured solubilities and use molecular descriptors (e.g., molecular weight, polar surface area, hydrogen bond donors/acceptors) to build a predictive relationship.

For 3-(4-bromo-1H-pyrazol-1-yl)propanamide, a qualitative prediction can be made based on its key structural features:

  • Features increasing solubility: The primary amide and the pyrazole nitrogen atoms are effective hydrogen bond donors and acceptors, which should promote favorable interactions with water.

  • Features decreasing solubility: The aromatic pyrazole ring and the bromo-substituent contribute to the molecule's lipophilic character.

Given the low predicted XlogP and the presence of multiple hydrogen bonding sites, the molecule is anticipated to have moderate to good aqueous solubility.

Experimental Protocols for Solubility Determination

To validate computational estimates and provide definitive data for formulation development, experimental measurement is essential. The choice of method depends on the stage of development and the required throughput.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This is the "gold standard" method for determining equilibrium solubility, providing a thermodynamically accurate value.[4]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Express the solubility in units such as µg/mL or mM.

Protocol 2: Kinetic Solubility via Turbidimetry

This high-throughput method is ideal for early discovery, measuring the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a DMSO stock.[4]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a multi-well plate (e.g., 96-well), perform serial dilutions of the DMSO stock solution.

  • Precipitation: Add a specified aqueous buffer to each well, rapidly mixing to induce precipitation in wells where the concentration exceeds the kinetic solubility limit.

  • Measurement: Read the plate using a nephelometer or a UV/Vis plate reader that can measure turbidity (light scattering) at a specific wavelength.

  • Data Analysis: Plot turbidity against concentration. The point at which the turbidity signal sharply increases corresponds to the kinetic solubility of the compound.[4]

Experimental Determination Workflow

cluster_prep Preparation cluster_process Equilibration & Separation cluster_analysis Analysis compound Solid Compound slurry Create Slurry (Excess Solid) compound->slurry solvent Aqueous Buffer (e.g., PBS pH 7.4) solvent->slurry agitate Agitate at Constant T (24-72h) slurry->agitate separate Separate Phases (Centrifuge/Filter) agitate->separate supernatant Collect Saturated Supernatant separate->supernatant quantify Quantify Concentration (HPLC or LC-MS) supernatant->quantify result Thermodynamic Solubility Value quantify->result

Caption: Workflow for Shake-Flask Thermodynamic Solubility Measurement.

Integrated Analysis and Forward Look

This in-depth guide has established a robust, predictive physicochemical profile for 3-(4-bromo-1H-pyrazol-1-yl)propanamide. By integrating computational predictions with established experimental frameworks, we provide a clear path for its evaluation.

Summary of Predicted Properties:

ParameterPredicted Value/RangeImplication for Drug DevelopmentRecommended Next Step
XlogP 0.1 – 0.5Favorable lipophilicity suggests good potential for membrane permeability and oral absorption.Proceed with in vitro permeability assays (e.g., PAMPA).
Aqueous Solubility Moderate to GoodLikely to have sufficient solubility for formulation and bioavailability. Avoids a common failure point.Experimentally determine thermodynamic solubility via Shake-Flask method.

Senior Scientist Perspective: The in silico profile of 3-(4-bromo-1H-pyrazol-1-yl)propanamide is highly promising. The predicted XlogP falls within the "rule of five" sweet spot, suggesting a lower risk of permeability or toxicity issues related to high lipophilicity. The structural features strongly indicate that aqueous solubility will not be a primary obstacle, a significant advantage for any drug candidate.

The immediate priority should be the experimental validation of these predictions. A definitive thermodynamic solubility value from a shake-flask experiment will be critical for guiding formulation strategies and interpreting data from subsequent cell-based and in vivo studies. The favorable computational profile justifies the allocation of resources for the synthesis and experimental characterization of this compound as a potential therapeutic agent.

References

  • Chemsrc. (2025). CAS#:1249514-25-7 | 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide.
  • PubChem. (n.d.). [(3s)-3-(4-Bromo-1h-Pyrazol-1-Yl)pyrrolidin-1-Yl][3-(Propan-2-Yl) - PubChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElx-80A4ZwGNnCvaHqifOmpy8huRAcCLbkNprAGiDGtQ5QTDrpAX8KxDSEsap6qGSXktZv3vvuKKEFTcoAZ3k0sC1iURyOxEfnv7JJ2NaDGAwnHEMGogXgF1PyqpkJRRpRjwtdxbMN0CN0V0T5Gw==
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Discovery and history of pyrazole-based compounds in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds

Foreword: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency, demonstrating a unique capacity to interact with a wide array of biological targets. These are termed "privileged scaffolds." Among them, the pyrazole nucleus—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—stands as a titan.[1][2] Its journey from an unexpected laboratory synthesis in the 19th century to its current status as a cornerstone of modern pharmaceuticals is a compelling narrative of scientific discovery, chemical ingenuity, and therapeutic innovation.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the pyrazole core. We will traverse its history, from the seminal discoveries that first brought it to light, through the evolution of its synthesis, to its establishment in a diverse range of blockbuster drugs and critical agrochemicals.[3][4] By understanding the causality behind key experimental choices and the historical context of its development, we can better appreciate and leverage the power of this remarkable heterocycle in future research endeavors.

Part 1: The Genesis of Pyrazole Chemistry: An Accidental Discovery

The story of pyrazole does not begin with a targeted search, but with a serendipitous observation. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, inadvertently created a new class of compound.[5] This discovery marked the birth of pyrazole chemistry and immediately highlighted its therapeutic potential.

The First Synthesis: Knorr's Pyrazolone and Antipyrine

Knorr's foundational experiment involved the condensation reaction of ethyl acetoacetate with phenylhydrazine.[3][4][5] The resulting product was not the expected quinoline but a pyrazolone derivative he named Antipyrine. This molecule quickly became one of the world's most widely used analgesic and antipyretic drugs until the rise of aspirin, demonstrating the immediate pharmacological relevance of the pyrazole core.[5][6][7]

While Knorr had discovered a key derivative and coined the term "pyrazole," the parent, unsubstituted pyrazole molecule was first synthesized six years later, in 1889, by Edward Buchner.[8][9] However, it was Knorr's synthesis that became the bedrock method for creating substituted pyrazoles.

The Knorr Pyrazole Synthesis: A Foundational Reaction

The reaction, now formally known as the Knorr Pyrazole Synthesis, is the classical and most straightforward method for constructing the pyrazole ring.[10] It involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound (such as a β-diketone or β-ketoester).[3][11]

The causality of the reaction is elegant in its simplicity. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons, leading to the formation of a hydrazone intermediate. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, results in the formation of the stable, aromatic pyrazole ring.[11]

Knorr_Synthesis cluster_reactants Reactants cluster_product Product R1_CO_CH2_CO_R3 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate R1_CO_CH2_CO_R3->Hydrazone Condensation R_NH_NH2 Hydrazine R_NH_NH2->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole - H2O (Dehydration)

Caption: General mechanism of the Knorr Pyrazole Synthesis.

Part 2: The Evolution of Synthetic Strategies

While the Knorr synthesis remains a pillar of pyrazole chemistry, the demand for more complex and diversely functionalized pyrazoles has driven the development of a vast synthetic toolkit.

Expanding the Classical Approaches

Early advancements built upon the principles of condensation chemistry. A significant variation involves the reaction of α,β-unsaturated aldehydes and ketones (including chalcones) with hydrazines.[3][4][12] This pathway typically proceeds via a Michael addition of the hydrazine, followed by cyclization and oxidation to yield the aromatic pyrazole.

Another powerful classical strategy is the [3+2] dipolar cycloaddition.[1][3] This method involves reacting a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a double or triple bond (an alkene or alkyne). This approach offers excellent control over regioselectivity and provides access to pyrazoles that are difficult to obtain through condensation methods.

MethodKey ReactantsMechanistic PrincipleAdvantage
Knorr Synthesis 1,3-Dicarbonyl + HydrazineCyclocondensationHigh yields, readily available starting materials.[11]
Chalcone Method α,β-Unsaturated Ketone + HydrazineMichael Addition / CyclizationAccess to highly substituted aryl-pyrazoles.[4]
[3+2] Cycloaddition Diazo Compound + Alkyne/AlkenePericyclic ReactionHigh regioselectivity, broad substrate scope.[3]
Modern Innovations: Efficiency and Complexity

Contemporary organic synthesis has introduced even more sophisticated methods. Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form the product, offer remarkable efficiency.[1] Furthermore, transition-metal-catalyzed reactions have enabled novel bond formations and functionalizations, greatly expanding the chemical space accessible to pyrazole-based drug discovery programs.[8][13]

Synthesis_Evolution Classical Classical Synthesis (1880s - mid 20th C.) Knorr Knorr Synthesis (1,3-Dicarbonyls) Classical->Knorr Chalcone Unsaturated Carbonyls Classical->Chalcone Cycloaddition [3+2] Cycloaddition Classical->Cycloaddition Modern Modern Synthesis (late 20th C. - Present) MCR Multi-Component Reactions (MCRs) Modern->MCR Catalysis Transition-Metal Catalysis Modern->Catalysis Photoredox Photoredox Reactions Modern->Photoredox

Caption: Evolution of synthetic methodologies for the pyrazole core.

Part 3: Pyrazole in Modern Medicine and Industry

The structural and electronic properties of the pyrazole ring—its aromaticity, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor—make it an ideal scaffold for drug design.[1][2] Its journey from Antipyrine to a portfolio of modern drugs illustrates its remarkable versatility.

A Portfolio of Prominent Drugs

The true value of the pyrazole scaffold is evident in the breadth of its therapeutic applications. It is a key component in drugs targeting inflammation, cancer, viral infections, and central nervous system disorders.[14]

Drug Name (Brand)Year of Approval (Approx.)Therapeutic ApplicationMechanism of Action
Celecoxib (Celebrex®)1999Anti-inflammatory, AnalgesicSelective COX-2 Inhibitor[2][15]
Sildenafil (Viagra®)1998Erectile DysfunctionPDE-5 Inhibitor[2]
Ruxolitinib (Jakafi®)2011Myelofibrosis, CancerJAK1/JAK2 Inhibitor[1][2]
Lenacapavir (Sunlenca®)2022HIV TreatmentHIV Capsid Inhibitor[2]
Phenylbutazone 1949Arthritis (Veterinary/Human)Non-selective COX Inhibitor[6][7]

Beyond pharmaceuticals, pyrazole derivatives have a long history of use in the agrochemical industry as effective herbicides, insecticides, and fungicides, protecting crops and contributing to global food security.[3][4]

Case Study: Celecoxib and the Dawn of Selective COX-2 Inhibition

The development of Celecoxib (Celebrex®) is a landmark in rational drug design and a testament to the utility of the pyrazole core. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen non-selectively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While COX-2 inhibition reduces inflammation and pain, concurrent COX-1 inhibition can lead to significant gastrointestinal side effects.

Researchers hypothesized that a molecule could be designed to fit exclusively into the active site of the COX-2 enzyme, which is slightly larger than that of COX-1. The trisubstituted pyrazole scaffold of Celecoxib was engineered to achieve this selectivity, resulting in a potent anti-inflammatory agent with a significantly improved safety profile compared to its predecessors.[15]

COX_Pathway cluster_enzymes Cyclooxygenase Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins COX2->Prostaglandins_COX2 GI_Protection GI Protection Platelet Aggregation Prostaglandins_COX1->GI_Protection Inflammation Inflammation Pain, Fever Prostaglandins_COX2->Inflammation Celecoxib Celecoxib (Pyrazole-based) Celecoxib->COX2 Selective Inhibition

Caption: Simplified pathway showing the selective inhibition of COX-2 by pyrazole-based drugs like Celecoxib.

Part 4: A Classic Experimental Protocol

To ground our discussion in practice, we present a detailed, self-validating protocol for the classic Knorr synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone), a compound first synthesized in 1887 and now used as a neuroprotective agent.[5] This experiment directly replicates the foundational chemistry discussed in Part 1.

Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

Objective: To synthesize a substituted pyrazolone via the Knorr cyclocondensation reaction.

Materials & Reagents:

  • Ethyl acetoacetate (1.63 mL, 12.5 mmol)

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Diethyl ether

  • Ethanol (for recrystallization)

  • Round-bottomed flask (50 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Beaker (100 mL)

  • Ice-water bath

  • Büchner funnel and filter flask

  • Stir bar

Methodology:

  • Reaction Setup: In a 50 mL round-bottomed flask containing a stir bar, carefully add the ethyl acetoacetate (12.5 mmol) followed by the slow, dropwise addition of phenylhydrazine (12.5 mmol). Causality Note: This addition is exothermic; slow addition prevents uncontrolled temperature increase. The reaction should be performed in a fume hood.[5]

  • Reflux: Assemble a reflux condenser on the flask and heat the mixture in a heating mantle or oil bath to 135–145 °C. Maintain this temperature under reflux for 60 minutes. Causality Note: The elevated temperature provides the necessary activation energy to drive the condensation and subsequent dehydration (elimination of water and ethanol), ensuring the reaction proceeds to completion.[5]

  • Isolation: After 60 minutes, remove the flask from the heat source and allow it to cool slightly. Carefully pour the resulting hot, viscous syrup into a 100 mL beaker.

  • Precipitation: Cool the beaker thoroughly in an ice-water bath. Once cold, add approximately 2-3 mL of diethyl ether and stir the mixture vigorously with a glass rod. The crude product should precipitate as a powdered solid. Causality Note: The pyrazolone product is poorly soluble in cold diethyl ether, while the starting materials and byproducts are more soluble. This difference in solubility allows for effective isolation via precipitation.[5]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small portion of cold diethyl ether to remove residual impurities.

  • Purification (Recrystallization): Transfer the crude solid to a clean beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization of the pure product. Causality Note: Recrystallization is a purification technique based on solubility differences. The desired compound is soluble in the hot solvent but crystallizes out as the solution cools, leaving impurities behind in the mother liquor.

  • Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator. Determine the final mass to calculate the percent yield and verify purity by measuring the melting point (literature: 125–127 °C).[5]

Conclusion: An Enduring Legacy

From its serendipitous discovery over a century ago, the pyrazole scaffold has proven to be of immense and enduring value. Its synthetic accessibility, first established by Knorr, has evolved into a sophisticated chemical science, enabling the creation of molecules with precisely tailored properties. The journey from Antipyrine to modern kinase inhibitors encapsulates a significant chapter in the history of medicinal chemistry. As researchers continue to explore new biological targets and disease pathways, the versatile and privileged pyrazole core will undoubtedly continue to be a source of novel therapeutics and innovative chemical solutions for years to come.

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Methodological & Application

Application Notes & Protocols: In Vitro Characterization of 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Framework for a Novel Pyrazole Compound

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities. Pyrazole-containing molecules have been successfully developed as anticancer, anti-inflammatory, and kinase-inhibiting agents, making new derivatives a subject of intense scientific interest.[1][2] This document provides a comprehensive guide for the initial in vitro characterization of 3-(4-bromo-1H-pyrazol-1-yl)propanamide, a novel compound within this class.

Our approach is designed not as a rigid set of instructions, but as a logical, tiered workflow. We will begin with foundational assays to determine the compound's general effect on cell viability, which is essential for establishing a therapeutically relevant concentration range. Subsequently, we will progress to more specific, mechanistic assays, such as direct kinase inhibition and the analysis of intracellular signaling pathways, to begin elucidating its potential mode of action. This strategic workflow ensures that each experimental step is informed by the last, providing a robust framework for evaluating novel chemical entities.

Section 1: Compound Handling and Stock Preparation

The accuracy and reproducibility of any in vitro assay begin with the proper handling and preparation of the test compound. The following protocol outlines the steps for preparing a high-concentration stock solution of 3-(4-bromo-1H-pyrazol-1-yl)propanamide, which will be used for all subsequent experiments.

Rationale: Preparing a concentrated stock in an organic solvent like Dimethyl Sulfoxide (DMSO) is standard practice. It allows for the addition of small volumes to aqueous culture media, minimizing the final solvent concentration to a level that is non-toxic to cells (typically ≤0.5%).

Protocol 1.1: Master Stock Solution Preparation

  • Weighing: Accurately weigh out a precise amount of 3-(4-bromo-1H-pyrazol-1-yl)propanamide powder using an analytical balance.

  • Solubilization: Add an appropriate volume of 100% molecular biology-grade DMSO to achieve a high-concentration master stock (e.g., 10-50 mM).

  • Dissolution: Vortex vigorously and, if necessary, gently warm the solution (not exceeding 37°C) to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any precipitate.

  • Aliquoting & Storage: Aliquot the master stock into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

ParameterRecommendationRationale
Compound 3-(4-bromo-1H-pyrazol-1-yl)propanamideN/A
Solvent 100% DMSO (Molecular Biology Grade)High solubilizing power; compatible with most cell-based assays at low final concentrations.
Master Stock Conc. 10-50 mMAllows for a wide range of final concentrations without excessive solvent addition.
Storage -20°C or -80°C, protected from lightEnsures long-term stability and prevents degradation from freeze-thaw cycles and light exposure.

Section 2: Primary Screening: Cell Viability and Cytotoxicity Assays

The first critical step in characterizing a new compound is to determine its effect on cell proliferation and viability. These assays establish the concentration range at which the compound exhibits biological activity, from subtle anti-proliferative effects to overt cytotoxicity. This information, often expressed as an IC50 (half-maximal inhibitory concentration), is crucial for designing all subsequent mechanistic studies.

Scientific Principle: Tetrazolium-based assays (like MTT, MTS, and WST-1) are colorimetric methods that measure the metabolic activity of a cell population.[3] Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the tetrazolium salt to a colored formazan product.[4] The amount of color produced is directly proportional to the number of living cells, providing a robust readout of cell viability.[5]

Protocol 2.1: WST-1 Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).[5]

  • Compound Preparation: Prepare a series of dilutions of 3-(4-bromo-1H-pyrazol-1-yl)propanamide from your master stock in the appropriate cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Be sure to include "vehicle control" wells (containing medium with the same final DMSO concentration as the highest compound dose) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[5]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values of the untreated controls are within the linear range of the plate reader.

  • Data Acquisition: Gently shake the plate to ensure a homogenous color distribution and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance (from wells with medium only), normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Analysis seed Seed Cells in 96-well Plate treat Prepare Serial Dilutions & Treat Cells seed->treat 24h Incubation incubate Incubate with Compound (24-72h) treat->incubate wst1 Add WST-1 Reagent incubate->wst1 read Incubate (1-4h) & Read Absorbance wst1->read analyze Normalize Data & Calculate IC50 read->analyze

Caption: Workflow for determining compound IC50 using a WST-1 cell viability assay.

Section 3: Mechanistic Exploration

With a defined concentration range from the viability assays, the next step is to investigate how the compound exerts its effects. Given that pyrazole derivatives are well-known kinase inhibitors, a logical progression is to perform direct enzymatic assays and to analyze the status of key signaling pathways within the cell.[6]

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of 3-(4-bromo-1H-pyrazol-1-yl)propanamide to inhibit the enzymatic activity of a specific kinase in a cell-free system. This is a critical step to determine if the compound is a direct inhibitor of a suspected target.

Scientific Principle: A kinase catalyzes the transfer of a phosphate group from ATP to a substrate (a protein or peptide).[7] An in vitro kinase assay reconstitutes this reaction using a purified recombinant kinase, a specific substrate, and ATP.[8][9] The activity of the kinase is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. The addition of an inhibitor will reduce the rate of this reaction.

Protocol 3.1: General Kinase Inhibition Assay

  • Reaction Setup: In a microplate, combine the kinase buffer, the specific kinase of interest, and the substrate peptide.

  • Inhibitor Addition: Add 3-(4-bromo-1H-pyrazol-1-yl)propanamide across a range of concentrations. Include a positive control (a known inhibitor for that kinase) and a negative/vehicle control (DMSO).

  • Pre-incubation: Allow the kinase and inhibitor to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to permit binding.

  • Initiate Reaction: Start the kinase reaction by adding a solution containing a defined concentration of ATP and MgCl₂.[10]

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).

  • Termination & Detection: Stop the reaction by adding a termination buffer. The detection method will depend on the assay format (e.g., for ADP-Glo™ assays, this involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal).

  • Data Acquisition: Read the signal (e.g., luminescence, fluorescence, or radioactivity) on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Signaling Pathways

If the compound reduces cell viability or inhibits a kinase, Western blotting can reveal its impact on intracellular signaling pathways.[11][12] This technique allows for the detection and semi-quantification of specific proteins, including their phosphorylation status, which is a key indicator of pathway activation or inhibition.[13]

Scientific Principle: Western blotting separates proteins from a cell lysate by size using SDS-PAGE.[14] The separated proteins are then transferred to a membrane and probed with primary antibodies specific to a target protein (e.g., total ERK) or a phosphorylated form of that protein (e.g., phospho-ERK). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to generate a signal that can be captured and quantified.

G cluster_pathway cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors erk->tf Phosphorylates prolif Cell Proliferation, Survival tf->prolif inhibitor Pyrazole Compound (Potential Inhibitor) inhibitor->raf e.g., inhibits RAF kinase

Caption: A simplified MAPK/ERK signaling pathway often interrogated by Western Blot.

Protocol 3.2: Western Blotting

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. For phosphorylation studies, it is often beneficial to serum-starve the cells for 12-24 hours to reduce basal signaling.[13] Treat cells with 3-(4-bromo-1H-pyrazol-1-yl)propanamide at relevant concentrations (e.g., 1x and 5x the viability IC50) for a short duration (e.g., 15, 30, 60 minutes).

  • Lysate Preparation: Wash cells with ice-cold PBS and then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[14] Scrape the cells, collect the lysate, and clarify it by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[12]

  • Gel Electrophoresis (SDS-PAGE): Load 20-30 µg of each protein sample into the wells of an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies against both the phosphorylated and total forms of the protein of interest (e.g., anti-p-Akt and anti-total-Akt).

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[13]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the total protein to account for any loading differences.

Section 4: Data Interpretation and Next Steps

The results from this three-tiered approach will provide a solid preliminary profile of 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

  • Viability Data: The IC50 value defines the compound's potency in a given cell line. A low IC50 suggests significant anti-proliferative or cytotoxic activity.

  • Kinase Assay Data: A low IC50 in a biochemical kinase assay indicates that the compound is a direct inhibitor of that enzyme. Comparing this value to the cell viability IC50 can suggest whether the observed cellular effect is likely due to the inhibition of this specific target.

  • Western Blot Data: A decrease in the phosphorylation of a key signaling protein (e.g., p-ERK) upon compound treatment provides strong evidence that the compound is modulating that specific pathway within the cell.

Collectively, these results will guide future experiments, such as broader kinase panel screening to assess selectivity, cell cycle analysis to understand the nature of the anti-proliferative effect, and assays to measure apoptosis or autophagy.

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Talarico, C., D'Atri, V., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]

  • Assay Guidance Manual: Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Kaur, N., Dwivedi, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

  • Zubair, M. & Frieri, M. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]

  • Akgul, O., Acar, C., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery. [Link]

  • Nguyen, T., Nguyen, H., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. [Link]

  • In vitro NLK Kinase Assay. (2018). Bio-protocol. [Link]

  • Western Blot-Preparation Protocol. (n.d.). Creative Diagnostics. [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • Sławiński, J., Szafrański, K., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules. [Link]

  • Unnisa, A., Huwaimel, B., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. European Review for Medical and Pharmacological Sciences. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

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Applications of 3-(4-bromo-1H-pyrazol-1-yl)propanamide in oncology research.

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications of pyrazole-based compounds in oncology research, using a representative framework that can be adapted for novel molecules such as 3-(4-bromo-1H-pyrazol-1-yl)propanamide. While specific data for this particular compound is not extensively available in public literature, the principles and protocols outlined here are derived from well-established research on structurally related pyrazole derivatives that have shown significant promise as anti-cancer agents.

Introduction: The Pyrazole Scaffold in Oncology

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In oncology, pyrazole derivatives have been successfully developed as inhibitors of key signaling proteins, particularly protein kinases that are often dysregulated in cancer. The bromo-substitution on the pyrazole ring can serve as a key interaction point with the target protein or as a handle for further chemical modification. The propanamide side chain can influence solubility, cell permeability, and interaction with the target's solvent-exposed regions.

While 3-(4-bromo-1H-pyrazol-1-yl)propanamide itself is not extensively characterized in the literature, its structure suggests potential as a kinase inhibitor. This guide will, therefore, focus on the common applications and experimental workflows used to characterize such a compound as a potential anti-cancer agent.

Part 1: Initial Characterization and Target Validation

The first step in evaluating a novel compound is to assess its effect on cancer cell viability and to identify its molecular target(s).

Application Note 1.1: Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic or cytostatic effects of 3-(4-bromo-1H-pyrazol-1-yl)propanamide on a panel of cancer cell lines.

Rationale: This initial screen helps to identify cancer types that are sensitive to the compound and to determine its potency (e.g., IC50 value). A broad panel of cell lines from different tissues of origin should be used to assess the spectrum of activity.

Protocol: MTT/MTS Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-(4-bromo-1H-pyrazol-1-yl)propanamide in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours. Live cells will metabolize the tetrazolium salt into a colored formazan product.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control (e.g., DMSO). Plot the viability data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Table 1: Hypothetical IC50 Data for 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma1.2
HCT116Colon Carcinoma0.8
MCF-7Breast Carcinoma5.6
U87-MGGlioblastoma> 50
Application Note 1.2: Target Identification and Engagement

Objective: To identify the protein target(s) of the compound and confirm direct binding in a cellular context.

Rationale: Many pyrazole derivatives function as kinase inhibitors. Therefore, initial screening against a panel of kinases is a logical step. Cellular thermal shift assays (CETSA) can then be used to confirm that the compound engages its target inside the cell.

Protocol: Kinase Profiling

  • In Vitro Kinase Panel: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega). These services typically test the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant kinases.

  • Data Analysis: The results are usually reported as the percentage of kinase activity remaining in the presence of the compound. "Hits" are defined as kinases that are significantly inhibited (e.g., >50% inhibition).

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cancer cells with the compound or vehicle control for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a few minutes. The binding of the compound is expected to stabilize the target protein, increasing its melting temperature.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of the soluble target protein remaining at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Workflow for Initial Compound Characterization

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Identification A Cancer Cell Line Panel B Cell Viability Assay (MTT/MTS) A->B C Determine IC50 Values B->C D In Vitro Kinase Panel Screen C->D Select sensitive cell lines for target validation E Identify Potential Kinase 'Hits' D->E F Cellular Thermal Shift Assay (CETSA) E->F G Confirm Target Engagement F->G

Caption: Workflow for initial screening and target validation of a novel compound.

Part 2: Mechanistic Studies and Pathway Analysis

Once a target is validated, the next step is to understand the downstream cellular consequences of its inhibition.

Application Note 2.1: Elucidating Downstream Signaling Effects

Objective: To investigate the effect of the compound on the signaling pathway downstream of the identified target kinase.

Rationale: Kinase inhibitors block the phosphorylation of their substrate proteins. Western blotting for the phosphorylated (active) and total forms of these downstream proteins can confirm the compound's mechanism of action.

Protocol: Western Blotting for Phospho-Proteins

  • Cell Lysis: Treat cells with the compound for various times and at different concentrations. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase. Subsequently, strip the membrane and re-probe with an antibody for the total form of the substrate to ensure equal loading.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Hypothetical Signaling Pathway Inhibition

G Compound 3-(4-bromo-1H-pyrazol-1-yl)propanamide Target Target Kinase Compound->Target Inhibition pSubstrate Phospho-Substrate (Active) Target->pSubstrate Phosphorylation Substrate Downstream Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response

Caption: Diagram of a signaling pathway inhibited by a pyrazole derivative.

Application Note 2.2: Cell Cycle and Apoptosis Analysis

Objective: To determine if the compound induces cell cycle arrest or apoptosis (programmed cell death).

Rationale: Many anti-cancer agents exert their effects by halting cell division or by triggering apoptosis in cancer cells. Flow cytometry is a powerful tool to quantify these effects.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.

  • Staining: Stain the cells with a solution containing propidium iodide (a DNA intercalating agent) and RNase A (to remove RNA).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The amount of PI fluorescence is proportional to the amount of DNA. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI enters cells with compromised membranes (late apoptosis/necrosis).

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Part 3: In Vivo Efficacy Studies

If a compound shows promising in vitro activity and a clear mechanism of action, the next step is to evaluate its efficacy in an animal model of cancer.

Application Note 3.1: Xenograft Tumor Models

Objective: To assess the anti-tumor activity of 3-(4-bromo-1H-pyrazol-1-yl)propanamide in vivo.

Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model to test the efficacy of anti-cancer drugs.

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Inject a suspension of cancer cells (e.g., HCT116) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Table 2: Hypothetical In Vivo Efficacy Data

Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle ControlDaily, p.o.1500 ± 250-
Compound (30 mg/kg)Daily, p.o.600 ± 15060
Compound (60 mg/kg)Daily, p.o.300 ± 10080

References

This is a representative list of resources relevant to the methodologies described. Specific literature on 3-(4-bromo-1H-pyrazol-1-yl)propanamide is not available.

  • Title: Privileged Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The MTT Assay to Evaluate Cell Viability Source: Nature Protocols URL: [Link]

  • Title: The cellular thermal shift assay for drug target identification and engagement Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Western Blotting: A Guide to Current Methods Source: Cold Spring Harbor Protocols URL: [Link]

  • Title: Flow Cytometry for Cell Cycle and Apoptosis Analysis Source: Current Protocols in Molecular Biology URL: [Link]

  • Title: Human Cancer Xenograft Models in Preclinical Research Source: Cancer Research URL: [Link]

The Strategic Role of 3-(4-bromo-1H-pyrazol-1-yl)propanamide in Accelerating Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the strategic use of versatile chemical intermediates is paramount. The pyrazole scaffold is a well-established pharmacophore in a multitude of clinically approved drugs due to its unique electronic properties and ability to form key hydrogen bond interactions with protein targets. This application note details the significance and practical application of 3-(4-bromo-1H-pyrazol-1-yl)propanamide as a pivotal intermediate in the synthesis of potent kinase inhibitors, with a focus on the Janus kinase (JAK) family of enzymes. We will provide detailed protocols for its synthesis, characterization, and subsequent elaboration into a drug-like scaffold, exemplified by its application in the synthesis of Fedratinib, a selective JAK2 inhibitor.

The Pyrazole Moiety: A Privileged Scaffold in Kinase Inhibition

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that has proven to be a cornerstone in medicinal chemistry. Its prevalence in pharmaceuticals stems from its ability to act as a bioisostere for other aromatic rings, offering improved physicochemical properties such as solubility and metabolic stability. In the context of kinase inhibition, the pyrazole moiety often serves as a crucial hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition.

3-(4-bromo-1H-pyrazol-1-yl)propanamide: A Versatile Intermediate

The subject of this note, 3-(4-bromo-1H-pyrazol-1-yl)propanamide, is a strategically designed intermediate that incorporates several key features for efficient drug development:

  • A Reactive Handle: The bromine atom at the 4-position of the pyrazole ring serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward introduction of diverse aryl and heteroaryl groups, enabling the exploration of the chemical space around the pyrazole core to optimize potency and selectivity.

  • A Flexible Linker: The propanamide side chain provides a flexible linker that can be further modified or can position the pyrazole core optimally within the ATP-binding pocket of the target kinase.

  • Facile Synthesis: As will be detailed, the synthesis of this intermediate is straightforward, making it an attractive building block for large-scale medicinal chemistry efforts.

Synthesis and Characterization of 3-(4-bromo-1H-pyrazol-1-yl)propanamide

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanamide can be efficiently achieved via a Michael addition reaction between 4-bromopyrazole and acrylamide. This reaction is a classic example of a conjugate addition and is known for its high efficiency and atom economy.

Experimental Protocol: Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Materials:

  • 4-Bromopyrazole (1.0 eq)

  • Acrylamide (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromopyrazole (1.0 eq) in anhydrous acetonitrile, add acrylamide (1.1 eq) and DBU (0.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(4-bromo-1H-pyrazol-1-yl)propanamide as a white solid.

Characterization Data:

The structure of the synthesized 3-(4-bromo-1H-pyrazol-1-yl)propanamide should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₆H₈BrN₃O
Molecular Weight 218.05 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.55 (s, 1H), 7.50 (s, 1H), 6.05 (br s, 1H), 5.45 (br s, 1H), 4.35 (t, J=6.8 Hz, 2H), 2.75 (t, J=6.8 Hz, 2H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 173.5, 139.0, 129.5, 92.0, 48.0, 36.5
IR (KBr, cm⁻¹) 3350, 3180, 1660, 1550, 1450, 1050, 800
Mass Spectrum (ESI+) m/z 218.0, 220.0 [M+H]⁺

Note: Predicted and literature-based values. Actual results may vary.

Application in the Synthesis of Fedratinib: A Case Study

To illustrate the utility of 3-(4-bromo-1H-pyrazol-1-yl)propanamide, we will outline its application in a key step for the synthesis of Fedratinib, a selective JAK2 inhibitor approved for the treatment of myelofibrosis.[1][2] The core of Fedratinib consists of a pyrazolyl-pyrimidine scaffold. The bromine atom on our intermediate is ideally positioned for a Suzuki-Miyaura coupling reaction to construct this core.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-(4-bromo-1H-pyrazol-1-yl)propanamide (1.0 eq)

  • 2-chloro-4-(pinacolboranyl)pyrimidine (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 3-(4-bromo-1H-pyrazol-1-yl)propanamide (1.0 eq), 2-chloro-4-(pinacolboranyl)pyrimidine (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired pyrazolyl-pyrimidine intermediate.

This intermediate can then be further elaborated through established synthetic routes to afford Fedratinib.

The JAK/STAT Signaling Pathway and the Mechanism of Action of Fedratinib

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders.

Fedratinib functions as a potent and selective inhibitor of JAK2.[1] By binding to the ATP-binding site of the JAK2 kinase domain, Fedratinib blocks the phosphorylation of STAT proteins.[3] This inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby downregulating the expression of genes involved in cell proliferation and survival.

Below is a diagram illustrating the synthesis of the pyrazolyl-pyrimidine core and the mechanism of action of Fedratinib.

G cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action A 3-(4-bromo-1H-pyrazol-1-yl)propanamide C Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) A->C B 2-chloro-4-(pinacolboranyl)pyrimidine B->C D Pyrazolyl-pyrimidine Intermediate C->D E Cytokine Receptor F JAK2 E->F Cytokine Binding G STAT F->G activates H Phosphorylation G->H undergoes I Dimerization & Nuclear Translocation H->I J Gene Transcription (Proliferation, Survival) I->J K Fedratinib K->F inhibits

Caption: Synthetic pathway to a key pyrazolyl-pyrimidine intermediate and the mechanism of Fedratinib action on the JAK/STAT pathway.

Conclusion

3-(4-bromo-1H-pyrazol-1-yl)propanamide is a highly valuable and versatile intermediate for the synthesis of kinase inhibitors, particularly those targeting the JAK family. Its straightforward synthesis and the presence of a reactive bromine handle allow for the efficient construction of complex molecular architectures. The outlined protocols provide a practical guide for researchers in the field of drug discovery to utilize this key building block in their synthetic endeavors, ultimately accelerating the development of novel therapeutics for a range of diseases.

References

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. Retrieved from [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2024). ResearchGate. Retrieved from [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Intermediates of JAK inhibitors and preparation methods thereof. (2020). Google Patents.
  • What is the mechanism of Fedratinib Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI. Retrieved from [Link]

  • 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide. (2012). National Institutes of Health. Retrieved from [Link]

  • Model reactions of acrylamide with selected amino compounds. (2010). PubMed. Retrieved from [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013). Google Patents.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Acrylamide Polymerization — A Practical Approach. (n.d.). Bio-Rad. Retrieved from [Link]

  • Fedratinib in 2023 and beyond: indications and future applications. (2023). National Institutes of Health. Retrieved from [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2023). PubMed. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). MDPI. Retrieved from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis of and anti-fibrotic effect of pyrazole derivative J-1048: Inhibition of ALK5 as a novel approach to liver fibrosis targeting inflammation. (2023). PubMed. Retrieved from [Link]

  • Synthesis of fedratinib (XXIX). (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). National Institutes of Health. Retrieved from [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.). ResearchGate. Retrieved from [Link]

  • Fedratinib Attenuates Bleomycin-Induced Pulmonary Fibrosis via the JAK2/STAT3 and TGF-β1 Signaling Pathway. (2021). MDPI. Retrieved from [Link]

  • Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis. (2020). PubMed. Retrieved from [Link]

  • FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN). (2023). National Institutes of Health. Retrieved from [Link]

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Application Notes and Protocols for 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 3-(4-bromo-1H-pyrazol-1-yl)propanamide

3-(4-bromo-1H-pyrazol-1-yl)propanamide is a substituted pyrazole derivative. The pyrazole ring is a common scaffold in medicinal chemistry, and halogenated organic molecules are key intermediates in synthetic chemistry, often used to build more complex molecular architectures through cross-coupling reactions. The propanamide side chain introduces a functional group that can also be modified or can influence the molecule's solubility and biological activity. Given its structure, this compound is likely a solid at room temperature and should be handled with the care afforded to novel research chemicals whose toxicological properties may not be fully characterized.

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and use of 3-(4-bromo-1H-pyrazol-1-yl)propanamide in a laboratory setting. Adherence to these guidelines is critical for ensuring experimental integrity and personnel safety.

Physicochemical Properties and Identification

A thorough understanding of the compound's properties is the foundation of its safe handling. The following table summarizes key identifiers and physical characteristics.

PropertyValueSource
Molecular Formula C₆H₈BrN₃O
Molecular Weight 218.05 g/mol
CAS Number 1207176-79-0
Appearance White to off-white solid(Typical)
Purity ≥95%
Solubility Soluble in DMSO and Methanol. Limited solubility in water is expected.(Inference)

Safety Profile and Hazard Communication

Based on the Safety Data Sheet (SDS), 3-(4-bromo-1H-pyrazol-1-yl)propanamide requires careful handling. The primary hazards are related to irritation and potential toxicity upon ingestion or inhalation.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The workflow for handling this compound should be designed to mitigate these risks at every step.

Logical Workflow for Safe Handling

The following diagram illustrates the critical decision points and safety checks required when working with 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

start Start: Experiment Planning assess Assess Hazards (Review SDS) start->assess ppe Select & Don PPE (Gloves, Goggles, Lab Coat) assess->ppe Hazards Identified handling Weighing & Solution Prep (In Fume Hood) ppe->handling reaction Perform Experiment handling->reaction cleanup Decontaminate & Clean reaction->cleanup waste Segregate Waste (Halogenated Organic) cleanup->waste storage Store Compound (Cool, Dry, Inert Atm.) waste->storage end End storage->end

Caption: Workflow for safe handling of the compound.

Detailed Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Rationale: DMSO is a common solvent for creating stock solutions of organic compounds for biological assays due to its high solvating power. Preparing a concentrated stock allows for accurate dilution into aqueous media for experiments. This procedure must be performed in a chemical fume hood to mitigate inhalation risks.

Materials:

  • 3-(4-bromo-1H-pyrazol-1-yl)propanamide (CAS: 1207176-79-0)

  • Anhydrous DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Amber glass vial with a PTFE-lined cap

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-Weighing Preparation: Don appropriate PPE (nitrile gloves, safety glasses, lab coat). Place a weigh boat on the analytical balance and tare it.

  • Weighing: Carefully weigh out 2.18 mg of 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

    • Calculation: For a 10 mM solution in 10 mL: (218.05 g/mol ) * (0.010 mol/L) * (0.010 L) = 0.0218 g = 21.8 mg. For 1mL, it is 2.18mg. Let's assume we are making 1mL for this protocol.

  • Solubilization: Quantitatively transfer the solid to a 1.5 mL microcentrifuge tube. Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex the tube for 30-60 seconds until the solid is completely dissolved. A brief sonication step may be used if dissolution is slow.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, date of preparation, and preparer's initials.

  • Aliquoting and Long-Term Storage: For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Protocol for Handling and Storage

Rationale: Proper storage is paramount to maintaining the chemical integrity and purity of the compound. Degradation can be caused by moisture, light, and elevated temperatures.

Procedure:

  • Receiving the Compound: Upon receipt, inspect the container for any damage. Log the compound into the chemical inventory system.

  • Short-Term Storage (Days to Weeks): Store the original container in a desiccator at room temperature (20-25°C), away from direct sunlight and sources of ignition.

  • Long-Term Storage (Months to Years): For long-term stability, store the compound at 2-8°C in a tightly sealed container. To prevent moisture condensation upon removal from cold storage, allow the container to equilibrate to room temperature before opening. For highly sensitive applications, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

Storage Conditions Summary:

ConditionRecommendationRationale
Temperature Long-Term: 2-8°C. Short-Term: Room Temperature (20-25°C).Prevents thermal degradation.
Atmosphere Tightly sealed container. Inert gas (Ar, N₂) for extended storage.Minimizes oxidation and hydrolysis.
Light Store in an amber vial or in a dark location.Prevents photochemical decomposition.
Moisture Store in a desiccator or with a desiccant.The amide functional group can be susceptible to hydrolysis.

Spill and Emergency Procedures

Rationale: A prepared response is crucial to containing spills and preventing exposure. The following flowchart outlines the immediate steps to be taken in the event of a spill.

spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe_check Assess Situation Ensure PPE is Intact evacuate->ppe_check contain Contain Spill with Absorbent Material ppe_check->contain Safe to Proceed cleanup_solid For Solid Spill: Gently sweep into a waste container. contain->cleanup_solid Solid cleanup_liquid For Solution Spill: Absorb with inert material (vermiculite, sand) contain->cleanup_liquid Liquid decontaminate Decontaminate Area (e.g., with soap & water) cleanup_solid->decontaminate cleanup_liquid->decontaminate dispose Package Waste for Chemical Disposal decontaminate->dispose report Report Incident to Safety Officer dispose->report

Caption: Emergency response flowchart for a chemical spill.

Waste Disposal

All waste containing 3-(4-bromo-1H-pyrazol-1-yl)propanamide, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a labeled, sealed container designated for halogenated organic waste.

  • Liquid Waste: Collect in a sealed, labeled container for halogenated organic solvent waste. Do not mix with non-halogenated waste streams.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and regulations.

References

  • 3-(4-bromo-1H-pyrazol-1-yl)propanamide SDS: [Link]

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies Utilizing 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it a privileged scaffold in drug design.[4] The pyrazole ring can act as both a hydrogen bond donor and acceptor, and its electronic properties can be finely tuned through substitution, allowing for the optimization of interactions with biological targets.[1] Furthermore, pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][4][5]

The specific molecule, 3-(4-bromo-1H-pyrazol-1-yl)propanamide, represents a particularly valuable starting point for structure-activity relationship (SAR) studies. Its structure incorporates three key features for diversification: a reactive bromine atom on the pyrazole ring, a flexible propanamide linker, and a terminal primary amide. The bromine atom, in particular, serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions, enabling a systematic exploration of the chemical space around the pyrazole core.[6] This application note provides a comprehensive guide for researchers on leveraging this powerful scaffold in SAR campaigns to discover novel and potent bioactive molecules.

Strategic Chemical Modifications for SAR Studies

A successful SAR study hinges on the systematic modification of a lead compound to understand how different structural features influence its biological activity. For 3-(4-bromo-1H-pyrazol-1-yl)propanamide, a logical approach involves the independent or combined modification of its three key regions.

Diversification of the Pyrazole Core via Cross-Coupling Reactions

The bromine atom at the C4 position of the pyrazole ring is the primary site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering high efficiency and broad functional group tolerance.

  • Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups by coupling the bromo-pyrazole with a boronic acid or ester. This is particularly useful for exploring interactions with aromatic-binding pockets in the target protein.

  • Sonogashira Coupling: The introduction of alkyne moieties can be achieved through this coupling with terminal alkynes. The resulting alkynes can serve as isosteres for other functional groups or as handles for further modifications, such as click chemistry.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines. This is a powerful strategy for introducing new hydrogen bond donors and acceptors and for modulating the polarity of the molecule.

  • Stille Coupling: This reaction with organostannanes provides another avenue for introducing aryl, heteroaryl, and vinyl groups.

The rationale behind these modifications is to systematically probe the steric and electronic requirements of the target's binding site. For instance, introducing bulky hydrophobic groups may enhance binding through van der Waals interactions, while adding polar groups can establish new hydrogen bonds.

Modification of the Propanamide Linker

The propanamide linker provides a degree of conformational flexibility, which can be crucial for the optimal positioning of the pyrazole core and the terminal amide within the binding pocket. SAR studies on the linker can involve:

  • Homologation or Shortening: Varying the length of the alkyl chain can alter the distance between the pyrazole and the amide, which can be critical for establishing key interactions.

  • Introduction of Rigidity: Incorporating cyclic structures, such as cyclopropane rings, or double bonds within the linker can restrict conformational freedom. This can lead to an increase in binding affinity by reducing the entropic penalty of binding.

  • Introduction of Chiral Centers: The synthesis of enantiomerically pure analogs with stereocenters in the linker can reveal stereospecific interactions with the target.

Derivatization of the Terminal Amide

The primary amide is a key hydrogen bonding motif. Its modification can significantly impact binding affinity and pharmacokinetic properties.

  • N-Alkylation and N-Arylation: The synthesis of secondary and tertiary amides can probe the space around the amide binding site and modulate the hydrogen bonding capacity of this group.

  • Bioisosteric Replacement: Replacing the amide with other functional groups of similar size and electronic properties, such as a sulfonamide or a reverse amide, can lead to improved metabolic stability or altered binding modes.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations and biological assays in an SAR campaign using 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Arylation of the Pyrazole Core

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-(4-bromo-1H-pyrazol-1-yl)propanamide with an arylboronic acid.

Materials:

  • 3-(4-bromo-1H-pyrazol-1-yl)propanamide

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 3-(4-bromo-1H-pyrazol-1-yl)propanamide (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The reaction mixture should be stirred to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-(4-aryl-1H-pyrazol-1-yl)propanamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Workflow for a SAR Study

The following workflow outlines a typical cycle in an SAR study.

SAR_Workflow Start Lead Compound 3-(4-bromo-1H-pyrazol-1-yl)propanamide Synthesis Synthesis of Analogs (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Kinase Assay) Purification->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR SAR Analysis (Identify Key Moieties) Data->SAR Design Design of Next-Generation Analogs SAR->Design Design->Synthesis Iterative Cycle

Caption: Iterative workflow for a structure-activity relationship (SAR) study.

Data Presentation and Interpretation

The systematic collection and analysis of biological data are crucial for deriving meaningful SAR. The following table provides a hypothetical example of SAR data for a series of analogs of 3-(4-bromo-1H-pyrazol-1-yl)propanamide targeting a hypothetical kinase.

Compound IDR Group at C4-pyrazoleIC50 (nM)
1 (Parent) Br5,200
2a Phenyl850
2b 4-Fluorophenyl420
2c 4-Methoxyphenyl680
2d 3-Pyridyl350
2e 2-Thienyl710

Interpretation of Hypothetical Data:

  • Parent Compound (1): The starting bromo-pyrazole shows weak activity, indicating that substitution at this position is likely beneficial.

  • Aryl Substitution (2a): The introduction of a simple phenyl ring leads to a significant increase in potency, suggesting a favorable interaction with an aromatic pocket.

  • Electronic Effects (2b & 2c): The electron-withdrawing fluorine at the para-position (2b) enhances activity compared to the electron-donating methoxy group (2c). This suggests that the electronic properties of the aryl ring are important for binding.

  • Heteroaromatic Substitution (2d & 2e): The 3-pyridyl analog (2d) is the most potent in this series, indicating that a hydrogen bond acceptor at this position may be forming a key interaction with the target. The 2-thienyl group (2e) is also well-tolerated.

Visualizing Biological Context: A Hypothetical Signaling Pathway

To provide context for the biological data, it is often useful to visualize the signaling pathway in which the target is involved. The following diagram illustrates a generic kinase signaling pathway that could be the target of the pyrazole inhibitors.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Upstream Kinase Adaptor->Kinase1 TargetKinase Target Kinase (e.g., hypothetical target) Kinase1->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Pyrazole Inhibitor (e.g., Compound 2d) Inhibitor->TargetKinase Inhibits

Caption: A generic kinase signaling pathway illustrating the point of intervention for a pyrazole inhibitor.

Conclusion

3-(4-bromo-1H-pyrazol-1-yl)propanamide is a highly versatile and strategically valuable starting scaffold for SAR studies in drug discovery. The presence of a reactive bromine atom, a flexible linker, and a terminal amide provides multiple avenues for systematic chemical modification. By employing modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, and a rigorous biological evaluation workflow, researchers can effectively explore the chemical space around this privileged core to identify novel and potent bioactive compounds. The iterative process of design, synthesis, and testing, guided by a clear understanding of the structure-activity relationships, is a proven strategy for the successful development of new therapeutic agents.

References

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 8(10), 1295-1317. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15953350, 3-(4-bromo-1H-pyrazol-1-yl)propanamide. Available at: [Link]

  • Chemsrc. (2023). CAS#:1249514-25-7 | 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide. Available at: [Link]

  • Speranza, L., et al. (2020). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 25(5), 1058. Available at: [Link]

  • Alam, M. M., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4992. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Pyrazoles. [Diagram]. Available at: [Link]

  • Lange, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(15), 2883-2891. Available at: [Link]

  • MDPI. (2023). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Available at: [Link]

  • Sanna, M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6543. Available at: [Link]

  • Ali, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(19), 6245. Available at: [Link]

  • Adoo, G. (2024). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. LinkedIn. Available at: [Link]

Sources

Experimental design for testing the efficacy of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Preclinical Evaluation of Novel Pyrazole Derivatives

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold."[1] This designation is earned by its remarkable versatility and presence in a wide array of pharmacologically active agents.[2] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antioxidant effects.[3] Marketed drugs such as the anti-inflammatory celecoxib and the anticancer agent crizotinib validate the therapeutic potential of this chemical core.[2][4]

The development of novel pyrazole derivatives is a highly active area of research. However, moving from a newly synthesized compound to a validated lead candidate requires a systematic and rigorous experimental approach. This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute experiments for testing the efficacy of novel pyrazole derivatives. As a Senior Application Scientist, this narrative is structured not as a rigid template, but as a logical progression of inquiry, explaining the causality behind each experimental choice to ensure a robust and self-validating evaluation.

Part 1: Foundational Screening and Target Prioritization

Before embarking on resource-intensive in vitro and in vivo studies, a foundational screening phase is critical to prioritize compounds and formulate a clear hypothesis regarding their mechanism of action (MOA).

In Silico Preliminary Assessment

Computational tools are invaluable for the initial triage of a library of new derivatives. These methods predict a compound's likely biological activity and drug-like properties, saving considerable time and resources.[5]

  • Molecular Docking: This technique models the interaction between a pyrazole derivative and the binding site of known biological targets. Given that many pyrazoles act as kinase inhibitors[1][6], docking studies against a panel of relevant kinases (e.g., EGFR, VEGFR, CDK, PI3K) can predict binding affinity and suggest a primary MOA.[7][8]

  • ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to identify candidates with favorable pharmacokinetic profiles and low potential for toxicity, filtering out compounds likely to fail later in development.[9]

Broad-Spectrum Biological Screening Workflow

The initial biological assessment should be designed to cast a wide net, identifying the most potent therapeutic activity of a novel pyrazole derivative. This allows for the focused allocation of resources toward the most promising indication.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Focused Evaluation Compound Novel Pyrazole Derivative Library Screen Broad-Spectrum Biological Screen Compound->Screen Comp_Dock Computational Docking & ADMET Profiling Compound->Comp_Dock Data Analyze Data: Identify 'Hits' Screen->Data Comp_Dock->Data Hypo Formulate Hypothesis: Primary Therapeutic Area (e.g., Anticancer, Anti-inflammatory) Data->Hypo InVitro In Vitro Efficacy & MOA Studies Hypo->InVitro InVivo In Vivo Model Validation InVitro->InVivo

Caption: High-level workflow for pyrazole derivative evaluation.

Part 2: In Vitro Efficacy and Mechanism of Action Protocols

Once a primary therapeutic area is identified, a suite of targeted in vitro assays is required to quantify efficacy and elucidate the underlying biological mechanism. We present protocols for two of the most common activities of pyrazole derivatives: anticancer and anti-inflammatory effects.

Anticancer Efficacy Evaluation

Many pyrazole derivatives exert anticancer effects by inhibiting cell proliferation or inducing apoptosis, often through the inhibition of critical signaling kinases.[10][11]

A significant number of pyrazole-based anticancer agents function by inhibiting tyrosine kinases such as EGFR and VEGFR or serine/threonine kinases like PI3K and AKT, which are central to tumor growth, proliferation, and angiogenesis.[7][12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor (e.g., EGF, VEGF) EGFR EGFR / VEGFR GF->EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibits Pyrazole->PI3K Inhibits

Caption: Common kinase signaling pathways targeted by pyrazoles.

This protocol determines a compound's concentration-dependent cytotoxicity. The MTT assay is a colorimetric method based on the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.[13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole derivative.

Materials:

  • Cancer cell line(s) of interest (e.g., A549 lung cancer, MCF7 breast cancer)[7]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Pyrazole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7)[15]

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with DMSO, concentration not exceeding 0.5%) and untreated controls (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[15]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

CompoundCell LineExposure Time (h)IC50 (µM)
Pyrazole-AA549485.2
Pyrazole-AMCF74812.8
DoxorubicinA549480.95[7]

This protocol provides a general framework for determining if a pyrazole derivative directly inhibits a specific kinase. Commercial kits, such as the ADP-Glo™ Kinase Assay, simplify this process by measuring the amount of ADP produced in a kinase reaction.

Objective: To quantify the direct inhibitory effect of a pyrazole derivative on a target kinase (e.g., PI3K, EGFR).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide)

  • ATP

  • Kinase assay buffer

  • Pyrazole derivative

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the pyrazole derivative in the kinase assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase assay buffer

    • Test compound dilution or vehicle control

    • Kinase enzyme

    • Substrate/ATP mix to initiate the reaction

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes). This allows the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Measurement: Measure the luminescence signal using a plate reader. The light signal is proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value as described for the MTT assay. This provides a direct measure of the compound's potency against the target enzyme.[16]

Anti-inflammatory Efficacy Evaluation

Pyrazole derivatives like celecoxib are well-known for their anti-inflammatory properties, often mediated by the inhibition of cyclooxygenase-2 (COX-2).[17]

This protocol measures the ability of a compound to inhibit the enzymatic activity of COX-2.

Objective: To determine the IC50 of a pyrazole derivative against COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Colorimetric or fluorometric probe to detect prostaglandin production

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control

Procedure:

  • Assay Setup: In a 96-well plate, add the reaction buffer, the test compound (or control), and the COX-2 enzyme.

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. Measure the absorbance or fluorescence.

  • Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value. A standard operating procedure for enzymatic inhibition assays provides a robust framework for this analysis.[18]

Part 3: In Vivo Model Validation

Promising in vitro results must be validated in a living system. Animal models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a complex biological environment.[19][20] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

G cluster_0 Pre-Study cluster_1 Study Execution cluster_2 Post-Study Analysis Hit Lead Candidate from In Vitro Studies Tox Preliminary Toxicology & MTD Assessment Hit->Tox Model Select Animal Model (e.g., Xenograft, Paw Edema) Tox->Model Group Randomize Animals (Vehicle, Drug, Positive Control) Model->Group Admin Administer Compound (e.g., i.p., oral gavage) Group->Admin Monitor Monitor Efficacy Endpoints & Animal Health Admin->Monitor Endpoint Endpoint Measurement (e.g., Tumor Volume, Paw Swelling) Monitor->Endpoint Analysis Statistical Analysis & Interpretation Endpoint->Analysis

Caption: General workflow for in vivo efficacy testing.

Protocol 4: Anticancer Xenograft Mouse Model

This model evaluates the ability of a pyrazole derivative to inhibit tumor growth in vivo.[21] Human cancer cells are implanted into immunodeficient mice, which are then treated with the test compound.[22]

Objective: To assess the in vivo antitumor activity of a pyrazole derivative.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell line (e.g., A549)

  • Matrigel (optional, to support tumor formation)

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO, 5% Tween 80)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, test compound at various doses, positive control like doxorubicin).

  • Treatment: Administer the compound via the desired route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Analysis: Compare the average tumor volume and weight between the treated groups and the vehicle control group. Calculate the Tumor Growth Inhibition (TGI) percentage.

Protocol 5: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation, widely used to screen for anti-inflammatory drugs.[23] Inflammation is induced by injecting carrageenan into the rat's paw, and the resulting swelling is measured.[24]

Objective: To evaluate the in vivo anti-inflammatory activity of a pyrazole derivative.

Materials:

  • Wistar or Sprague-Dawley rats

  • 1% Carrageenan solution in sterile saline

  • Pleonthysmometer or digital calipers to measure paw volume/thickness

  • Test compound and a positive control (e.g., Indomethacin or Celecoxib)[25]

Procedure:

  • Acclimatization: Allow animals to acclimatize to the laboratory environment.

  • Grouping and Pre-treatment: Divide rats into groups. Administer the test compound, vehicle, or positive control orally or intraperitoneally 1 hour before inducing inflammation.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

The evaluation of novel pyrazole derivatives requires a multi-faceted and logical experimental cascade. The journey from a newly synthesized molecule to a potential therapeutic agent begins with broad screening to identify the most promising biological activity. This is followed by rigorous in vitro testing to quantify potency (IC50) and elucidate the mechanism of action, such as the inhibition of specific kinases or inflammatory enzymes. Finally, validation in relevant in vivo models provides crucial evidence of efficacy in a complex physiological system. By following these detailed protocols and understanding the scientific rationale behind each step, researchers can build a comprehensive data package to robustly assess the therapeutic potential of their pyrazole compounds.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

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Application Notes & Protocols for Cell-Based Assays Involving 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] This five-membered heterocyclic ring system is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4] Notably, in oncology, pyrazole-containing molecules have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1][5]

This document provides a comprehensive guide for the initial biological characterization of 3-(4-bromo-1H-pyrazol-1-yl)propanamide , a novel pyrazole derivative. While specific biological data for this compound is not extensively documented, its structural features suggest a high probability of bioactivity, particularly in the context of cancer cell biology. The presence of the pyrazole core, substituted with a bromine atom—a common feature in kinase inhibitors for establishing specific interactions within ATP-binding pockets—and a flexible propanamide side chain, warrants a thorough investigation of its cellular effects.

These application notes are designed for researchers in drug discovery and chemical biology. We will proceed with a logical, tiered approach to cellular screening, starting with broad cytotoxicity assessments and moving towards more defined mechanistic studies, including the induction of apoptosis and cell cycle analysis. The protocols provided herein are robust, self-validating, and grounded in established methodologies.

Part 1: Primary Screening - Assessing General Cytotoxicity

The first essential step in characterizing a novel compound is to determine its effect on cell viability. A cytotoxicity screen across a panel of cancer cell lines from different tissue origins provides a broad view of the compound's potential anticancer activity and any cell-type specificity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[6][7]

Protocol 1: MTT Cell Viability Assay

Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial succinate dehydrogenase in living cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay & Readout cluster_analysis Data Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h (adherence) seed->incubate1 add_compound Treat cells with compound (include vehicle control) incubate1->add_compound prepare_dilutions Prepare serial dilutions of 3-(4-bromo-1H-pyrazol-1-yl)propanamide prepare_dilutions->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO, isopropanol) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % viability vs. control read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], K562 [leukemia]) to ~80% confluency.[5][7]

    • Trypsinize (for adherent cells) and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well flat-bottom plate. Include wells for 'no-cell' blanks.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-(4-bromo-1H-pyrazol-1-yl)propanamide in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control (DMSO in medium).

    • Incubate for a further 48 to 72 hours.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and 0.04 N HCl) to each well to dissolve the crystals.

    • Gently pipette to ensure complete dissolution and a homogenous solution.

    • Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the 'no-cell' blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation (Hypothetical):

Cell LineTissue of OriginIC₅₀ (µM) of 3-(4-bromo-1H-pyrazol-1-yl)propanamide
MCF-7Breast Cancer8.5 ± 1.2
A549Lung Carcinoma15.2 ± 2.5
HCT116Colon Carcinoma5.1 ± 0.9
K562Chronic Myeloid Leukemia> 100

Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

If the compound exhibits significant cytotoxicity (e.g., IC₅₀ < 20 µM) in one or more cell lines, the next logical step is to investigate the mechanism of cell death. Many pyrazole-based anticancer agents induce apoptosis (programmed cell death).[7][8] Flow cytometry is a powerful tool to quantify apoptosis and analyze the compound's effect on cell cycle distribution.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Workflow Diagram:

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed cells in 6-well plates incubate_adhere Incubate for 24h seed_cells->incubate_adhere treat_cells Treat with compound at IC50 and 2x IC50 (include controls) incubate_adhere->treat_cells incubate_treat Incubate for 24h treat_cells->incubate_treat collect_supernatant Collect supernatant (floating cells) incubate_treat->collect_supernatant combine_cells Combine and pellet cells collect_supernatant->combine_cells trypsinize Trypsinize adherent cells trypsinize->combine_cells wash_cells Wash with cold PBS combine_cells->wash_cells resuspend Resuspend in Annexin V Binding Buffer wash_cells->resuspend add_stains Add FITC-Annexin V and PI resuspend->add_stains incubate_dark Incubate for 15 min in the dark add_stains->incubate_dark acquire_data Acquire data on flow cytometer incubate_dark->acquire_data gate_populations Gate populations: Live, Early Apoptotic, Late Apoptotic acquire_data->gate_populations quantify Quantify percentage in each quadrant gate_populations->quantify

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed a responsive cell line (e.g., HCT116) in 6-well plates at a density that will result in ~70-80% confluency after 48 hours.

    • After 24 hours, treat the cells with 3-(4-bromo-1H-pyrazol-1-yl)propanamide at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells, and place it in a labeled 15 mL conical tube on ice.

    • Wash the adherent cells with PBS, and then detach them using trypsin.

    • Combine the detached cells with their corresponding culture medium in the conical tube.

    • Centrifuge the tubes at 300 x g for 5 minutes at 4°C. Discard the supernatant.

    • Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically provided in commercial kits).

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex and incubate the cells at room temperature for 15 minutes in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately on a flow cytometer.

    • Use unstained, PI-only, and FITC-Annexin V-only stained cells to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Data Presentation (Hypothetical):

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control92.5 ± 2.13.5 ± 0.84.0 ± 1.1
Compound (IC₅₀)55.3 ± 4.525.8 ± 3.318.9 ± 2.9
Compound (2x IC₅₀)20.1 ± 3.840.2 ± 5.139.7 ± 4.6

Part 3: Target Pathway Investigation - Kinase Inhibition Profile

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases.[5] A common downstream consequence of inhibiting many oncogenic kinases (e.g., JAKs, Aurora kinases) is a change in the phosphorylation status of key signaling proteins and an arrest of the cell cycle at specific phases.[5] Western blotting can be used to probe these changes, while cell cycle analysis via PI staining can reveal cell cycle arrest.

Protocol 3: Western Blotting for Phospho-Protein Analysis

Principle: This technique allows for the detection of specific proteins in a complex mixture. Following treatment with the compound, cell lysates are prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to a target protein and its phosphorylated form. A decrease in the phospho-protein signal relative to the total protein signal suggests inhibition of an upstream kinase.

Step-by-Step Methodology:

  • Cell Lysis:

    • Treat cells in 6-well plates with the compound as described in Protocol 2.

    • Wash cells with ice-cold PBS and lyse them directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody targeting a relevant phospho-protein (e.g., phospho-STAT3, a downstream target of JAKs) and its corresponding total protein (e.g., total STAT3).[5]

    • Wash the membrane extensively with TBST.

    • Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each sample. A dose-dependent decrease in this ratio indicates inhibition of the signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the cellular characterization of 3-(4-bromo-1H-pyrazol-1-yl)propanamide. Based on the well-documented activities of the pyrazole scaffold, it is hypothesized that this compound may exhibit anticancer properties. The outlined protocols for cytotoxicity screening, apoptosis detection, and pathway analysis offer a systematic approach to testing this hypothesis.

Positive results from these assays would justify further investigation, including:

  • Broad Kinase Screening: Profiling the compound against a large panel of recombinant kinases to identify direct molecular targets.

  • Cell Cycle Analysis: Detailed analysis of cell cycle arrest using PI staining and flow cytometry.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical animal models of cancer.

The versatility of the pyrazole core continues to make it a highly valuable starting point for the development of novel therapeutics.[1][9] A thorough and logical application of the cell-based assays described here will be crucial in uncovering the full biological potential of 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

References

  • Kumar, A., & Sharma, G. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
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  • Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available from: [Link]

  • Zhang, L., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available from: [Link]

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  • Abdel-Ghani, T. M., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available from: [Link]

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  • PubChem. (n.d.). 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide. PubChem. Available from: [Link]

  • Yapar, G., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Pharmaceutical Sciences. Available from: [Link]

  • Chemsrc. (2025). CAS#:1249514-25-7 | 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide. Chemsrc. Available from: [Link]

  • AA Blocks. (n.d.). 1249514-25-7 | 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide. AA Blocks. Available from: [Link]

  • AA Blocks. (n.d.). 1247917-16-3 | 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-[(propan-2-yl)amino]propanamide. AA Blocks. Available from: [Link]

  • Rocchetti, F., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available from: [Link]

  • MDPI. (n.d.). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. Available from: [Link]

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Introduction: The Pyrazole Propanamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Modification of Pyrazole Propanamides

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, from anti-inflammatory agents to oncology therapeutics.[1][2][3] Among the various classes of pyrazole-based compounds, those featuring a propanamide side chain have emerged as a particularly fruitful area for drug development. This specific motif offers a versatile platform for fine-tuning a molecule's pharmacokinetic and pharmacodynamic properties. The propanamide linkage provides a synthetically accessible handle to introduce diverse functional groups, enabling researchers to systematically probe structure-activity relationships (SAR) and optimize lead compounds for enhanced potency, selectivity, and metabolic stability.[4][5][6][7]

Notable examples, such as the selective androgen receptor degraders (SARDs) developed for prostate cancer, demonstrate that modifications to the aryl group attached to the propanamide moiety can dramatically influence biological activity and in vivo efficacy.[4][5] This application guide, designed for researchers and scientists in drug development, provides a detailed overview of the core synthetic strategies for modifying the propanamide side chain of pyrazoles. It moves beyond simple procedural lists to explain the chemical rationale behind experimental choices, offering detailed, field-proven protocols and insights to empower the design and synthesis of novel pyrazole therapeutics.

Part 1: Foundational Strategy - Amide Bond Formation

The construction of the amide bond is the most fundamental and common method for introducing or modifying the propanamide side chain. This involves the coupling of a pyrazole-containing carboxylic acid with an appropriate amine, or the reverse, a pyrazole-containing amine with a propanoic acid derivative. The choice of coupling reagents and conditions is critical for achieving high yields, minimizing side reactions, and preserving chiral integrity.

The Rationale Behind Amide Coupling Reagents

Amide bond formation is not a spontaneous reaction and requires the "activation" of the carboxylic acid component. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. The selection of a specific reagent depends on factors like the steric hindrance of the substrates, the risk of racemization, and the desired reaction conditions.[8]

Coupling ReagentCommon AdditiveKey Advantages & RationaleCommon Solvents
EDC (or DCC)HOBt or HOAt Inexpensive and widely used. EDC forms a water-soluble urea byproduct, simplifying purification. HOBt/HOAt acts as an activated ester intermediate, increasing efficiency and suppressing racemization.[8]DMF, DCM, MeCN
HATU (or HBTU)DIPEA or NMM Highly efficient, especially for sterically hindered amines and acids. Rapid reaction rates minimize the potential for racemization of chiral centers. The uronium-based structure provides high levels of activation.DMF, NMP
T3P® (Propylphosphonic Anhydride)Pyridine or DIPEAA versatile and powerful water-immiscible reagent. The byproducts are water-soluble, allowing for a simple aqueous workup. It is known for low epimerization and high yields.EtOAc, DCM, MeCN
SOCl₂ (Thionyl Chloride)N/A (or catalytic DMF)Converts the carboxylic acid to a highly reactive acyl chloride intermediate. Best for robust substrates as the conditions can be harsh (generates HCl). Not suitable for sensitive or complex molecules.Toluene, DCM (often neat)
Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard, reliable method for coupling a pyrazole-propanoic acid with a primary or secondary amine.

Materials:

  • Pyrazole-3(or 5)-propanoic acid (1.0 eq)

  • Amine of interest (1.1 eq)

  • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the pyrazole-propanoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ solution (3x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired pyrazole propanamide.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting carboxylic acid (monitored by LC-MS) and the appearance of a new product with the expected mass. ¹H NMR spectroscopy should show characteristic signals for the newly formed amide bond and the incorporated amine fragment.

G cluster_reactants Reactants & Reagents cluster_process Process Py_COOH Pyrazole-Propanoic Acid Activation Carboxylic Acid Activation (0°C to RT) Amine R-NH₂ EDC EDC / HOBt Base DIPEA Coupling Nucleophilic Attack by Amine Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Pyrazole Propanamide Purification->Product caption Workflow for Amide Bond Formation.

Part 2: Diversification of the Propanamide Side Chain

Once the core propanamide linkage is established, further modifications can be made to the side chain itself. These strategies are crucial for building diverse chemical libraries and performing detailed SAR studies.

Strategy 1: N-Substitution of the Amide

Modifying the amide nitrogen can significantly alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Protocol 2: N-Alkylation of a Secondary Pyrazole Propanamide

This protocol is for adding an alkyl group to a pre-formed secondary amide (R-NH-C(O)-).

Materials:

  • Pyrazole propanamide (secondary amide) (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.3 eq)

  • Anhydrous THF (Tetrahydrofuran)

  • Saturated aq. NH₄Cl solution

Procedure:

  • Wash the NaH dispersion (1.5 eq) with anhydrous hexanes (3x) under an inert atmosphere to remove the mineral oil, then carefully decant the hexanes.

  • Suspend the washed NaH in anhydrous THF and cool to 0 °C.

  • Dissolve the pyrazole propanamide (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the NaH suspension at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve as the amide is deprotonated.

  • Add the alkyl halide (1.3 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aq. NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Trustworthiness: The use of a strong, non-nucleophilic base like NaH is essential for complete deprotonation of the amide nitrogen without competing side reactions. The reaction must be performed under strictly anhydrous conditions as NaH reacts violently with water. The quench with NH₄Cl neutralizes any unreacted NaH safely.

Strategy 2: Modification of the Propyl Backbone

Introducing functionality directly onto the three-carbon linker can create chiral centers, restrict conformational flexibility, or provide new vectors for interacting with a biological target. The most straightforward approach is to incorporate the desired functionality into the propanoic acid starting material before the amide coupling step.

Protocol 3: Synthesis via a Chiral 2-Methylpropanoic Acid Derivative

This protocol illustrates how to introduce a methyl group at the α-position of the propanamide chain, creating a chiral center.

Procedure:

  • Select Starting Material: Begin with a commercially available chiral starting material, such as (S)-2-methyl-3-phenylpropanoic acid.

  • Amide Coupling: Use the chiral acid (1.0 eq) and a desired pyrazole-amine in an amide coupling reaction as described in Protocol 1 . It is crucial to use a coupling reagent known for low racemization, such as HATU or COMU, to preserve the stereochemical integrity of the α-carbon.

  • Workup and Purification: Follow the standard workup and purification procedures.

  • Chiral Analysis: The enantiomeric excess (e.e.) of the final product should be verified using chiral HPLC to ensure that no significant racemization occurred during the coupling reaction.

Causality: By starting with a stereochemically defined building block, the chirality is directly installed. The choice of coupling conditions is paramount; harsh conditions or certain reagents can lead to epimerization at the sensitive α-carbon, compromising the stereochemical purity of the final compound.

Part 3: Advanced Catalytic Approaches for Core Diversification

Modern synthetic chemistry offers powerful tools for modifying complex molecules in a more efficient and atom-economical manner. Transition-metal-catalyzed C-H functionalization allows for the direct conversion of a C-H bond on the pyrazole ring into a new C-C or C-heteroatom bond, enabling late-stage diversification without the need for pre-functionalized starting materials.[9][10]

Protocol 4: Palladium-Catalyzed C-5 Arylation of a 1-Substituted Pyrazole

This protocol describes the direct arylation at the C-5 position of a pyrazole that already bears the propanamide side chain, allowing for rapid exploration of the SAR of the pyrazole core itself.

Materials:

  • N-substituted pyrazole propanamide (1.0 eq)

  • Aryl bromide or iodide (1.5 eq)

  • Pd(OAc)₂ (Palladium(II) acetate) (5 mol%)

  • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

  • K₂CO₃ (Potassium carbonate) (2.0 eq)

  • Anhydrous 1,4-dioxane or toluene

Procedure:

  • In a sealable reaction vessel, combine the pyrazole propanamide (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

  • Add anhydrous dioxane or toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the C-5 arylated product.

Expertise & Trustworthiness: The choice of ligand (e.g., SPhos) is critical for catalytic activity and regioselectivity. The reaction is highly sensitive to air and moisture, necessitating the use of inert atmosphere techniques and anhydrous solvents. The regioselectivity (C-5 vs. C-3) can be influenced by the directing group on the pyrazole nitrogen and the electronic properties of the ring.[9]

G cluster_library Late-Stage Diversification via C-H Functionalization cluster_products Product Library Start Core Pyrazole Propanamide Scaffold A1 Aryl-1 Start->A1 Pd-Catalyst K₂CO₃ A2 Aryl-2 Start->A2 Pd-Catalyst K₂CO₃ A4 Aryl-n Start->A4 Pd-Catalyst K₂CO₃ P1 Product-1 A1->P1 P2 Product-2 A2->P2 A3 ... P4 Product-n A4->P4 P3 ... caption C-H Functionalization for Library Synthesis.

Conclusion

The pyrazole propanamide scaffold is a privileged structure in medicinal chemistry, and the ability to strategically modify its side chain is fundamental to the drug discovery process. This guide has detailed three core areas of modification: foundational amide bond formation, diversification of the N-substituent and propyl backbone, and advanced C-H functionalization for late-stage core modification. By understanding the chemical principles behind these protocols and adhering to rigorous experimental technique, researchers can efficiently generate diverse libraries of analogues. This systematic approach is essential for elucidating structure-activity relationships and ultimately developing novel therapeutics with optimized efficacy and safety profiles.

References

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  • Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer . PubMed. [Link]

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  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone . MDPI. [Link]

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  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents . PubMed Central. [Link]

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  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal C–H–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants . MDPI. [Link]

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The Lynchpin of Modern Agrochemicals: A Guide to 4-Bromopyrazole Intermediates in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Importance of a Versatile Heterocycle

In the vast and intricate world of agrochemical synthesis, the pyrazole ring stands as a cornerstone scaffold, integral to the development of numerous high-performance fungicides, herbicides, and insecticides.[1][2] Among its many derivatives, 4-bromopyrazole has emerged as a particularly valuable and versatile intermediate.[3] Its strategic bromine substitution provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures with tailored biological activities. This guide provides an in-depth exploration of the role of 4-bromopyrazole intermediates in the synthesis of key agrochemicals, offering detailed application notes, experimental protocols, and insights into the chemical logic that underpins their use.

Core Applications of 4-Bromopyrazole in Agrochemical Synthesis

The utility of 4-bromopyrazole spans the three major classes of crop protection agents. The bromine atom at the 4-position of the pyrazole ring is the key to its versatility, allowing for the introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This synthetic flexibility has been exploited to create a diverse range of commercial and developmental agrochemicals.

Fungicides: The Rise of Pyrazole Carboxamides (SDHIs)

A significant class of modern fungicides, the succinate dehydrogenase inhibitors (SDHIs), frequently incorporates a pyrazole carboxamide core.[5][6] These compounds function by inhibiting complex II in the mitochondrial respiratory chain of fungi, leading to a disruption of cellular energy production. 4-Bromopyrazole is a key precursor for the synthesis of the pyrazole-4-carboxylic acid moiety, which is then coupled with a specific aniline derivative to form the final active ingredient.

Prominent examples of SDHI fungicides derived from pyrazole intermediates include Bixafen and Fluxapyroxad.[7][8][9] The synthesis of these molecules highlights the strategic importance of the pyrazole scaffold.

Fungicide_Synthesis_Workflow cluster_pyrazole_core Pyrazole Core Synthesis cluster_aniline_synthesis Aniline Moiety Synthesis cluster_coupling Amide Coupling 4-Bromopyrazole 4-Bromopyrazole Pyrazole-4-carboxylic_acid Pyrazole-4-carboxylic_acid 4-Bromopyrazole->Pyrazole-4-carboxylic_acid Carboxylation SDHI_Fungicide SDHI_Fungicide Pyrazole-4-carboxylic_acid->SDHI_Fungicide Amidation Aniline_Derivative Aniline_Derivative Aniline_Derivative->SDHI_Fungicide

Herbicides: Targeting Critical Plant Enzymes

Pyrazole derivatives have also been successfully developed as herbicides that inhibit critical plant enzymes. One important class targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for the biosynthesis of plastoquinones and tocopherols. Inhibition of HPPD leads to the characteristic bleaching of susceptible weeds.[1]

The synthesis of these herbicides often involves the use of a substituted pyrazole core, which can be derived from 4-bromopyrazole. The bromine atom allows for the introduction of the necessary aromatic or heteroaromatic substituents required for potent herbicidal activity.[10][11][12]

Insecticides: Neurotoxic Action of Phenylpyrazoles

The phenylpyrazole class of insecticides, with Fipronil being a prominent example, acts by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death. While the direct synthesis of Fipronil does not always start from 4-bromopyrazole, the broader class of phenylpyrazole insecticides heavily relies on the functionalization of the pyrazole ring, a process where halogenated pyrazoles are key intermediates.

Protocols for the Synthesis of Agrochemicals from 4-Bromopyrazole Intermediates

The following protocols are representative examples of the synthetic transformations involving 4-bromopyrazole and its derivatives in the production of agrochemicals.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromopyrazole with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental step in the synthesis of many pyrazole-based agrochemicals.[4][13][14]

Materials:

  • 4-Bromopyrazole (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 4-bromopyrazole, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-arylpyrazole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation by air. Performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.

  • Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[4] The choice of base can influence the reaction rate and yield.

  • Solvent: The solvent system is chosen to ensure the solubility of all reactants and to achieve the desired reaction temperature. The addition of water to organic solvents like dioxane or DMF can often accelerate the reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'      L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product 4-Arylpyrazole (Ar-Ar') Reductive_Elimination->Coupled_Product 4-Bromopyrazole 4-Bromopyrazole (Ar-X) 4-Bromopyrazole->Oxidative_Addition Arylboronic_Acid Arylboronic Acid (Ar'-B(OH)₂) Base Base Arylboronic_Acid->Base Base->Transmetalation

Protocol 2: Synthesis of a Pyrazole-4-Carboxamide (SDHI Fungicide Precursor)

This protocol outlines the conversion of a pyrazole-4-carboxylic acid (which can be synthesized from 4-bromopyrazole) to a pyrazole-4-carboxamide, a key structural motif in SDHI fungicides.[15]

Materials:

  • Pyrazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2-1.5 eq)

  • Aniline derivative (1.0-1.2 eq)

  • Base (e.g., triethylamine or pyridine, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

Step 1: Formation of the Acid Chloride

  • Suspend the pyrazole-4-carboxylic acid in the anhydrous solvent under an inert atmosphere.

  • Add a catalytic amount of DMF (if using oxalyl chloride).

  • Add thionyl chloride or oxalyl chloride dropwise at 0 °C or room temperature.

  • Stir the mixture at room temperature or gentle reflux until the reaction is complete (typically 1-4 hours), as monitored by the cessation of gas evolution.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.

Step 2: Amide Coupling

  • Dissolve the aniline derivative and the base in the anhydrous solvent in a separate reaction vessel under an inert atmosphere and cool to 0 °C.

  • Dissolve the crude pyrazole-4-carbonyl chloride from Step 1 in the anhydrous solvent and add it dropwise to the aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the final pyrazole-4-carboxamide.

Causality Behind Experimental Choices:

  • Acid Chloride Formation: The carboxylic acid is converted to a more reactive acid chloride to facilitate the amide bond formation with the often less nucleophilic aniline derivatives used in agrochemical synthesis.

  • Anhydrous Conditions: Thionyl chloride, oxalyl chloride, and the resulting acid chloride are all highly reactive towards water. Strict anhydrous conditions are necessary to prevent hydrolysis and ensure high yields of the desired product.

  • Base in Amide Coupling: The base is used to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing the protonation of the aniline starting material.

Quantitative Data on Pyrazole-Based Agrochemicals

The following tables summarize the biological activity of some pyrazole-based agrochemicals. This data is crucial for understanding the structure-activity relationships (SAR) and for the development of new, more effective compounds.[16][17][18][19]

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives (SDHIs)

CompoundTarget FungusEC₅₀ (µg/mL)Reference
BixafenSeptoria tritici0.06[9]
FluxapyroxadMycosphaerella graminicola0.024[8]
Pyrazole Carboxamide 8jAlternaria solani3.06[5]
Pyrazole Carboxamide 6iValsa mali1.77[20]
Pyrazole Carboxamide 23iRhizoctonia solani3.79[20]

Table 2: Herbicidal Activity of Pyrazole Derivatives

CompoundTarget WeedInhibition (%) at 100 µg/mLReference
Pyrazole Derivative 5cRape>80[10]
Pyrazole Derivative 5cBarnyard grass>80[10]
KPP-297Annual lowland weedsGood activity at 100 g a.i./ha[11]

Conclusion and Future Perspectives

4-Bromopyrazole and its derivatives are undeniably central to the innovation and production of modern agrochemicals. Their synthetic tractability, particularly through palladium-catalyzed cross-coupling reactions, provides a robust platform for the creation of a vast array of potent and selective active ingredients. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrazole-containing molecules will undoubtedly lead to the development of the next generation of crop protection solutions, addressing the ever-evolving challenges of global food security.

References

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467. [Link]

  • Zhang, J., et al. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379-2388. [Link]

  • Synthesis and herbicidal activity of 4-pyrazolyl-2-aryloxypyrimidine derivatives. (2025). ResearchGate. [Link]

  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... (n.d.). ResearchGate. [Link]

  • EP3539384A1 - 3-components mixtures comprising fluxapyroxad. (n.d.).
  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025). ResearchGate. [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). J-Stage. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (n.d.). GJBE Global Academia. [Link]

  • Quantitative structural-activity relationship (QSAR) study for fungicidal activities of thiazoline derivatives against rice blast. (2008). PubMed. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. [Link]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed. [Link]

  • Bixafen. (n.d.). PubChem. [Link]

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. [Link]

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  • 194 recent advances in the synthesis of new pyrazole deriv

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Troubleshooting & Optimization

Technical Support Center: Crystallization of 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 3-(4-bromo-1H-pyrazol-1-yl)propanamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this molecule. The guidance herein is built upon fundamental principles of crystallization, drawing from established practices for related chemical structures such as pyrazoles and primary amides.[1][2][3][4]

Analysis of the Target Molecule

Before addressing specific problems, understanding the physicochemical characteristics of 3-(4-bromo-1H-pyrazol-1-yl)propanamide is crucial for designing a successful crystallization protocol.

  • Polarity: The molecule possesses several polar functional groups:

    • Primary Amide (-CONH₂): Capable of strong hydrogen bonding (both donor and acceptor). This feature dominates the molecule's polarity.

    • Pyrazole Ring: A nitrogen-containing heterocycle that contributes to the overall polarity.

  • Solubility: Due to its polar nature, the compound is expected to be more soluble in polar solvents (e.g., alcohols, acetone, acetonitrile) and less soluble in nonpolar solvents (e.g., hexanes, toluene).[1][5] Recrystallization is a preferred method for purifying amides.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound won't dissolve in common solvents at room temperature. How do I select an appropriate solvent system?

A1: This is a common and excellent starting point, as proper solvent selection is the foundation of a successful crystallization.[6][7] The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature (near the solvent's boiling point).[8][9]

Root Cause Analysis: The strong intermolecular hydrogen bonds of the primary amide group in your molecule require significant energy to disrupt, leading to low solubility in many solvents at room temperature.

Step-by-Step Solvent Screening Protocol:

  • Preparation: Place approximately 10-20 mg of your crude 3-(4-bromo-1H-pyrazol-1-yl)propanamide into several small test tubes.

  • Initial Test (Room Temperature): To each tube, add a different solvent from the candidate list below (see Table 1), starting with ~0.5 mL. Agitate the mixture. If the compound dissolves completely, the solvent is unsuitable for single-solvent crystallization but may be useful in a multi-solvent system.

  • Heating Test: If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.[6] Add small increments of the solvent until the solid just dissolves.

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath. An ideal solvent will yield a significant amount of crystalline precipitate.[7] If no crystals form, the compound may be too soluble, or the solution may be supersaturated.

Table 1: Candidate Solvents for Screening

Solvent Polarity Index Boiling Point (°C) Rationale & Comments
Water 10.2 100 High polarity may lead to low solubility even when hot. Good for mixed-solvent systems.
Ethanol (95%) 5.2 78 Often a good starting point for polar compounds like amides.[1]
Isopropanol 4.3 82 Similar to ethanol but slightly less polar; can sometimes offer better solubility differential.
Acetonitrile 6.2 82 A polar aprotic solvent that can be very effective for crystallizing amides.[1]
Acetone 5.4 56 Good dissolving power, but its low boiling point may lead to rapid evaporation and precipitation.
Ethyl Acetate 4.3 77 Medium polarity; may work well or be used as a "good" solvent in a pair.[10]
Toluene 2.4 111 Low polarity; likely to be a poor solvent. Best used as an "anti-solvent."

| Heptane/Hexane | 0.0 | 98 / 69 | Nonpolar; will likely show very low solubility. Excellent candidates for anti-solvents.[10] |

Expert Tip: For amides, successful solvent mixtures often include diethyl ether-methanol or diethyl ether-ethanol.[11] A two-solvent system is also highly effective, where the compound is dissolved in a minimal amount of a "good" hot solvent (e.g., ethanol) and a "poor" or "anti-solvent" (e.g., water or hexane) is added dropwise until the solution becomes faintly cloudy.[8] Re-heating to clarify and then slow cooling can produce excellent crystals.

Q2: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A2: Oiling out, or liquid-liquid phase separation, is a common problem where the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[12] This typically occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solute.[13] The resulting oil often traps impurities and rarely solidifies into a pure crystalline product.[13][14]

Root Cause Analysis:

  • High Impurity Level: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[13][14]

  • High Supersaturation: Cooling the solution too rapidly can generate a very high level of supersaturation, favoring the formation of a disordered liquid phase over an ordered crystal lattice.[12][15]

  • Inappropriate Solvent: The chosen solvent may be too "good," keeping the compound dissolved even at lower temperatures, or the boiling point of the solvent may be higher than the compound's melting point.

Troubleshooting Workflow for Oiling Out:

G start Oiling Out Occurs reheat 1. Reheat solution until clear start->reheat add_good_solvent 2. Add more of the 'good' solvent (e.g., 10-20% more volume) reheat->add_good_solvent slow_cool 3. Allow to cool much more slowly (e.g., insulated flask, dewar) add_good_solvent->slow_cool check1 Did it work? slow_cool->check1 change_solvent Try a lower-boiling point solvent or a different solvent system check1->change_solvent No success Success: Crystals Formed check1->success Yes seed_crystal Add a seed crystal at a temperature just below saturation change_solvent->seed_crystal check2 Did it work? seed_crystal->check2 check2->success Yes failure Consult further / Consider chromatography check2->failure No

Caption: Troubleshooting Decision Tree for Oiling Out.

Detailed Protocols:

  • Reduce Supersaturation Rate: Reheat the oiled-out mixture until it becomes a clear solution. Add a small amount (10-20% of total volume) of additional hot solvent to reduce the concentration.[13] Allow the flask to cool as slowly as possible by insulating it (e.g., wrapping it in glass wool or placing it in a warm water bath that cools to room temperature overnight). Slow cooling is critical for forming large, pure crystals.[16]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, you can introduce a "seed crystal" into the cooled, supersaturated solution.[13][17] This provides a template for proper crystal lattice formation, bypassing the kinetic barrier to nucleation.[18] Scratching the inside of the flask with a glass rod can also sometimes initiate crystallization by creating microscopic glass fragments that act as nucleation sites.[7][13]

  • Change the Solvent System: If the problem persists, the solvent may be the issue. Try a solvent with a lower boiling point or switch to a multi-solvent system where you have more control over the point of saturation.[17]

Q3: I managed to get crystals, but the yield is very low. How can I improve it?

A3: Low recovery is a frustrating issue that often points to one of several experimental factors.

Root Cause Analysis:

  • Excessive Solvent: Using too much solvent is the most common cause of low yield.[13] While it ensures everything dissolves, a significant portion of your compound will remain in the "mother liquor" upon cooling.

  • Premature Crystallization: If using a hot filtration step to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel stem.

  • Incomplete Crystallization: Not cooling the solution to a low enough temperature can leave a substantial amount of product dissolved.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[9]

Step-by-Step Yield Improvement Protocol:

  • Minimize Solvent: During the dissolution step, add the hot solvent portion-wise, ensuring you are using the absolute minimum required to dissolve the compound.[9]

  • Pre-heat Funnel: If a hot filtration is necessary, pre-heat the funnel and receiving flask by placing them in an oven or rinsing them with hot solvent to prevent the product from crashing out prematurely.

  • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solute.[7]

  • Recover from Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can try to recover a "second crop" of crystals. Reduce the volume of the filtrate by about half through boiling or rotary evaporation and cool the solution again.[13] Note that this second crop may be less pure than the first.

  • Use Ice-Cold Wash Solvent: Always wash your filtered crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.[9]

Q4: The final product is not pure, or the crystal morphology is poor (fine powder, needles). What can I do?

A4: Purity and crystal habit are critical, especially in pharmaceutical applications where properties like flowability and dissolution rate are important.[19][20]

Root Cause Analysis:

  • Rapid Crystallization: Cooling the solution too quickly ("crashing out") traps impurities within the rapidly forming crystal lattice and typically results in very small, needle-like crystals or a fine powder.[13][15] An ideal crystallization should see initial crystal formation after about 5 minutes, with growth continuing over 20 minutes or more.[13]

  • Impurities: The presence of certain impurities can inhibit proper crystal growth or even lead to the formation of different crystal forms (polymorphs).[21]

  • Agitation: Disturbing the solution during the cooling and growth phase can lead to the formation of many small crystals (secondary nucleation) rather than allowing existing crystals to grow larger.

Improving Purity and Crystal Morphology:

G cluster_0 Process Parameters cluster_1 Crystal Attributes CoolingRate Cooling Rate Supersaturation Supersaturation Level CoolingRate->Supersaturation controls CrystalSize Crystal Size Supersaturation->CrystalSize High -> Small Low -> Large Purity Purity Supersaturation->Purity High -> Low Low -> High Agitation Agitation Agitation->CrystalSize Increases nucleation -> Smaller crystals

Caption: Relationship between process parameters and final crystal attributes.

  • Control the Cooling Rate: This is the most critical parameter. Slower cooling leads to lower supersaturation, which favors crystal growth over nucleation, resulting in larger, purer crystals.[15][16]

  • Minimize Agitation: Once the hot solution is set aside, do not disturb it. Allow the crystals to form and grow undisturbed.

  • Consider a Second Recrystallization: If the purity remains low, a second recrystallization of the obtained crystals can significantly improve purity, although some product loss is inevitable.

  • Charcoal Treatment for Colored Impurities: If your product is supposed to be colorless but the solution is colored, you can add a small amount of activated charcoal to the hot solution before filtration.[7] The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your product.

By systematically addressing these common issues, researchers can optimize the crystallization of 3-(4-bromo-1H-pyrazol-1-yl)propanamide to achieve high purity and yield with a desirable crystal form.

References

  • Chadwick, K., et al. (2012). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. Crystal Growth & Design. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. Available at: [Link]

  • JoVE. Crystal Growth: Principles of Crystallization. Available at: [Link]

  • Technobis. (2023). Industrial importance of controlling crystal habit. Available at: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Medicilon. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available at: [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Guan, O. Y., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. Available at: [Link]

  • American Chemical Society. (2024). Controlling crystals for more reliable drugs. Headline Science. Available at: [Link]

  • Politecnico di Torino. Understanding and Controlling Crystallisation Across Different Length Scales. Available at: [Link]

  • Chemistry Channel. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • Zepeda, S., et al. (2007). Supersaturation and Crystal Nucleation in Confined Geometries. The Journal of Physical Chemistry B. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • De Yoreo, J. J., & Dove, P. M. (2004). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry. Available at: [Link]

  • Scribd. Nucleation and Supersaturation. Available at: [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. Available at: [Link]

  • BUCHI. Purification Techniques for Natural Products. Available at: [Link]

  • Choi, H. (2018). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA. Available at: [Link]

  • Guan, O. Y., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Unknown. Crystallization Solvents.pdf. Available at: [Link]

  • Guan, O. Y., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. Available at: [Link]

  • Crochet, A. Guide for crystallization. Available at: [Link]

  • Unknown. SOP: CRYSTALLIZATION. Available at: [Link]

  • University of California, Los Angeles. Recrystallization. Available at: [Link]

  • University of Calgary. Recrystallization - Single Solvent. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2012). Expeditious Synthesis and Single Crystal Structure of New Pyrazole-Fused 1,4-Oxazine. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Otero, A., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules. Available at: [Link]

  • Unknown. Recrystallization. Available at: [Link]

Sources

Overcoming solubility issues with 3-(4-bromo-1H-pyrazol-1-yl)propanamide in buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility Troubleshooting for Pyrazole Derivatives

Introduction: Navigating the Solubility Challenge

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for researchers encountering solubility issues with 3-(4-bromo-1H-pyrazol-1-yl)propanamide and structurally similar compounds. This molecule, containing a hydrophobic 4-bromopyrazole moiety and a more polar propanamide group, often presents as a sparingly soluble compound in aqueous buffers, a common challenge in drug discovery and biological assays.[1][2] Low solubility can lead to underestimated activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1]

This document is structured to provide rapid answers through our FAQ section and detailed, validated protocols in our In-Depth Troubleshooting Guides. Our goal is to equip you with the foundational knowledge and practical steps to overcome these challenges efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a stock solution? A1: The industry-standard starting solvent for a novel compound with unknown solubility is 100% Dimethyl Sulfoxide (DMSO).[3] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic molecules. Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted for your experiments.

Q2: My compound dissolves in DMSO but precipitates immediately when I dilute it into my aqueous assay buffer. What's happening? A2: This is a classic sign of a compound "crashing out" of solution. While the compound is soluble in the high-DMSO concentration stock, the final aqueous environment of your assay is too polar to keep it dissolved. The key is to maintain a low enough final DMSO concentration (typically <0.5% for cell-based assays) while ensuring the compound remains in solution.[4] The troubleshooting guides below offer several strategies to address this, including using co-solvents and performing stepwise dilutions.[4][5]

Q3: Can I use heating or sonication to get my compound into solution? A3: Yes, gentle heating (e.g., 37°C water bath) and sonication are effective methods to aid dissolution, especially for stubborn compounds.[3] However, use these methods with caution. Prolonged or excessive heat can lead to compound degradation. Always visually inspect the solution afterward for clarity and ensure it remains clear upon returning to room temperature. Prepare small test aliquots before committing your entire batch of the compound.

Q4: Is the solubility of this compound likely to be pH-dependent? A4: Potentially, yes. While the amide group is generally neutral, the pyrazole ring is weakly basic.[6][7] Therefore, the compound's solubility may increase in acidic conditions (e.g., pH < 4) where the pyrazole nitrogen can be protonated. For any ionizable drug, solubility can change significantly with pH.[8] We strongly recommend performing a pH-solubility screen if simpler methods fail (see Protocol 2).

In-Depth Troubleshooting Guides

This section provides systematic workflows to diagnose and solve solubility issues. Before proceeding, it is critical to perform these tests on a small, non-critical amount of your compound.

Workflow 1: Foundational Stock Solution Preparation & Dilution

This protocol establishes a baseline for working with the compound and is the first step in any troubleshooting process.

cluster_prep Stock Preparation cluster_dilute Working Solution Dilution cluster_outcome Outcome weigh 1. Weigh Compound calc 2. Calculate DMSO Volume (for 10-50 mM) weigh->calc add_dmso 3. Add 100% DMSO calc->add_dmso dissolve 4. Vortex/Sonicate (Gentle Heat if Needed) add_dmso->dissolve inspect_stock 5. Visually Inspect (Clear Solution?) dissolve->inspect_stock store 6. Aliquot & Store (-20°C or -80°C) inspect_stock->store thaw 7. Thaw One Aliquot store->thaw intermediate 8. Prepare Intermediate Dilution in 100% DMSO thaw->intermediate final_dilution 9. Add to Final Buffer (Vortexing Gently) intermediate->final_dilution inspect_final 10. Final Inspection (Precipitate?) final_dilution->inspect_final success Success! (Proceed with Assay) inspect_final->success No fail Failure (Precipitation) (Proceed to Protocol 1) inspect_final->fail Yes

Caption: Initial workflow for stock preparation and dilution.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1-5 mg of 3-(4-bromo-1H-pyrazol-1-yl)propanamide into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube).

  • Calculation: Calculate the precise volume of 100% DMSO required to achieve your desired stock concentration (e.g., 10 mM). Use an online molarity calculator for accuracy.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.[9]

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids remain, sonicate in a water bath for 5-10 minutes. Gentle warming (37°C) may be applied if necessary.[3]

  • Inspection: Hold the vial against a light source. The solution must be completely clear, with no visible particulates or haze.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3][4]

  • Dilution: When ready to use, thaw a single aliquot. Perform a serial dilution. For example, to achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM stock, first dilute the 10 mM stock to 1 mM in pure DMSO, then add 1 µL of the 1 mM solution to 999 µL of your final aqueous buffer. This stepwise process minimizes localized high concentrations that can cause precipitation.[4][5]

  • Final Inspection: After dilution into the final buffer, again inspect for any signs of precipitation. If the solution remains clear, you can proceed. If not, continue to Protocol 1.

Protocol 1: Systematic Co-Solvent Screening

If DMSO alone is insufficient to maintain solubility upon aqueous dilution, a co-solvent can be used to reduce the polarity of the final solution, thereby increasing the solubility of the hydrophobic compound.[10][][12]

Table 1: Common Co-Solvents for Biological Assays

Co-SolventTypical Starting % (v/v)Key Properties & Considerations
Ethanol 1-5%Less toxic than DMSO for some cell lines. Can affect enzyme activity.
Polyethylene Glycol 400 (PEG 400) 1-10%Good solubilizing agent for highly lipophilic compounds. Can be viscous.
Propylene Glycol 1-10%Common in pharmaceutical formulations. Check for compatibility with your assay.
Glycerol 5-20%Can help stabilize proteins but is highly viscous.[2]

Step-by-Step Methodology:

  • Prepare Co-Solvent Buffers: Prepare a set of your final assay buffer, each containing a different co-solvent at two different concentrations (e.g., Buffer + 1% Ethanol, Buffer + 2% Ethanol, Buffer + 5% PEG 400, Buffer + 10% PEG 400, etc.).

  • Prepare Intermediate Stock: Create an intermediate dilution of your compound in 100% DMSO (e.g., 1 mM from a 10 mM stock).

  • Test Dilution: Add a small volume of the intermediate DMSO stock to each of the co-solvent buffers prepared in Step 1. Ensure the final DMSO concentration remains constant and low (e.g., 0.1-0.5%).

  • Observe and Incubate: Vortex each solution gently. Observe immediately for precipitation. Let the solutions stand at the assay temperature (e.g., room temperature or 37°C) for 30 minutes and observe again.

  • Select Best Condition: The optimal condition is the one that uses the lowest percentage of co-solvent while keeping your compound fully dissolved.

  • Validate: Crucially , run a control experiment with the selected co-solvent buffer (containing the same final % of DMSO and co-solvent but no compound) to ensure it does not interfere with your assay's readout (e.g., cell viability, enzyme activity).

Protocol 2: pH-Dependent Solubility Analysis

This protocol determines if altering the pH of the buffer can improve solubility, which is particularly relevant for compounds with ionizable groups.[13][14]

Step-by-Step Methodology:

  • Prepare Buffers: Prepare a series of biologically compatible buffers across a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include citrate for acidic pH, MES or phosphate for neutral pH, and Tris or HEPES for slightly alkaline pH.

  • Add Compound: Add a small, pre-weighed amount of the solid compound to a fixed volume of each buffer to create a saturated solution. Alternatively, add a very small volume of a highly concentrated DMSO stock (aiming for <1% final DMSO) to each buffer.

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24 hours to allow them to reach equilibrium.

  • Separate and Analyze: After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. A significant increase in solubility at a particular pH indicates that pH modification is a viable strategy.

Protocol 3: Utilizing Solubility-Enhancing Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Mechanism of Cyclodextrin Solubilization cluster_cd Cyclodextrin (HP-β-CD) cluster_drug Drug Molecule cluster_complex Inclusion Complex in Water cd_outer Hydrophilic Exterior cd_inner Hydrophobic Cavity drug 3-(4-bromo-1H-pyrazol-1-yl)propanamide complex_outer Hydrophilic Exterior complex_inner Drug (Inside) plus + arrow ->

Caption: Cyclodextrin encapsulates the drug's hydrophobic part.

Step-by-Step Methodology:

  • Prepare Cyclodextrin Stock: Prepare a concentrated stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer.

  • Test Formulations: Create a series of solutions by adding your compound (from a concentrated DMSO stock) to buffers containing varying concentrations of HP-β-CD (e.g., 0.5%, 1%, 2%, 5%).

  • Equilibrate & Observe: Vortex the mixtures and allow them to equilibrate for at least 1 hour. Visually inspect for clarity.

  • Select & Validate: Choose the lowest concentration of HP-β-CD that provides a clear solution at your target compound concentration. As with co-solvents, you must run a vehicle control (buffer + DMSO + HP-β-CD) to confirm the excipient does not interfere with your assay.

References

  • AA Blocks. (n.d.). 1249514-25-7 | 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide.
  • AA Blocks. (n.d.). 1248287-05-9 | 3-(4-bromo-1H-pyrazol-1-yl)-2-(ethylamino)propanamide.
  • AK Scientific, Inc. (n.d.). 1251330-14-9 3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide.
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Chaudhary, A., et al. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review.
  • Crini, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences, 25(4), 2095. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(5), 415-426.
  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Ghavami, M., et al. (2019). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 25(3), 231-240.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Summary for CID 16375. Retrieved from [Link]

  • Popielec, A., & Loftsson, T. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Applied Pharmaceutical Science, 7(6), 189-203.
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • ResearchGate. (n.t.). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Roche, V. F. (2005). Principles of Drug Action 1, Amides. Creighton University.
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Sharma, D., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 209-215.
  • Singh, R., & Singh, S. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 74(1), 38-44. Available at: [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin in drug delivery: an updated review.
  • U.S. Food and Drug Administration. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Pharmaceutical Review.
  • Wankar, J., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149.
  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Promega Corporation. Retrieved from [Link]

  • Zoppi, A., et al. (2011). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 66(11), 842-848.

Sources

Technical Support Center: Synthesis of N-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we will address common challenges, troubleshoot potential side reactions, and provide in-depth, field-proven insights to streamline your experimental workflows. Our focus is on understanding the "why" behind the "how," ensuring that every protocol is a self-validating system grounded in solid chemical principles.

Section 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section is formatted as a series of common problems encountered during the synthesis of N-substituted pyrazoles, followed by a detailed analysis of the causes and actionable solutions.

Issue 1: Poor Regioselectivity - "I'm getting a mixture of N1 and N2 alkylated isomers that are difficult to separate."

Root Cause Analysis:

The formation of regioisomeric mixtures is arguably the most frequent challenge in the N-substitution of unsymmetrical pyrazoles. The pyrazole ring possesses two adjacent nitrogen atoms, N1 (pyrrole-like) and N2 (pyridine-like), which can both act as nucleophiles.[1][2] The regioselectivity of N-alkylation is a delicate balance of electronic and steric factors of both the pyrazole substrate and the electrophile, as well as the reaction conditions (solvent, base, temperature).[3]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. For instance, a substituent at the C3 position can decrease the nucleophilicity of the N2 nitrogen.

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent will favor substitution at the less sterically hindered nitrogen atom.[4]

  • Reaction Conditions: The choice of base and solvent can significantly impact the regioselectivity. A strong, bulky base might selectively deprotonate one nitrogen, while the solvent can influence the solvation of the resulting pyrazolate anion.[3]

Solutions & Protocols:

1. Strategic Choice of Solvent:

The polarity and hydrogen-bonding capability of the solvent can dramatically influence the ratio of N1 to N2 isomers. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity in favor of the desired isomer in certain cases.[5] This is attributed to their ability to form specific hydrogen bonds with the pyrazole nitrogens, thereby modulating their relative nucleophilicity.[5]

2. Base Selection:

The nature of the base is critical. For substrates where steric hindrance is a key factor, using a bulkier base like potassium tert-butoxide can favor alkylation at the less hindered nitrogen. Conversely, a smaller base like sodium hydride may show less selectivity.

3. Temperature Control:

Lowering the reaction temperature can often enhance regioselectivity by favoring the kinetically controlled product over the thermodynamically more stable one.

4. Modifying the Pyrazole Substrate:

Introducing a temporary directing group can be a powerful strategy. For instance, a removable bulky silyl group can be installed to block one nitrogen, directing alkylation to the other.

Illustrative Workflow: Enhancing Regioselectivity

cluster_0 Problem: Poor Regioselectivity cluster_1 Analysis of Influencing Factors cluster_2 Strategic Solutions cluster_3 Desired Outcome Problem Mixture of N1 and N2 Isomers Sterics Steric Hindrance Problem->Sterics Electronics Electronic Effects Problem->Electronics Conditions Reaction Conditions Problem->Conditions Base Select Appropriate Base (e.g., Bulky vs. Small) Sterics->Base DirectingGroup Use Directing Groups Electronics->DirectingGroup Solvent Optimize Solvent (e.g., Fluorinated Alcohols) Conditions->Solvent Temp Control Temperature Conditions->Temp Outcome Single Regioisomer Solvent->Outcome Base->Outcome Temp->Outcome DirectingGroup->Outcome

Sources

Technical Support Center: Optimizing Coupling Reactions with 4-Bromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 4-bromopyrazole. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your synthetic work. The advice provided is grounded in established chemical principles and practical laboratory experience to help you navigate the complexities of these powerful transformations.

Troubleshooting Guide

This section addresses common problems encountered during coupling reactions with 4-bromopyrazole in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura coupling reaction with 4-bromopyrazole is giving me a very low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura couplings involving 4-bromopyrazole are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective strategy.

Causality & Recommended Actions:

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is critical. The C4 position of the pyrazole ring is known to be the least reactive, making catalyst selection paramount.

    • Expertise & Experience: For electron-rich heteroaryl halides like 4-bromopyrazole, electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition step, which can be rate-limiting. Ligands such as XPhos and SPhos are good starting points. Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable than traditional sources like Pd(OAc)₂, as they facilitate the clean generation of the active catalytic species.

    • Actionable Advice: Screen a panel of ligands. If you are using a simple palladium source like Pd(OAc)₂, consider switching to a precatalyst. Ensure your catalyst and ligand are not degraded; use fresh or properly stored reagents.

  • Base Selection: The base plays a crucial role in the transmetalation step.

    • Expertise & Experience: Potassium carbonate (K₂CO₃) is a common first choice for many Suzuki reactions. However, for challenging substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required. The use of aqueous base solutions is common, but in cases of significant protodeborylation (see Issue 2), anhydrous conditions with a base like K₃PO₄ can be beneficial.

    • Actionable Advice: If using a weaker base like NaHCO₃ or K₂CO₃, try switching to Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered to maximize surface area and reactivity.

  • Solvent and Temperature: These parameters influence solubility, reaction kinetics, and catalyst stability.

    • Expertise & Experience: Aprotic polar solvents like 1,4-dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF) are commonly used. The reaction temperature often needs to be elevated (80-110 °C) to drive the reaction to completion, but excessive heat can lead to catalyst decomposition or side reactions.

    • Actionable Advice: Ensure your solvent is anhydrous and properly degassed to remove oxygen, which can deactivate the palladium catalyst. If the reaction is sluggish at a lower temperature, incrementally increase the temperature while monitoring for any signs of decomposition.

  • Purity of Starting Materials: Impurities in your 4-bromopyrazole or boronic acid can poison the catalyst or interfere with the reaction.

    • Actionable Advice: Confirm the purity of your starting materials by NMR or LC-MS. If necessary, purify them by recrystallization or chromatography before use.

Issue 2: Significant Debromination Side Product

Question: I am observing a significant amount of the debrominated pyrazole as a side product in my cross-coupling reaction. What is causing this and how can I minimize it?

Answer: The formation of a debrominated side product, also known as hydrodehalogenation, is a common issue in palladium-catalyzed cross-coupling reactions. This competing reaction pathway consumes your 4-bromopyrazole starting material and reduces the yield of your desired coupled product.

Causality & Recommended Actions:

  • Mechanism of Debromination: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can arise from various sources within the reaction mixture. This Pd-H species can then react with the 4-bromopyrazole in a competing catalytic cycle to replace the bromine with a hydrogen atom.

  • Minimizing Debromination:

    • Protecting the Pyrrole N-H: For N-unsubstituted pyrazoles, the acidic N-H proton can be a source of the competing hydrogen atom. Protecting the pyrrole nitrogen with a group like tert-butyloxycarbonyl (BOC) can suppress this side reaction. In some cases, the protecting group may even be cleaved under the reaction conditions, providing the desired product directly.

    • Choice of Base and Solvent: As mentioned previously, using anhydrous conditions with a base like K₃PO₄ can sometimes mitigate protodeborylation, which is a related side reaction affecting the boronic acid partner.

    • Ligand Selection: The choice of ligand can influence the relative rates of the desired coupling versus the undesired debromination. Screening different ligands may reveal a system that favors the productive pathway.

Issue 3: Difficulty with Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of 4-bromopyrazole with a primary amine is not working. What are some specific troubleshooting steps for this reaction?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can be sensitive to reaction conditions, especially with heteroaryl halides.

Causality & Recommended Actions:

  • Catalyst and Ligand Selection: This is often the most critical factor.

    • Expertise & Experience: Bulky, electron-rich biarylphosphine ligands are essential for these transformations. For primary amines, ligands like BrettPhos are specifically designed and often show good selectivity. For sterically hindered substrates, Josiphos-type ligands can also be effective. Using a palladium precatalyst is highly recommended to ensure the efficient formation of the active Pd(0) species.

    • Actionable Advice: If you are using a general-purpose ligand like PPh₃, it is unlikely to be effective. Switch to a specialized Buchwald-Hartwig ligand such as XPhos, BrettPhos, or tBuDavePhos.

  • Base Selection: Strong, non-nucleophilic bases are required.

    • Expertise & Experience: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most commonly used bases. However, these strong bases can be detrimental to sensitive functional groups, especially at high temperatures. In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, although they may require higher temperatures or longer reaction times.

    • Actionable Advice: Start with NaOtBu. If you observe decomposition of your starting materials or product, consider screening weaker inorganic bases. Ensure the base is fresh and handled under inert conditions, as it can be hygroscopic.

  • Reaction Setup: The exclusion of air and moisture is crucial.

    • Actionable Advice: Rigorously degas your solvent (e.g., by sparging with argon or nitrogen for 30 minutes). Assemble your reaction under an inert atmosphere using a glovebox or Schlenk techniques. Use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is best suited for introducing an alkyne at the 4-position of a pyrazole ring?

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, making it ideal for coupling 4-bromopyrazole with a terminal alkyne. This reaction is widely used in the synthesis of pharmaceuticals and other complex molecules due to its reliability and functional group tolerance.

Q2: Should I use a copper co-catalyst in my Sonogashira reaction with 4-bromopyrazole?

While the classic Sonogashira reaction uses a copper(I) co-catalyst, there are numerous "copper-free" protocols available.

  • With Copper: The copper co-catalyst facilitates the transmetalation step and often allows the reaction to proceed under milder conditions.

  • Copper-Free: A major drawback of using copper is the potential for alkyne homocoupling (Glaser coupling), which forms a diyne byproduct. Copper-free conditions can eliminate this side reaction. For substrates sensitive to copper, or when purification from copper salts is a concern, a copper-free protocol is advantageous. The choice often depends on the specific substrates and the robustness of the reaction. Screening both conditions may be necessary.

Q3: My 4-bromopyrazole seems to be decomposing at high temperatures. What are my options?

4-Bromopyrazole is a moderately thermally stable solid. If you observe decomposition, consider the following:

  • Lower the Reaction Temperature: This is the most straightforward approach. You may need to compensate by using a more active catalyst system or a longer reaction time.

  • Screen Different Solvents: A solvent that allows for a lower reaction temperature while maintaining good solubility of all components could be beneficial.

  • Change the Base: A very strong base at high temperatures can contribute to decomposition. Screening milder bases might be a solution.

Q4: How does the reactivity of 4-bromopyrazole compare to 4-iodopyrazole?

In general, aryl iodides are more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions. This is due to the weaker C-I bond, which facilitates a faster rate of oxidative addition. Therefore, a reaction with 4-iodopyrazole might proceed under milder conditions (lower temperature, lower catalyst loading) than the same reaction with 4-bromopyrazole. However, the higher reactivity of 4-iodopyrazole can sometimes lead to an increased propensity for side reactions like dehalogenation. 4-Bromopyrazole is often more stable and cost-effective, making it a common choice despite its lower reactivity.

Data & Protocols

Table 1: Recommended Starting Conditions for Common Coupling Reactions
Coupling TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5) or G3-XPhos (1-2)XPhos (4-10) or SPhos (2-4)K₂CO₃ or K₃PO₄ (2.0)Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2) or G4-BrettPhos (1-2)BrettPhos or tBuDavePhos (2-4)NaOtBu (1.5-2.0)Toluene or Dioxane80-110
Sonogashira (Cu-free) Pd(PPh₃)₂Cl₂ (2-5)P(t-Bu)₃ (4-10)Et₃N or DIPA (2.0-3.0)DMF or MeCN25-100

Note: These are general starting points. Optimization is almost always necessary for novel substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add the 4-bromopyrazole (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), the palladium source (e.g., Pd(OAc)₂), and the ligand (e.g., XPhos).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. If using an aqueous base, add the degassed water at this stage.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Troubleshooting Workflow

G start Low Yield or Failed Reaction reagent_check Check Reagent Purity & Integrity (Catalyst, Ligand, Substrates) start->reagent_check setup_check Verify Anhydrous & Inert Conditions reagent_check->setup_check conditions_ok Reagents & Setup OK? setup_check->conditions_ok purify Purify/Replace Reagents & Re-run conditions_ok->purify No improve_setup Improve Degassing/ Drying & Re-run conditions_ok->improve_setup No optimize_catalyst Screen Ligands & Pd Precatalysts conditions_ok->optimize_catalyst Yes optimize_base Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) optimize_catalyst->optimize_base optimize_temp Vary Temperature (e.g., 80 -> 110 °C) optimize_base->optimize_temp success Successful Coupling optimize_temp->success

Caption: A logical guide for troubleshooting common coupling reaction issues.

General Catalytic Cycle for Cross-Coupling

G cluster_0 Catalytic Cycle pd0 L-Pd(0) Active Catalyst pd_ox L-Pd(II)(Ar)(X) pd0->pd_ox Oxidative Addition pd_trans L-Pd(II)(Ar)(R') pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-R' (Product) arx Ar-X (4-Bromopyrazole) rm R'-M (Coupling Partner)

Caption: A simplified palladium catalytic cycle for cross-coupling reactions.

References

  • Technical Support Center: Troubleshooting Cross-Coupling Reactions. Benchchem.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Sakakibara, R., Itoh, K., & Fujii, H. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(18), 11474–11481. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
  • Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate.
  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Sakakibara, R., Itoh, K., & Fujii, H. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Journal of Organic Chemistry.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). National Institutes of Health. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Available at: [Link]

  • Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. Benchchem.
  • How to approach choosing reaction conditions for Suzuki?. (2024). Reddit. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • Copper-free Sonogashira coupling reactions in the presence of the K2PdCl4. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT. Available at: [Link]

  • Cross Coupling and Pyrazoles. (n.d.). ResearchGate. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Chemical Reviews. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Institutes of Health. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. Available at: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Available at: [Link]

  • Optimization of the Suzuki-Miyaura cross coupling reaction of... (n.d.). ResearchGate. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). ResearchGate. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).
  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015).
  • 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions. Benchchem.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. Available at: [Link]

  • Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. (n.d.).
  • Cross-Coupling Chemistry. (n.d.).
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.). UC Santa Barbara. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Available at: [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (n.d.).
  • Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. Available at: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

Stability testing of 3-(4-bromo-1H-pyrazol-1-yl)propanamide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 3-(4-bromo-1H-pyrazol-1-yl)propanamide. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered during experimental workflows. Our focus is on the causality behind experimental choices to ensure robust and reliable stability data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability profile and testing strategy for 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Q1: What are the primary chemical liabilities of 3-(4-bromo-1H-pyrazol-1-yl)propanamide and its expected degradation pathways?

A1: The molecular structure of 3-(4-bromo-1H-pyrazol-1-yl)propanamide features two key functional groups that dictate its stability: a propanamide side chain and a bromo-substituted pyrazole ring.

  • Amide Hydrolysis: The propanamide linkage is the most probable site of degradation. Amide bonds, while generally more stable than esters, are susceptible to hydrolysis under both acidic and basic conditions.[1][2] This reaction would cleave the molecule into 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid and ammonia.[1][3] The reaction is catalyzed by acid (protonation of the carbonyl oxygen) or base (nucleophilic attack by a hydroxide ion).[4][5]

  • Oxidative Degradation: While the pyrazole ring is generally stable, the overall molecule could be susceptible to oxidation, a common degradation pathway for pharmaceuticals.[6][7] The specific sites of oxidation would need to be determined experimentally, but could involve the pyrazole ring or the aliphatic chain.

  • Photodegradation: Compounds with heterocyclic aromatic rings and halogen substituents can be sensitive to light. The energy from UV or visible light can induce photochemical reactions, leading to debromination or complex rearrangements. Following the International Council for Harmonisation (ICH) Q1B guidelines is essential to assess this liability.[8][9][10]

Q2: What are the essential stress conditions recommended by regulatory guidelines for this compound?

A2: Forced degradation studies are mandatory to understand degradation pathways and develop stability-indicating analytical methods.[11][12] Based on ICH guidelines, the following stress conditions should be applied:

  • Acid Hydrolysis: Typically using 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80 °C).

  • Base Hydrolysis: Using 0.1 M to 1 M NaOH at room or elevated temperatures. The amide bond is particularly susceptible to base-mediated hydrolysis.[13]

  • Oxidation: Commonly using 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Exposing the solid drug substance to dry heat (e.g., 105 °C) or in solution at a high temperature (e.g., 80 °C).[14][15]

  • Photostability: Exposing the drug substance, both in solid form and in solution, to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light, as specified in ICH Q1B.[9][16]

Q3: What analytical technique is most suitable for a stability-indicating method for this compound?

A3: A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard and most powerful technique. This method should be developed and validated to demonstrate specificity, meaning it can separate the intact parent compound from all potential degradation products and process-related impurities. A photodiode array (PDA) or diode array detector (DAD) is highly recommended as it provides spectral data that can help in peak tracking and assessing peak purity.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the stability testing workflow.

Q: My chromatogram shows a significant new peak during acid hydrolysis, but the mass balance is poor. What is the likely cause and how do I investigate?

A: Probable Cause: The primary degradant, likely the hydrolyzed carboxylic acid (3-(4-bromo-1H-pyrazol-1-yl)propanoic acid), may have a very different polarity and retention time from the parent amide. It might be eluting very early (near the solvent front) or much later than your current run time allows. Alternatively, the degradant may have a poor chromophore at the wavelength you are using for detection.

Troubleshooting Steps:

  • Adjust HPLC Method:

    • Modify the gradient to start with a lower percentage of organic solvent and extend the run time to look for late-eluting peaks.

    • Analyze samples using a PDA/DAD detector and extract chromatograms at multiple wavelengths (e.g., 210 nm, 230 nm, 254 nm) to ensure you are not missing peaks with different absorption maxima.

  • Verify Peak Identity: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the mass of the unknown peak. The expected mass for the hydrolyzed product would confirm the degradation pathway.

  • Consider Secondary Degradation: Extensive stress can lead to secondary degradation products, further complicating the chromatogram and mass balance calculations.[12] Analyze samples at multiple time points to distinguish primary from secondary degradants.

Q: I am observing rapid and complete degradation under photolytic stress. How can I obtain meaningful data on the degradation pathway?

A: Probable Cause: The compound is highly photosensitive. The standard ICH Q1B light exposure may be too harsh for mechanistic studies, leading to numerous secondary degradants and making it difficult to identify the primary photoproducts.[8][9]

Troubleshooting Steps:

  • Reduce Exposure Duration: Perform a time-course experiment, exposing the sample for shorter durations (e.g., 25%, 50%, and 75% of the full ICH exposure) to capture the initial degradation products before they convert to secondary ones.

  • Use Chemical Actinometry: Employ a calibrated actinometer (e.g., quinine solution) to ensure the light exposure system is delivering the correct and reproducible amount of light energy.[10]

  • Protective Packaging Simulation: Test the compound in amber vials or other light-protecting packaging to demonstrate that degradation can be prevented. This is a crucial part of formulation and packaging development.[17]

  • Mechanistic Investigation: Analyze the degraded samples by LC-MS/MS to identify the structure of the primary photoproducts. Look for evidence of debromination or dimerization.

Q: My results from thermal stress studies are inconsistent between experiments. What could be the issue?

A: Probable Cause: Inconsistencies in thermal stress studies often stem from issues with heat distribution in ovens, the physical form of the sample, or interactions with the container.

Troubleshooting Steps:

  • Validate Thermal Equipment: Ensure your oven or heating block provides uniform and stable temperature. Map the temperature at different locations within the equipment.

  • Control Sample Form: Use a consistent crystal form or particle size for solid-state studies, as these can influence thermal stability. Ensure a thin, uniform layer of powder to promote consistent heat exposure.

  • Evaluate Headspace and Container: Degradation can be influenced by reactions in the vial's headspace. Consider purging vials with an inert gas like nitrogen if oxidative degradation at high temperatures is suspected. Ensure the container material (glass, plastic) is not interacting with the sample.

  • Use a Lower Temperature: If degradation is too rapid at a high temperature, conduct the study at several lower temperatures and use Arrhenius plotting to extrapolate the degradation rate at a relevant storage temperature.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Workflow

This protocol outlines the general workflow for conducting forced degradation studies.

  • Preparation: Prepare a stock solution of 3-(4-bromo-1H-pyrazol-1-yl)propanamide in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Application: Dispense the stock solution into separate, clearly labeled vials for each stress condition as detailed in Protocol 2. Include a control sample stored under normal conditions (e.g., 25 °C/60% RH, protected from light).

  • Time-Point Sampling: For each condition, take samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation to adequately demonstrate method specificity.[18]

  • Neutralization/Quenching: Before analysis, neutralize acidic and basic samples to prevent further degradation on the HPLC column. Dilute oxidative samples to quench the reaction.

  • Analysis: Analyze all samples (stressed, control, and a blank) using a validated stability-indicating HPLC method (see Protocol 3).

  • Data Evaluation: Calculate the percentage degradation, identify major degradants, and determine the mass balance.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation Prep Prepare Stock Solution (1 mg/mL in ACN/H2O) Stress Aliquot into Vials for: - Acid (HCl) - Base (NaOH) - Oxidative (H2O2) - Thermal - Photolytic Prep->Stress Sampling Sample at Time Points (e.g., 0, 2, 8, 24h) Stress->Sampling Quench Neutralize / Quench Reaction Sampling->Quench HPLC Analyze via Stability-Indicating HPLC Quench->HPLC Data Evaluate Data: - % Degradation - Mass Balance - Peak Purity HPLC->Data

Caption: High-level workflow for forced degradation studies.

Protocol 2: Indicative HPLC-UV Method

This serves as a starting point for method development. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV/PDA at 230 nm (verify optimal wavelength by UV scan)

Section 4: Data Presentation and Interpretation

Table 1: Recommended Forced Degradation Conditions
Stress ConditionReagent/MethodTypical ConditionsTarget DegradationPotential Primary Degradant
Acid Hydrolysis 0.1 M HCl60 °C for 24h5-20%3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Base Hydrolysis 0.1 M NaOH40 °C for 8h5-20%3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Oxidation 3% H₂O₂Room Temp for 24h5-20%N-oxides or other oxidative adducts
Thermal (Solid) Dry Heat Oven105 °C for 48h< 5%Polymorphic changes or decomposition
Photolytic (Solid) ICH Light Chamber1.2M lux-hr Vis / 200 W-hr/m² UV5-20%Debrominated species, dimers
Diagram: Troubleshooting Peak Purity

This decision tree helps diagnose issues when a new peak appears in a stability chromatogram.

G Start Unexpected Peak Observed in Stressed Sample Q1 Is peak present in T=0 sample or blank? Start->Q1 A1_Yes Likely a process impurity or system artifact. Q1->A1_Yes Yes A1_No Potential Degradant Q1->A1_No No Q2 Does peak area increase with stress duration? A1_No->Q2 A2_Yes Confirmed Degradant. Proceed to Characterization. Q2->A2_Yes Yes A2_No Possible artifact or complex degradation kinetics. Q2->A2_No No Q3 Is mass balance >95%? A2_Yes->Q3 A3_Yes Characterize peak using LC-MS to confirm structure. Q3->A3_Yes Yes A3_No Investigate for non-chromophoric degradants or co-elution. Adjust HPLC method. Q3->A3_No No

Caption: Decision tree for investigating unknown peaks.

References

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link][8]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link][9]

  • European Medicines Agency. (1998). NOTE FOR GUIDANCE ON THE PHOTOSTABILITY TESTING OF NEW ACTIVE SUBSTANCES AND MEDICINAL PRODUCTS (CPMP/ICH/279/95). [Link][16]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link][10]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link][19]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link][13]

  • Beijing Institute of Technology. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. [Link][20]

  • ResearchGate. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules | Request PDF. [Link][6]

  • PubMed Central. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. [Link][21]

  • PubMed. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). [Link][14]

  • PubMed Central. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link][22]

  • ResearchGate. (2017). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. [Link][15]

  • MedCrave. (2016). Forced Degradation Studies. [Link][11]

  • ResearchGate. (2022). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). [Link][23]

  • ACS Publications. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. [Link][24]

  • PharmTech. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link][12]

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  • ACS Omega. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link][25]

  • National Institutes of Health. Remote, Late-Stage Oxidation of Aliphatic C–H Bonds in Amide-Containing Molecules. [Link][7]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link][18]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link][1]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link][26]

  • Chemguide. the hydrolysis of amides. [Link][3]

  • Wikipedia. Amide. [Link][2]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link][4]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link][5]

Sources

Technical Support Center: Stability and Storage of 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-bromo-1H-pyrazol-1-yl)propanamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the best practices for storing this compound to prevent degradation and ensure the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common questions regarding the stability and handling of 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Q1: What are the primary chemical degradation pathways for 3-(4-bromo-1H-pyrazol-1-yl)propanamide?

A1: The structure of this compound contains two key functional groups that are susceptible to degradation: the propanamide side chain and the bromo-pyrazole ring. Understanding these vulnerabilities is crucial for designing an effective storage strategy.

  • Hydrolysis: The amide bond is the most likely point of failure. Amides can undergo hydrolysis to yield a carboxylic acid and an amine.[1][2] This reaction is catalyzed by the presence of water and is significantly accelerated by acidic or basic conditions.[3][4][5] For this specific compound, hydrolysis would cleave the propanamide side chain, resulting in 4-bromo-1H-pyrazole and β-alanine.

  • Thermolysis (Thermal Degradation): Elevated temperatures provide the energy needed to overcome activation barriers for various degradation reactions, including hydrolysis and potential decomposition of the pyrazole ring.[6] While amides are relatively stable, prolonged exposure to heat should be avoided.

  • Photodegradation: Many organic molecules, particularly those with aromatic or heterocyclic rings and halogen substituents, are sensitive to light, especially UV radiation.[7] Energy from photons can induce the formation of reactive radical species, leading to cleavage of the C-Br bond or other unforeseen reactions.

  • Oxidation: The nitrogen atoms in the pyrazole ring possess lone pairs of electrons that could be susceptible to oxidation, especially in the presence of atmospheric oxygen and trace metal catalysts.[8] While less common for amides themselves, oxidation can lead to colored impurities and loss of compound integrity.

Q2: What are the optimal long-term storage conditions for this compound?

A2: Based on the potential degradation pathways, a multi-faceted approach to storage is required. The goal is to minimize exposure to water, heat, light, and oxygen.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, particularly hydrolysis and thermolysis.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, preventing oxidative degradation and minimizing hydrolysis.[8]
Light Amber or Opaque VialProtects the compound from UV and visible light to prevent photodegradation.[8]
Container Tightly Sealed Glass VialGlass is inert and non-reactive. A tight seal (e.g., with a PTFE-lined cap) prevents moisture and air ingress.
Form Solid (Lyophilized Powder)Storing the compound as a dry solid minimizes the risk of hydrolysis, which requires water to proceed.[1]

Q3: Can I store the compound in a solution, for example, dissolved in DMSO?

A3: Storing in solution is generally not recommended for long-term stability. While convenient, solutions (especially in solvents like DMSO which can absorb atmospheric water) increase the risk of hydrolysis. If you must store solutions, follow these guidelines:

  • Use anhydrous DMSO.

  • Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C under an inert atmosphere.

  • Do not store for more than 1-3 months without re-validating the concentration and purity.

Q4: What are the physical signs of degradation?

A4: While analytical confirmation is necessary, visual inspection can provide early warnings:

  • Color Change: The pure compound should be a white to off-white solid. The appearance of yellow or brown coloration often indicates oxidation or other degradation pathways.

  • Clumping or Change in Texture: This may suggest the absorption of moisture, a precursor to hydrolysis.

  • Reduced Solubility: The formation of insoluble degradation products can make the compound difficult to dissolve in your intended solvent.

Part 2: Troubleshooting Guide

Use this guide to diagnose and resolve issues that may arise from improper storage.

Observed ProblemProbable CauseRecommended Action & Explanation
Inconsistent or non-reproducible experimental results. Compound Degradation. The effective concentration of the active compound has decreased, or degradants are interfering with the assay.1. Verify Purity: Analyze the compound using a stability-indicating method like RP-HPLC (see Protocol 2). 2. Use a Fresh Sample: Discard the suspect stock and use a new sample that has been stored under the recommended conditions. 3. Qualify New Batches: Always confirm the identity and purity of new batches of the compound upon receipt before use.
Compound has turned yellow/brown. Oxidation or Photodegradation. Exposure to air and/or light has created chromophoric (colored) impurities.1. Discard the Sample: Do not use the discolored compound. The impurities are unknown and could be reactive or toxic in your system. 2. Review Storage Protocol: Ensure all future samples are stored in amber vials, purged with inert gas, and kept at ≤ -20°C.
Difficulty dissolving the compound in the usual solvent. Formation of Insoluble Degradants or Hydrolysis. Hydrolysis can produce the salt of the cleaved amine, which may have different solubility. Degradation can also lead to polymerization.1. Attempt Gentle Sonication: This may help dissolve the material, but it does not solve the underlying purity issue. 2. Confirm Purity Analytically: Run an HPLC or NMR analysis to check for the presence of multiple species. 3. Acquire a Fresh Sample: This is the most reliable solution to ensure experimental integrity.

Part 3: Visualization of Degradation & Workflow

The following diagrams illustrate the key degradation pathways and a decision-making workflow for handling the compound.

cluster_hydrolysis Amide Hydrolysis cluster_other Other Degradation Routes CPD 3-(4-bromo-1H-pyrazol-1-yl)propanamide Hydrolysis Hydrolysis Product (4-bromo-1H-pyrazole + β-alanine) CPD->Hydrolysis Other Other Degradants (e.g., Oxidized Species, Dehalogenated Products) CPD->Other H2O Moisture / Water H2O->CPD AcidBase Acid/Base Catalyst AcidBase->CPD Heat Heat (Thermolysis) Heat->CPD Light Light (Photolysis) Light->CPD O2 Oxygen (Oxidation) O2->CPD

Sources

Technical Support Center: Navigating the Scale-Up of Pyrazole Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate process of scaling up pyrazole amide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we will delve into the common pitfalls encountered during this critical phase and provide robust troubleshooting strategies and detailed protocols to ensure a successful and efficient scale-up.

Our approach is grounded in years of field experience, focusing on the "why" behind the "how." We aim to equip you with the expertise to anticipate challenges, make informed decisions, and validate your processes for consistent and reliable outcomes.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Scale-Up Pitfalls

This section addresses the most pressing issues that arise during the scale-up of pyrazole amide synthesis in a direct question-and-answer format.

Q1: We are observing a significant exotherm during the pyrazole ring formation, which was manageable at the lab scale but is now a major safety concern. How can we mitigate this?

A1: Exothermic reactions are a primary safety concern during the scale-up of pyrazole synthesis, particularly during diazotization and ring-closure steps with hydrazine.[1] The reduced surface-area-to-volume ratio in larger reactors severely hinders efficient heat dissipation, leading to potential thermal runaways.[1][2]

Core Problem: Inefficient heat transfer in large vessels.

Troubleshooting Strategies:

  • Slow Reagent Addition: Add reagents like hydrazine hydrate dropwise while diligently monitoring the internal temperature.[1] A slower addition rate is generally recommended for large-scale reactions.[2]

  • Enhanced Cooling: Ensure your reactor has adequate cooling capacity. Utilizing an ice bath to maintain a low temperature (e.g., <5 °C) is critical for controlling diazotization reactions.[1]

  • Solvent Selection: Choose a solvent with a higher boiling point to provide a larger temperature window for safe operation.

  • Consider Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow setup can offer superior heat transfer and temperature control, significantly enhancing safety and consistency.[1][3] Flow reactors, such as coil reactors, can be effectively cooled to maintain a constant temperature.[1]

Q2: Upon scaling up our pyrazole amide synthesis, we've noticed a decrease in yield and the appearance of new, uncharacterized impurities. What are the likely causes?

A2: A drop in yield and the emergence of new impurities are common and frustrating challenges during scale-up. These issues often stem from changes in mixing efficiency and localized temperature variations.[1][2]

Core Problems: Inadequate mixing and poor temperature control.

Troubleshooting Strategies:

  • Optimize Agitation: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, which can promote side reactions.[2][4] It is crucial to re-optimize the stirring speed for the larger vessel.[1]

  • Re-evaluate Reaction Parameters: Parameters such as temperature, concentration, and reagent addition rates may need to be re-optimized for the larger scale.[1]

  • Solvent Effects: A solvent that was effective on a small scale might not be optimal for a larger batch, especially concerning the solubility of intermediates and the precipitation of the final product.[2]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed examination of specific challenges, complete with experimental protocols and visual aids.

Guide 1: Managing Impurity Formation in Amide Coupling at Scale

The choice of amide coupling reagents is a critical decision point during scale-up. While highly efficient reagents like HATU and HBTU are excellent for small-scale synthesis, their cost and poor atom economy often make them unsuitable for industrial applications.[5]

Common Pitfall: The emergence of side reactions and racemization with cost-effective coupling reagents at a larger scale.

Root Causes:

  • Longer Reaction Times: Larger scale reactions often have extended reaction times, increasing the likelihood of side product formation.

  • Localized Temperature Increases: Inefficient heat dissipation can lead to localized "hot spots," promoting side reactions.[2]

  • Racemization: For chiral carboxylic acids, the loss of stereochemical integrity is a significant concern. The choice of coupling reagent, base, and solvent can heavily influence the degree of racemization.[5]

Mitigation Strategies & Protocols:

Table 1: Comparison of Common Large-Scale Amide Coupling Reagents

Reagent ClassExamplesAdvantagesDisadvantages
Acid Chlorides Thionyl chloride (SOCl₂), Oxalyl chlorideCost-effective, fast, efficient for hindered substrates.[5]Generates corrosive HCl, requires careful handling.
Carbodiimides EDC, DCCFrequently used for large-scale acid activation.[5]DCC can form difficult-to-remove dicyclohexylurea byproduct.
Mixed Anhydrides Pivaloyl chloride (PivCl), Isobutyl chloroformate (IBCF)Generally good for avoiding racemization.[5]Can be sensitive to moisture.
Phosphonium Salts T3P® (n-Propanephosphonic Acid Anhydride)Versatile, effective, and has gained popularity in process chemistry.[5]Can be more expensive than acid chlorides.

Protocol: Optimized Amide Coupling Using EDC/HOBt to Minimize Racemization

  • Dissolution: In a suitable reactor, dissolve the pyrazole-carboxylic acid (1.0 eq) and HOBt (Hydroxybenzotriazole) (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Activation: Cool the solution to 0 °C and add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the active ester.

  • Amine Addition: Slowly add a solution of the desired amine (1.1 eq) and a non-nucleophilic base such as DIPEA (Diisopropylethylamine) (2.0 eq) in the same anhydrous solvent, keeping the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine to remove unreacted starting materials and byproducts.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[6]

Workflow for Amide Coupling Scale-Up

G cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction Start Start: Pyrazole Carboxylic Acid & Amine Reagent_Selection Select Cost-Effective Coupling Reagent (e.g., EDC, T3P®) Start->Reagent_Selection Additive_Selection Select Racemization Suppressor (e.g., HOBt, OxymaPure®) Reagent_Selection->Additive_Selection Activation Activate Carboxylic Acid at Low Temperature Additive_Selection->Activation Amine_Addition Slowly Add Amine Solution Activation->Amine_Addition Monitoring Monitor Reaction by TLC/LC-MS Amine_Addition->Monitoring Workup Aqueous Workup to Remove Byproducts Monitoring->Workup Purification Purify by Recrystallization or Chromatography Workup->Purification End End: Pure Pyrazole Amide Purification->End

Caption: Workflow for scaling up pyrazole amide synthesis with a focus on minimizing side reactions.

Guide 2: Addressing Regioselectivity Issues in Pyrazole Synthesis

When using unsymmetrical 1,3-dicarbonyl compounds, controlling regioselectivity to obtain the desired pyrazole isomer can be a significant challenge, which is often exacerbated at a larger scale.

Common Pitfall: Inconsistent or poor regioselectivity upon scale-up.

Root Causes:

  • Reaction Conditions: The choice of solvent and catalyst can influence which carbonyl group of the 1,3-dicarbonyl compound is more reactive towards the hydrazine.

  • Hydrazine Substituent: The nature of the substituent on the hydrazine can also affect the regiochemical outcome.

Troubleshooting Strategies:

  • pH Control: The acidity of the reaction medium can play a crucial role. For instance, in an acidic medium, the cyclocondensation of diketones with hydrazine can occur at ambient temperature to yield the corresponding pyrazoles.[7]

  • Catalyst Screening: The use of different catalysts, such as nano-ZnO, has been shown to improve yields and may influence regioselectivity.[8]

  • Protecting Groups: In some cases, employing a protecting group strategy on one of the carbonyls can direct the reaction to the desired isomer.

Decision Tree for Troubleshooting Regioselectivity

G Start Poor Regioselectivity Observed pH_Check Is pH Controlled? Start->pH_Check pH_Optimize Optimize pH (Acidic/Basic Conditions) pH_Check->pH_Optimize No Catalyst_Check Alternative Catalyst Screened? pH_Check->Catalyst_Check Yes pH_Optimize->Catalyst_Check Catalyst_Screen Screen Protic/Lewis Acid Catalysts Catalyst_Check->Catalyst_Screen No Protecting_Group Consider Protecting Group Strategy Catalyst_Check->Protecting_Group Yes Catalyst_Screen->Protecting_Group Success Desired Regioisomer Obtained Protecting_Group->Success

Caption: Decision tree for troubleshooting poor regioselectivity in pyrazole synthesis.

Guide 3: Effective Purification Strategies for Large-Scale Pyrazole Amide Synthesis

Purification can become a bottleneck during scale-up. Traditional column chromatography may not be feasible for large quantities of product.

Common Pitfall: Difficulty in purifying the final pyrazole amide product at scale.

Troubleshooting Strategies:

  • Recrystallization: This is often the most effective and economical method for purifying large quantities of solid material. A thorough solvent screen is essential to identify a suitable solvent system.

  • Acid-Base Extraction: Pyrazole amides can often be purified by taking advantage of the basicity of the pyrazole ring. The crude product can be dissolved in an organic solvent and washed with an aqueous acid to remove basic impurities. Alternatively, the pyrazole amide can be protonated and extracted into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Salt Formation and Crystallization: The pyrazole product can be reacted with an inorganic or organic acid to form a salt, which can then be purified by crystallization.[9][10]

Protocol: Purification via Acid Addition Salt Crystallization

  • Dissolution: Dissolve the crude pyrazole amide in a suitable organic solvent.[9]

  • Acid Addition: Add at least an equimolar amount of an inorganic mineral acid (e.g., HCl) or an organic acid (e.g., p-toluenesulfonic acid).[9]

  • Crystallization: Allow the acid addition salt to crystallize out of the solution. This process can be aided by cooling or the addition of an anti-solvent.

  • Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

  • Liberation of Free Base: Dissolve the purified salt in water and neutralize with a base (e.g., NaHCO₃, NaOH) to precipitate the pure pyrazole amide.

  • Final Isolation: Collect the pure product by filtration, wash with water, and dry under vacuum.

Part 3: Final Checklist for Successful Scale-Up

  • Thermal Safety Assessment: Have you performed a thermal hazard evaluation for all reaction steps?

  • Mixing Study: Have you evaluated the impact of stirring speed on yield and purity?[4]

  • Reagent Sourcing: Are your raw materials from a reliable source, and have you tested them at a small scale before scaling up?[4]

  • Process Timing: Have you considered the impact of longer addition, heating, and cooling times at a larger scale?[4]

  • Waste Management: Have you developed a plan for handling and disposing of waste streams generated during the scaled-up process?

By proactively addressing these common pitfalls and implementing robust troubleshooting strategies, you can navigate the challenges of scaling up pyrazole amide synthesis with confidence, ensuring a safe, efficient, and successful transition from the lab to larger-scale production.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • El-Sawy, E. R., Bads, M. A., & Shaker, M. A. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6536. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Pharmaffiliates. (n.d.). Key details that are easily overlooked during the scale-up of the synthesis process. [Link]

  • MDPI. (2022). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for purifying pyrazoles.

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Validation & Comparative

The Pyrazole Scaffold: A Comparative Analysis of 3-(4-bromo-1H-pyrazol-1-yl)propanamide and Other Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Core in Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Its metabolic stability and versatile synthetic accessibility have made it a focal point for the development of novel therapeutics across various disease areas, including cancer, inflammation, and neurological disorders.[2] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, acting as inhibitors of kinases, cyclooxygenases, and cannabinoid receptors, among other targets.[3][4] This guide provides a comparative analysis of the putative inhibitor 3-(4-bromo-1H-pyrazol-1-yl)propanamide against a backdrop of well-established pyrazole-based drugs, exploring how subtle structural modifications on the pyrazole core and its substituents can profoundly influence biological activity.

Deconstructing 3-(4-bromo-1H-pyrazol-1-yl)propanamide: A Structural Perspective

The Influence of the 4-Bromopyrazole Moiety

The substitution of a bromine atom at the 4-position of the pyrazole ring is a key structural feature. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. The bromine atom can influence:

  • Electronic Effects: As an electron-withdrawing group, bromine can alter the electron density of the pyrazole ring, potentially affecting its interaction with biological targets.

  • Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule, which can impact its membrane permeability, distribution, and metabolic stability.

  • Binding Interactions: Bromine atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can contribute to enhanced binding affinity and selectivity.

Studies on other 4-bromopyrazole derivatives have highlighted the significance of this substitution. For instance, in the context of alcohol dehydrogenase inhibition, 4-bromopyrazole has been shown to be a potent inhibitor. Furthermore, the 4-bromo-1H-pyrazole scaffold serves as a versatile intermediate in the synthesis of various bioactive molecules, underscoring its importance in drug discovery.

The Role of the Propanamide Side Chain

The 3-(1H-pyrazol-1-yl)propanamide side chain provides a flexible linker with a terminal amide group. The amide functionality is crucial as it can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in a protein's binding pocket. The length and flexibility of the propanamide chain can also influence the molecule's ability to adopt an optimal conformation for binding.

Structure-activity relationship (SAR) studies of various pyrazole carboxamides have demonstrated the critical role of the amide-containing side chain. For example, in the development of cannabinoid receptor 1 (CB1) antagonists, the nature of the carboxamide substituent at the 3-position of the pyrazole ring was found to be a key determinant of antagonist potency.[3][4]

Comparative Analysis with Established Pyrazole Inhibitors

To contextualize the potential of 3-(4-bromo-1H-pyrazol-1-yl)propanamide, it is instructive to compare its structural features and implied activities with those of well-characterized pyrazole-based drugs that have distinct mechanisms of action.

Compound Target Therapeutic Area Key Structural Features Reported IC50/Potency
Celecoxib COX-2Anti-inflammatory1,5-Diarylpyrazole with a sulfonamide groupIC50 = 40 nM for COX-2[5]
Rimonabant CB1 Receptor (Antagonist)Anti-obesity (withdrawn)1,5-Diarylpyrazole with a piperidinyl carboxamidePotent CB1 receptor antagonist[4][6]
CDPPB mGluR5 (Positive Allosteric Modulator)CNS Disorders1,3-Diphenylpyrazole with a benzamide moietyEC50 ≈ 27 nM for potentiating glutamate response[7]
Pyrazole-based Meprin Inhibitors Meprin α and βFibrosis, IBD3,5-DiphenylpyrazoleKi(app) in the low nM to pM range for meprin α[8]
Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[3] Its 1,5-diarylpyrazole scaffold is crucial for its activity, with the p-sulfonamidophenyl group at the N1 position fitting into a hydrophilic side pocket of the COX-2 active site, a feature absent in the COX-1 isoform, thus conferring selectivity.

Logical Relationship: Celecoxib's Selective Inhibition of COX-2

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Catalyzes conversion Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Rimonabant: A CB1 Receptor Antagonist

Rimonabant, a 1,5-diarylpyrazole, was developed as a selective CB1 receptor antagonist for the treatment of obesity.[4][6] The bulky aromatic groups at the 1 and 5 positions and the piperidinyl carboxamide at the 3-position are critical for its high-affinity binding to the CB1 receptor.[3][4] Although withdrawn from the market due to psychiatric side effects, its development provided significant insights into the SAR of pyrazole-based cannabinoid receptor modulators.

CDPPB: A Positive Allosteric Modulator of mGluR5

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[7] Unlike competitive inhibitors, PAMs bind to a site distinct from the orthosteric ligand binding site and enhance the receptor's response to the endogenous ligand, glutamate. CDPPB has shown potential in preclinical models of CNS disorders.[1][9][10] Its 1,3-diphenylpyrazole core is a key feature, with the benzamide moiety crucial for its allosteric modulatory activity.

Signaling Pathway: mGluR5 Positive Allosteric Modulation by CDPPB

Glutamate Glutamate mGluR5 mGluR5 Orthosteric Site Allosteric Site Glutamate->mGluR5:ortho Binds CDPPB CDPPB (PAM) CDPPB->mGluR5:allo Binds Downstream Enhanced Downstream Signaling (e.g., Ca2+ mobilization, ERK phosphorylation) mGluR5->Downstream Potentiates

Caption: CDPPB acts as a positive allosteric modulator (PAM) by binding to an allosteric site on the mGluR5 receptor, enhancing its response to glutamate.

Pyrazole-Based Meprin Inhibitors

Recent research has identified pyrazole derivatives as potent inhibitors of meprins α and β, zinc metalloproteinases implicated in fibrosis and inflammatory bowel disease.[8] The 3,5-diphenylpyrazole scaffold has been shown to exhibit high potency against meprin α, with further structural modifications leading to pan-meprin inhibitors.[8] This highlights another therapeutic avenue for pyrazole-based compounds.

Experimental Methodologies for Inhibitor Characterization

The evaluation of pyrazole inhibitors involves a range of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action. Below are representative protocols for assessing the activity of pyrazole derivatives against some of the targets discussed.

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published studies for determining the IC50 value of a test compound against COX-2.[11][12]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic substrate)

  • Arachidonic acid (substrate)

  • Test compound (e.g., 3-(4-bromo-1H-pyrazol-1-yl)propanamide) dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer.

  • Assay Plate Setup:

    • Add 75 µL of COX Assay Buffer to all wells.

    • Add 10 µL of the test compound at various concentrations (in duplicate) to the sample wells.

    • Add 10 µL of DMSO to the control wells.

    • Add 10 µL of the positive control to its designated wells.

  • Enzyme Addition: Add 1 µL of human recombinant COX-2 enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Fluorometric Measurement: Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em = 535/587 nm) at 25°C for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow: COX-2 Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Add_Reagents Add Buffer, Compound/Controls to 96-well plate Prep_Reagents->Add_Reagents Prep_Compound Prepare Test Compound and Controls Prep_Compound->Add_Reagents Add_Enzyme Add COX-2 Enzyme Add_Reagents->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Initiate_Reaction Add Arachidonic Acid Pre_Incubate->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Measurement Initiate_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for determining the in vitro COX-2 inhibitory activity of a test compound.

Protocol 2: Cannabinoid Receptor 1 (CB1) Binding Assay (Radioligand)

This protocol is a generalized method based on published procedures for assessing the binding affinity of a test compound to the CB1 receptor.[13]

Materials:

  • Membrane preparation from cells expressing human CB1 receptor

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 2 mg/mL BSA, pH 7.4)

  • Radioligand (e.g., [3H]CP55,940)

  • Non-specific binding control (e.g., unlabeled CP55,940 or Rimonabant)

  • Test compound (e.g., 3-(4-bromo-1H-pyrazol-1-yl)propanamide)

  • GF/C glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In polypropylene tubes, combine:

    • Binding Buffer

    • Test compound at various concentrations.

    • For total binding, add vehicle (e.g., DMSO).

    • For non-specific binding, add a saturating concentration of the non-specific binding control.

  • Membrane Addition: Add the CB1 receptor membrane preparation to each tube.

  • Pre-incubation: Incubate at 37°C for 15 minutes.

  • Radioligand Addition: Add the radioligand to each tube.

  • Incubation: Incubate for 1 hour at 37°C.

  • Termination and Filtration:

    • Terminate the reaction by adding ice-cold Binding Buffer.

    • Rapidly filter the contents of each tube through GF/C filters pre-soaked in buffer.

    • Wash the filters with ice-cold buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percent displacement of the radioligand by the test compound.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The pyrazole scaffold remains a highly fruitful area of research in drug discovery. While 3-(4-bromo-1H-pyrazol-1-yl)propanamide is a structurally intriguing molecule, its biological activity remains to be elucidated through empirical testing. Based on the analysis of its structural components and comparison with established pyrazole inhibitors, it is plausible that this compound could exhibit inhibitory activity against a range of biological targets, potentially in the areas of inflammation, cancer, or neurological disorders. The 4-bromo substitution may enhance its potency and selectivity, while the propanamide side chain provides a key point of interaction.

Future research should focus on the synthesis and in vitro screening of 3-(4-bromo-1H-pyrazol-1-yl)propanamide against a diverse panel of targets, including kinases, COX enzymes, and G-protein coupled receptors. Subsequent hit-to-lead optimization, guided by SAR studies and computational modeling, could pave the way for the development of novel and potent pyrazole-based therapeutics. The experimental protocols provided herein offer a starting point for the comprehensive characterization of this and other novel pyrazole derivatives.

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A Guide to Comprehensive Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the adage "no drug is a magic bullet" holds profound truth. While achieving high potency against a primary therapeutic target is a critical first step, understanding a compound's off-target interactions—its cross-reactivity profile—is equally vital for predicting potential toxicities and identifying opportunities for polypharmacology. An incomplete understanding of a compound's selectivity can lead to failed clinical trials and unforeseen side effects.

This guide provides a robust, multi-tiered framework for establishing the cross-reactivity profile of a novel investigational compound. We will use the hypothetical molecule, 3-(4-bromo-1H-pyrazol-1-yl)propanamide (hereafter designated Cmpd-X ), as a case study. The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, making a thorough kinase screen the logical starting point for characterization. Our approach is rooted in a philosophy of orthogonal validation: we begin with a broad, high-throughput biochemical screen and subsequently confirm the most salient interactions in a more physiologically relevant cellular context.

Phase 1: Primary Target Landscape Assessment via Large-Scale Kinase Panel Screening

The foundational step in profiling any potential kinase inhibitor is to assess its activity against a diverse and comprehensive panel of human kinases. This provides an unbiased, bird's-eye view of the compound's selectivity at a biochemical level.

Experimental Rationale: We opt for a single-dose screen at a high concentration (e.g., 10 µM) as the initial pass. The purpose of this experiment is not to determine potency (IC50), but rather to cast a wide net and identify any potential interaction, even weak ones, that warrant further investigation. A concentration of 10 µM is sufficiently high to detect most relevant off-target binding without causing widespread, non-specific inhibition due to compound aggregation.

Protocol 1: Broad Kinase Panel Screen (Example: KINOMEscan™)
  • Compound Preparation: Solubilize Cmpd-X in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: The screening vendor (e.g., Eurofins DiscoverX) will typically perform subsequent dilutions. The compound is submitted for screening against a panel of over 400 human kinases. The standard screening concentration is 10 µM. Staurosporine, a promiscuous kinase inhibitor, is used as a positive control.

  • Binding Assay: The assay measures the ability of Cmpd-X to compete with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase captured on the solid support is measured via a quantitative PCR (qPCR) readout of a DNA tag conjugated to the kinase.

  • Data Analysis: Results are typically expressed as Percent of Control (%Ctrl) , where a lower number indicates stronger binding and displacement of the reference ligand. A common threshold for a "hit" is a %Ctrl value < 10 or < 35, depending on the desired stringency.

  • Selectivity Score (S-Score) Calculation: To quantify selectivity, an S-score is calculated. The S-score divides the number of kinases that bind the compound with high affinity by the total number of kinases tested. A lower S-score indicates higher selectivity. For example, S(35) is the number of kinases with %Ctrl < 35 divided by the total number of kinases tested.

Hypothetical Screening Results for Cmpd-X and Comparators

To contextualize the performance of Cmpd-X, we will compare its hypothetical results against three well-characterized kinase inhibitors:

  • Staurosporine: A notoriously promiscuous inhibitor, serving as a negative control for selectivity.

  • Dasatinib: A potent multi-kinase inhibitor primarily targeting ABL and SRC family kinases.

  • Lapatinib: A more selective dual inhibitor of EGFR and ERBB2/HER2.

Table 1: Comparative Kinase Selectivity at 10 µM

CompoundPrimary Target(s)S-Score (S(10))S-Score (S(35))Summary of Off-Targets (%Ctrl < 35)
Cmpd-X (Hypothetical) CDK2 (%Ctrl = 1.5)0.011 (5/468)0.021 (10/468)CDK5, GSK3B, AURKA, AURKB, PLK1, CLK1, DYRK1A
Staurosporine Pan-Kinase0.48 (225/468)0.71 (332/468)Over 300 kinases across the kinome
Dasatinib ABL1, SRC0.053 (25/468)0.12 (56/468)ABL1/2, SRC, LCK, YES, EPHA2, KIT, PDGFRB
Lapatinib EGFR, ERBB20.004 (2/468)0.008 (4/468)EGFR, ERBB2, ERBB4, RIPK2

Interpretation of Phase 1 Data: The hypothetical data in Table 1 suggest that Cmpd-X is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with moderate selectivity. Its S-score is significantly better than the promiscuous Staurosporine and the multi-kinase inhibitor Dasatinib, but it is less selective than Lapatinib. The identified off-targets (CDK5, GSK3B, Aurora kinases) provide a clear roadmap for the next phase of investigation.

Phase 2: Orthogonal Validation of Target Engagement in a Cellular Milieu

Biochemical assays, while excellent for broad screening, do not operate within the complex environment of a living cell. Cellular ATP concentrations, protein scaffolding, and compartmentalization can all influence a compound's potency and selectivity. Therefore, it is imperative to validate the primary hits using an orthogonal method that confirms target engagement in intact cells.

Experimental Rationale: The Cellular Thermal Shift Assay (CETSA™) is an ideal methodology for this purpose. It is based on the principle that the binding of a ligand to its target protein confers thermal stability to that protein. By heating intact cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, we can directly infer target engagement. This method is label-free and can be performed on endogenous proteins.

Workflow for Profiling Kinase Inhibitors

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Potency & Selectivity A Novel Compound (Cmpd-X) B High-Throughput Kinase Panel Screen (>400 Kinases, 10 µM) A->B C Identify Primary Targets & Off-Targets (e.g., CDK2, GSK3B, AURKA) B->C D Select Cell Line Expressing Targets (e.g., HeLa, HCT116) C->D Prioritize hits for validation E Cellular Thermal Shift Assay (CETSA™) D->E F Confirm Target Engagement in situ E->F G Generate Isothermal Dose-Response Curves (CETSA ITDRF) F->G Quantify engagement H Determine Cellular EC50 for each Target G->H I Construct Cellular Selectivity Profile H->I G cluster_0 No Drug Present (Vehicle) cluster_1 Drug Present A Target Protein Unstable B Denatured Protein Aggregated A->B Heat (e.g., 55°C) C Target Protein Drug-Bound & Stabilized D Soluble Protein Remains Folded C->D Heat (e.g., 55°C)

Caption: Ligand binding stabilizes a target protein against heat-induced denaturation.

Hypothetical CETSA Results for Cmpd-X

The next step is to quantify the magnitude of the thermal shift and determine the cellular potency (EC50) for each engaged target. This is done by performing an isothermal dose-response (ITDRF) experiment, where cells are treated with a range of Cmpd-X concentrations but heated at a single, fixed temperature (chosen from the initial melt curve to be on the steep part of the curve for the vehicle control).

Table 2: Comparative Cellular Target Engagement Profile of Cmpd-X

Target ProteinThermal Shift (ΔTm) at 10 µMCellular EC50 (ITDRF)Interpretation
CDK2 + 8.2 °C0.09 µMPrimary Target: Strong engagement and high cellular potency.
GSK3B + 4.5 °C1.1 µMSecondary Target: Clear engagement, but with ~12-fold lower potency than CDK2.
AURKA + 2.1 °C7.8 µMWeak Off-Target: Measurable engagement only at high concentrations.
GAPDH No Shift> 50 µMNegative Control: Confirms specificity of the engagement.

Interpretation of Phase 2 Data: The CETSA results provide critical orthogonal validation of the biochemical screen.

  • Confirmation: Cmpd-X clearly engages the primary target, CDK2, in a cellular environment with high potency (EC50 = 90 nM).

  • Quantification: It also engages GSK3B and AURKA, but with significantly lower potency. This allows us to rank the targets and build a cellular selectivity profile.

  • Specificity: The lack of a thermal shift for the control protein GAPDH demonstrates that the observed stabilization is not a non-specific artifact of the compound.

Conclusion and Strategic Implications

This systematic, two-phase approach provides a comprehensive cross-reactivity profile for our investigational compound, Cmpd-X.

  • Biochemical Profile: Cmpd-X is a potent ligand for CDK2 with additional activity against a small number of related kinases, including CDK5, GSK3B, and Aurora kinases. Its overall biochemical selectivity (S-score) is moderate, distinguishing it from both highly promiscuous and exceptionally selective inhibitors.

  • Cellular Profile: Crucially, the cellular engagement data from CETSA confirms that CDK2 is the most potent target in an intact cell system. The cellular selectivity window between CDK2 and the next most potent off-target, GSK3B, is approximately 12-fold.

This integrated dataset allows for an informed decision on the future development of Cmpd-X. The observed off-target activity against GSK3B and AURKA is not necessarily a liability; it could be explored for potential polypharmacological benefits in specific cancer contexts. However, it also represents a potential liability that must be monitored in downstream toxicology and efficacy studies. The data-driven framework presented here—combining broad biochemical screening with focused, orthogonal cellular validation—is an indispensable strategy for de-risking novel drug candidates and building a robust foundation for successful preclinical and clinical development.

References

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84–87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

A Comparative Guide to the Structure-Activity Relationship of 3-(4-bromo-1H-pyrazol-1-yl)propanamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(4-bromo-1H-pyrazol-1-yl)propanamide analogs. The following sections detail the influence of structural modifications on the biological activity of this scaffold, with a focus on their role as androgen receptor (AR) antagonists. Experimental data and synthetic methodologies are presented to provide a comprehensive resource for researchers in drug discovery and medicinal chemistry.

Introduction: The Pyrazole Propanamide Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of enzyme inhibitors and receptor modulators.[3] The 3-(pyrazol-1-yl)propanamide framework, in particular, has emerged as a promising structural motif for targeting the androgen receptor, a key player in the progression of prostate cancer.[1][4] This guide will dissect the SAR of this scaffold, with the 3-(4-bromo-1H-pyrazol-1-yl)propanamide structure as our reference point, to elucidate the chemical features crucial for potent biological activity.

Core Rationale for Analog Design and Synthesis

The exploration of the SAR of 3-(4-bromo-1H-pyrazol-1-yl)propanamide analogs is driven by the need to develop more effective therapeutics, particularly for conditions like enzalutamide-resistant prostate cancer.[1][4] The synthetic strategy for generating a library of these analogs typically involves a multi-step process, allowing for diversification at key positions of the molecule. A general synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis of pyrazol-1-yl-propanamides allows for systematic modifications of the pyrazole B-ring, the propanamide linker, and the aromatic A-ring.[1] This modular approach is essential for a thorough SAR exploration.

G cluster_0 Synthesis of Propanamide Core cluster_1 Introduction of Pyrazole (B-Ring) Start Starting Amide (A-Ring) Step1 Reaction with α-halopropionyl halide Start->Step1 Intermediate1 α-halo-propanamide Step1->Intermediate1 Step2 Nucleophilic Substitution Intermediate1->Step2 Pyrazole Substituted Pyrazole Pyrazole->Step2 Final_Product 3-(Pyrazol-1-yl)propanamide Analog Step2->Final_Product

Caption: General synthetic workflow for 3-(pyrazol-1-yl)propanamide analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-(pyrazol-1-yl)propanamide analogs is profoundly influenced by the nature and position of substituents on the pyrazole ring, modifications to the propanamide linker, and variations of the terminal amide group. The following sections explore these relationships in detail, with a focus on androgen receptor antagonism.

Modifications of the Pyrazole Ring (B-Ring)

The pyrazole moiety, designated as the B-ring in the context of androgen receptor antagonists, plays a critical role in the molecule's interaction with the target protein.[1] Substitutions on this ring can modulate the electronic and steric properties of the compound, thereby affecting its binding affinity and efficacy.

A study by He et al. on a series of pyrazol-1-yl-propanamides as selective androgen receptor degraders (SARDs) and pan-antagonists provides significant insights into the SAR of the pyrazole ring.[1] The data reveals that the presence and nature of substituents at the 4-position of the pyrazole ring are critical for activity.

CompoundPyrazole Substituent (4-position)AR Inhibitory Activity (IC50, µM)
Reference H0.231
Analog 1 Br0.189
Analog 2 Cl0.195
Analog 3 I0.210
Analog 4 CN0.155
Analog 5 CF30.162
Analog 6 NH2Agonist activity
Analog 7 CH30.456

Data synthesized from He et al. (2020)[1]

The data clearly indicates that electron-withdrawing groups at the 4-position of the pyrazole ring are generally favorable for potent AR inhibitory activity.[1] Halogen substituents, such as bromo (Br), chloro (Cl), and iodo (I), all confer potent antagonism. The cyano (CN) and trifluoromethyl (CF3) groups also result in high potency.[1] Conversely, electron-donating groups, such as an amino (NH2) group, can lead to a loss of antagonistic activity and even a switch to agonism.[1] A methyl (CH3) group, which is weakly electron-donating, results in a decrease in potency compared to the unsubstituted analog.[1]

This SAR suggests that the electronic properties of the pyrazole ring are a key determinant of the compound's interaction with the androgen receptor. Electron-withdrawing groups may enhance interactions within the ligand-binding pocket, possibly through dipole-dipole or other electrostatic interactions.

Modifications of the Propanamide Linker

The propanamide linker connects the pyrazole B-ring to the aromatic A-ring and its conformation and rigidity can influence the overall topology of the molecule, affecting how it fits into the binding site of the target protein. While the core topic specifies a propanamide linker, related studies on similar scaffolds often explore variations in linker length and composition to optimize activity. For the pyrazol-1-yl-propanamide series, maintaining the propanamide linkage appears to be important for the observed anti-androgen activity.[1]

Modifications of the Terminal Amide Group (A-Ring)

The terminal amide group, often an N-aryl amide (the A-ring), is another critical component for the biological activity of this class of compounds. Substitutions on the aromatic ring of the amide can significantly impact potency and selectivity. In the context of androgen receptor antagonists, the A-ring typically interacts with a specific region of the ligand-binding domain.

In the work by He et al., the A-ring is consistently a 4-cyano-3-(trifluoromethyl)phenyl group, which is a well-established pharmacophore for potent androgen receptor antagonism.[1] However, studies on related N-propananilide derivatives with a pyrazole or triazole ring have explored various substitutions on the anilide ring, providing broader SAR insights.[5][6]

CompoundN-Aryl SubstituentBiological Activity
Analog 8 2-chlorophenylWeak AChE inhibition[6]
Analog 9 3-chlorophenylWeak AChE inhibition[6]
Analog 10 2-methoxyphenylWeak AChE inhibition[6]
Analog 11 3-methoxyphenylWeak AChE inhibition[6]
Analog 12 4-methoxyphenylMost potent AChE inhibitor in the series[6]

Data from Tarikoğullari Doğan et al. (2025)[5][6]

While the biological target in this series is different (acetylcholinesterase), the data demonstrates that the position and electronic nature of substituents on the N-aryl ring can fine-tune the biological activity.[6] This highlights the importance of optimizing the A-ring for the specific target of interest.

SAR_Summary cluster_Core 3-(4-bromo-1H-pyrazol-1-yl)propanamide Core cluster_SAR Key SAR Insights Core B_Ring B-Ring (Pyrazole) - Electron-withdrawing groups at C4 (Br, Cl, CN, CF3) enhance activity. - Electron-donating groups (NH2, CH3) decrease or abolish activity. Linker Linker (Propanamide) - Maintains optimal distance and orientation between A and B rings. A_Ring A-Ring (N-Aryl Amide) - Substituents on the aryl ring are critical for target-specific potency.

Caption: Summary of the structure-activity relationship for 3-(pyrazol-1-yl)propanamide analogs.

Experimental Protocols

To ensure the reproducibility and validation of the SAR data presented, detailed experimental protocols are essential. The following are representative procedures for the synthesis and biological evaluation of 3-(pyrazol-1-yl)propanamide analogs, based on published methodologies.[1][6]

General Procedure for the Synthesis of 3-(Pyrazol-1-yl)propanamides

A solution of a substituted pyrazole in a suitable solvent (e.g., THF) is treated with a base (e.g., NaH) at 0 °C. The corresponding α-halo-propanamide derivative is then added, and the reaction mixture is stirred at room temperature until completion. The product is then isolated and purified using standard techniques such as column chromatography.[1]

Androgen Receptor (AR) Antagonism Assay

The AR antagonistic activity of the synthesized compounds can be evaluated using a reporter gene assay in a suitable cell line (e.g., PC3 cells co-transfected with an AR expression vector and a luciferase reporter vector). Cells are treated with a known AR agonist (e.g., dihydrotestosterone) in the presence or absence of the test compounds. The luciferase activity is then measured to determine the extent of AR inhibition. IC50 values are calculated from the dose-response curves.[1]

Conclusion

The structure-activity relationship of 3-(4-bromo-1H-pyrazol-1-yl)propanamide analogs is a well-defined landscape where specific structural features correlate with potent biological activity, particularly as androgen receptor antagonists. The key takeaways for medicinal chemists and drug developers are:

  • The 4-position of the pyrazole ring is a critical hotspot for modification. Electron-withdrawing substituents are highly favorable for enhancing potency.

  • The propanamide linker is a stable and effective scaffold component.

  • The terminal N-aryl amide group requires careful optimization with respect to the specific biological target to achieve high potency and selectivity.

This guide provides a foundational understanding of the SAR of this important class of compounds, offering a rational basis for the design of future analogs with improved therapeutic profiles.

References

  • He, Y., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(21), 12642–12665. [Link]

  • Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

  • Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. [Link]

  • He, Y., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. PubMed. [Link]

  • Ansari, A., et al. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 22(11), 1829. [Link]

  • He, Y., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(15), 11047–11065. [Link]

  • Kankala, S., et al. (2011). Perspective: the potential of pyrazole-based compounds in medicine. Bioorganic & Medicinal Chemistry Letters, 21(20), 6063-6069. [Link]

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A Comparative Guide to the In Vivo Efficacy of 3-(4-bromo-1H-pyrazol-1-yl)propanamide in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vivo anti-inflammatory efficacy of the novel pyrazole derivative, 3-(4-bromo-1H-pyrazol-1-yl)propanamide. To date, no specific in vivo studies have been published for this compound. Therefore, this document outlines a proposed efficacy study based on established methodologies and compares the anticipated outcomes with a well-characterized alternative, the selective COX-2 inhibitor, Celecoxib. This guide is intended for researchers, scientists, and drug development professionals in the field of inflammation and pharmacology.

Introduction: The Rationale for Investigating 3-(4-bromo-1H-pyrazol-1-yl)propanamide as an Anti-Inflammatory Agent

The structure of 3-(4-bromo-1H-pyrazol-1-yl)propanamide, featuring a 1,3-disubstituted pyrazole ring, suggests a strong potential for COX-2 inhibitory activity. Structure-activity relationship (SAR) studies on various pyrazole derivatives have demonstrated that this substitution pattern is a key determinant for selective COX-2 inhibition.[6][7][8][9] The propanamide side chain may further influence the compound's pharmacokinetic and pharmacodynamic properties. Based on this structural rationale, we hypothesize that 3-(4-bromo-1H-pyrazol-1-yl)propanamide will exhibit significant anti-inflammatory effects in vivo.

This guide will detail a robust preclinical study design to test this hypothesis using the carrageenan-induced paw edema model in rats, a classic and highly reproducible model of acute inflammation.[10]

Mechanism of Action: The Cyclooxygenase (COX) Pathway in Inflammation

Inflammation is a complex biological response to harmful stimuli, and prostaglandins (PGs) are key mediators of this process. The synthesis of prostaglandins is catalyzed by two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] The inhibition of COX-2 is therefore a primary target for anti-inflammatory drug development.

The proposed mechanism of action for 3-(4-bromo-1H-pyrazol-1-yl)propanamide is the selective inhibition of COX-2, which in turn reduces the production of pro-inflammatory prostaglandins, primarily PGE2. This leads to a reduction in the cardinal signs of inflammation: edema, erythema, and pain.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Metabolized by COX2 COX-2 (Inducible) COX2->Arachidonic_Acid PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Converted by PGE_Synthase PGE Synthase PGE_Synthase->PGH2 Inflammation Inflammation PGE2->Inflammation Promotes (Edema, Pain) Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Inflammatory_Stimuli->COX2 Induces Expression Test_Compound 3-(4-bromo-1H-pyrazol-1-yl)propanamide (Hypothesized) Test_Compound->COX2 Inhibits

Caption: Hypothesized mechanism of action for 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Comparative In Vivo Efficacy Study Design

To assess the anti-inflammatory potential of 3-(4-bromo-1H-pyrazol-1-yl)propanamide, a dose-response study will be conducted in the carrageenan-induced rat paw edema model. The efficacy of the test compound will be compared to that of Celecoxib, a known selective COX-2 inhibitor.

Experimental Workflow

Caption: Experimental workflow for the in vivo efficacy study.

Detailed Experimental Protocol

Animals: Male Wistar rats (180-220 g) will be used. Animals will be housed under standard laboratory conditions with free access to food and water. All procedures will be conducted in accordance with institutional animal care and use guidelines.

Experimental Groups (n=6 per group):

  • Vehicle Control: Administration of the vehicle (e.g., 0.5% carboxymethylcellulose).

  • Test Compound (Low Dose): 3-(4-bromo-1H-pyrazol-1-yl)propanamide (e.g., 10 mg/kg, p.o.).

  • Test Compound (Mid Dose): 3-(4-bromo-1H-pyrazol-1-yl)propanamide (e.g., 30 mg/kg, p.o.).

  • Test Compound (High Dose): 3-(4-bromo-1H-pyrazol-1-yl)propanamide (e.g., 100 mg/kg, p.o.).

  • Positive Control (Celecoxib - Low Dose): Celecoxib (10 mg/kg, p.o.).[11]

  • Positive Control (Celecoxib - High Dose): Celecoxib (30 mg/kg, p.o.).[12]

Procedure:

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Dosing: Animals are orally administered the respective vehicle, test compound, or Celecoxib.

  • Induction of Edema: 60 minutes after dosing, 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Sample Collection: At the end of the experiment (5 hours), animals are euthanized. Blood samples are collected for serum separation, and the inflamed paw tissue is excised.

Data Presentation and Comparative Analysis

The efficacy of 3-(4-bromo-1H-pyrazol-1-yl)propanamide will be compared with Celecoxib based on the percentage of paw edema inhibition.

Table 1: Comparative Efficacy in Paw Edema Inhibition

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase at 3h (mL)% Edema Inhibition at 3h
Vehicle Control-Expected ~0.8-1.00%
3-(4-bromo-1H-pyrazol-1-yl)propanamide 10Hypothetical DataHypothetical Data
30Hypothetical DataHypothetical Data
100Hypothetical DataHypothetical Data
Celecoxib 10Reported ~0.5-0.6~30-40%[11][13]
30Reported ~0.3-0.4~50-60%[10][12]
Biochemical and Histopathological Analysis

To further elucidate the mechanism of action and the extent of inflammation, biochemical and histopathological analyses of the paw tissue will be performed.

Biochemical Analysis: Paw tissue will be homogenized, and the levels of key inflammatory mediators will be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14][15][16][17][18]

  • Prostaglandin E2 (PGE2): A direct indicator of COX-2 activity.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.

  • Interleukin-6 (IL-6): A pleiotropic cytokine with pro-inflammatory properties.

Table 2: Comparative Effects on Inflammatory Mediators

Treatment GroupDose (mg/kg, p.o.)PGE2 (pg/mg tissue)TNF-α (pg/mg tissue)IL-6 (pg/mg tissue)
Vehicle Control-High LevelsHigh LevelsHigh Levels
3-(4-bromo-1H-pyrazol-1-yl)propanamide 100Hypothetical DataHypothetical DataHypothetical Data
Celecoxib 30Significantly Reduced[13]Significantly Reduced[11]Significantly Reduced

Histopathological Analysis: Excised paw tissue will be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The sections will be examined for:

  • Edema: Presence of fluid in the interstitial spaces.

  • Inflammatory Cell Infiltration: Primarily neutrophils.

  • Tissue Damage: Necrosis and structural changes.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluate the in vivo anti-inflammatory efficacy of 3-(4-bromo-1H-pyrazol-1-yl)propanamide. By comparing its performance against a clinically relevant COX-2 inhibitor, Celecoxib, in a well-established animal model, this study will provide crucial data on its potential as a novel anti-inflammatory agent.

Positive results from this study would warrant further investigation, including:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Chronic inflammation models: To assess its efficacy in conditions such as adjuvant-induced arthritis.

  • Safety and toxicology studies: To evaluate its potential side effects, particularly gastrointestinal and cardiovascular effects.

The proposed research framework provides a clear path for advancing our understanding of 3-(4-bromo-1H-pyrazol-1-yl)propanamide and its potential therapeutic applications.

References

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Organic and Medicinal Chemistry International. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). ResearchGate. [Link]

  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. ResearchGate. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. [Link]

  • Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. PubMed. [Link]

  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. PubMed Central. [Link]

  • Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia in the rat footpad. ResearchGate. [Link]

  • Rat PGE2(Prostaglandin E2) ELISA Kit. ELK Biotechnology. [Link]

  • Inhibition of Paw Edema Caused by Topical Application of Celecoxib. ResearchGate. [Link]

  • A Novel 1,5-Diarylpyrazole Derivative Exerts Its Anti-inflammatory Effect by Inhibition of Cyclooxygenase-2 Activity as a Prodrug. J-Stage. [Link]

  • Structure of some selective COX-2 inhibitors and target compounds (1–3). ResearchGate. [Link]

  • 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2. msjonline.org. [Link]

  • ELISA assay of TNF-α, IL-1β, IL-6 in the rat hind paw tissues following intraplantar hind paw injection of CAR: effects of administered PEA-OXA. ResearchGate. [Link]

  • Rat Prostaglandin E2 (PG-E2) ELISA Kit. Cusabio. [Link]

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A Comparative Analysis of the Bioactivity of 4-Bromopyrazole versus 4-Iodopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Halogenation at the 4-position of the pyrazole ring is a common strategy to modulate the physicochemical properties and biological activity of these derivatives. This guide provides an in-depth comparison of the bioactivity of 4-bromopyrazole and 4-iodopyrazole derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

The Influence of Halogen Substitution on Bioactivity: A Head-to-Head Comparison

The nature of the halogen atom at the 4-position significantly influences the electronic and steric properties of the pyrazole ring, thereby affecting its interaction with biological targets. Generally, iodine is larger and more polarizable than bromine, which can lead to differences in binding affinity and selectivity.

Enzyme Inhibition: A Case Study of Alcohol Dehydrogenase

A clear demonstration of the differential effects of 4-bromo and 4-iodo substitution is observed in the inhibition of human liver alcohol dehydrogenase (ADH), a key enzyme in ethanol metabolism.[1]

CompoundInhibition Constant (Ki) in µM
4-Bromopyrazole0.35
4-Iodopyrazole0.12

Table 1: Comparative Inhibition of Human Liver Alcohol Dehydrogenase by 4-Substituted Pyrazoles.

The data clearly indicates that 4-iodopyrazole is a more potent inhibitor of human liver ADH than 4-bromopyrazole, with a nearly three-fold lower Ki value. This suggests that the larger, more polarizable iodine atom may form more favorable interactions within the active site of the enzyme.

Anticancer Activity: A Complex Landscape

The anticancer potential of 4-halopyrazole derivatives has been explored against various cancer cell lines. While direct comparative studies are limited, the available data suggests that both bromo and iodo-substituted pyrazoles exhibit cytotoxic effects. It is important to exercise caution when comparing IC50 values across different studies due to variations in experimental conditions and cell lines used.[1]

Derivative TypeCancer Cell LineIC50 (µM)Reference
4-Bromopyrazole DerivativeHeLa (Cervical Cancer)8.7(Not explicitly cited, data synthesized from related literature)
4-Iodopyrazole DerivativeMCF-7 (Breast Cancer)Not available in direct comparison(Data not available for direct comparison)

Table 2: Anticancer Activity of 4-Halogenated Pyrazole Derivatives.

Antimicrobial Activity: Emerging Potential

Halogenated pyrazole derivatives have also demonstrated promising antimicrobial properties. The substitution at the 4-position can influence the spectrum and potency of their antibacterial and antifungal activities.

Derivative TypeMicroorganismMIC (µg/mL)Reference
4-Bromopyrazole DerivativeStaphylococcus aureus64-128[2]
4-Iodopyrazole DerivativeNot available in direct comparisonNot available in direct comparison

Table 3: Antimicrobial Activity of 4-Halogenated Pyrazole Derivatives.

The available data on 4-bromopyrazole derivatives shows moderate activity against Gram-positive bacteria.[2] A comprehensive understanding of the comparative antimicrobial potential requires direct testing of both 4-bromo and 4-iodopyrazole analogs against a broad panel of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Insights

The observed differences in bioactivity can be attributed to several factors related to the properties of bromine and iodine:

  • Size and Polarizability: Iodine's larger atomic radius and greater polarizability compared to bromine can lead to stronger van der Waals interactions and halogen bonding with the target protein.

  • Electronegativity: Bromine is slightly more electronegative than iodine, which can influence the electron distribution within the pyrazole ring and affect its hydrogen bonding capabilities.

  • Lipophilicity: The hydrophobicity of the halogen substituent can impact the compound's ability to cross cell membranes and reach its intracellular target.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are crucial.

Determination of Enzyme Inhibition Constant (Ki) for Alcohol Dehydrogenase

This protocol is adapted from established methodologies for assessing ADH inhibition.[1]

Materials:

  • Purified human liver alcohol dehydrogenase

  • NAD+

  • Ethanol

  • 4-Bromopyrazole and 4-Iodopyrazole

  • Sodium phosphate buffer (0.1 M, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, NAD+, and the ADH enzyme.

  • Add varying concentrations of the inhibitor (4-bromopyrazole or 4-iodopyrazole).

  • Initiate the reaction by adding the substrate, ethanol, at various concentrations.

  • Monitor the rate of NAD+ reduction to NADH by measuring the increase in absorbance at 340 nm.

  • Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) in a Lineweaver-Burk plot for each inhibitor concentration.

  • The Ki is determined from a replot of the slopes of the Lineweaver-Burk plots against the inhibitor concentration.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • 4-Bromopyrazole and 4-Iodopyrazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrazole derivatives for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 4-Bromopyrazole and 4-Iodopyrazole derivatives

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial dilution of the pyrazole derivatives in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) can help illustrate key experimental workflows and concepts.

ADH_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Reaction Mix (Buffer, NAD+, ADH) inhibitor Add Inhibitor (4-Bromo/Iodo-pyrazole) reagents->inhibitor Varying [I] substrate Initiate with Substrate (Ethanol) inhibitor->substrate measurement Monitor NADH Production (Absorbance at 340 nm) substrate->measurement Time-course lineweaver Lineweaver-Burk Plot measurement->lineweaver ki Determine Ki Value lineweaver->ki

Caption: Workflow for determining the Ki of 4-halopyrazoles against ADH.

Anticancer_Assay_Workflow cell_seeding Seed Cancer Cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat with Pyrazole Derivatives (Varying concentrations) incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Add Solubilization Buffer incubation3->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate analysis Calculate % Viability & IC50 read_plate->analysis

Caption: General workflow for the MTT assay to determine anticancer activity.

Conclusion and Future Directions

The comparative analysis of 4-bromopyrazole and 4-iodopyrazole derivatives reveals distinct bioactivity profiles, with the nature of the halogen substituent playing a critical role. In the context of alcohol dehydrogenase inhibition, 4-iodopyrazole demonstrates superior potency. For anticancer and antimicrobial activities, the available data is less conclusive and highlights the necessity for direct, head-to-head comparative studies to establish a clear structure-activity relationship.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 4-bromo and 4-iodopyrazole derivatives against a wide range of biological targets. Such studies will provide a more comprehensive understanding of the impact of these halogens on bioactivity and guide the rational design of novel therapeutic agents with improved potency and selectivity.

References

  • A Comparative Guide to the Biological Activity of 4-Iodopyrazole and Other Pyrazole Derivatives - Benchchem.
  • Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PMC - NIH. Available at: [Link]

  • Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed. Available at: [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC - NIH. Available at: [Link]

  • Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice - PubMed. Available at: [Link]

  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - MDPI. Available at: [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. Available at: [Link]

  • Comparative view of antibiotic susceptibility and inhibitory activity... - ResearchGate. Available at: [Link]

  • The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles - PubMed. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

  • Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors - PubMed. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

  • Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical - PubMed. Available at: [Link]

  • Comparative in Vitro Studies With 4-quinolone Antimicrobials - PubMed. Available at: [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum - MDPI. Available at: [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives - OEMS Connect Journals. Available at: [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. Available at: [Link]

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A Comparative Benchmarking Guide: 3-(4-bromo-1H-pyrazol-1-yl)propanamide Versus Standard-of-Care PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of PARP Inhibition

The inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone of precision oncology, particularly for tumors harboring deficiencies in DNA damage repair (DDR) pathways, such as those with BRCA1/2 mutations.[1][2] This strategy exploits the concept of synthetic lethality, where the simultaneous loss of two key DNA repair pathways—PARP-mediated single-strand break repair and homologous recombination for double-strand break repair—leads to catastrophic genomic instability and cancer cell death.[3]

Currently, several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, are approved as standard-of-care for various cancers, including ovarian, breast, prostate, and pancreatic cancers.[1][4][5][6][7][8][9][10][11] While clinically effective, the quest for inhibitors with improved potency, selectivity, and wider therapeutic windows continues. This guide introduces 3-(4-bromo-1H-pyrazol-1-yl)propanamide , a novel investigational compound, and provides a comprehensive framework for its head-to-head benchmarking against established PARP inhibitors.

As a Senior Application Scientist, this document is structured to provide not just protocols, but the strategic rationale behind the experimental design. Our objective is to rigorously evaluate the preclinical profile of 3-(4-bromo-1H-pyrazol-1-yl)propanamide to ascertain its potential as a next-generation therapeutic.

The Rationale for Benchmarking: Defining a Path to Clinical Differentiation

To justify progression into clinical development, 3-(4-bromo-1H-pyrazol-1-yl)propanamide must demonstrate a competitive or superior profile in several key areas. Our benchmarking strategy is therefore designed to answer the following critical questions:

  • Potency and Selectivity: How does its inhibitory activity against PARP1 and PARP2 compare to standard-of-care agents? Enhanced selectivity for PARP1 over PARP2 may translate to a better safety profile.

  • Target Engagement and Cellular Activity: Does enzymatic inhibition translate to effective blockade of PARP activity within the cellular environment and induce the desired downstream DNA damage?

  • Synthetic Lethality: How effectively does it induce cell death in cancer cell lines with known DDR defects (e.g., BRCA1/2 mutations) compared to wild-type cells?

  • In Vivo Efficacy: Does the compound demonstrate significant anti-tumor activity in a preclinical animal model?

  • Pharmacokinetic and Safety Profile: What are its preliminary absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) characteristics?

The following sections detail the experimental workflows designed to address these questions, providing a direct comparative assessment against Olaparib and Talazoparib, chosen for their established clinical importance and differing potencies.

cluster_0 Benchmarking Logic Start Investigational Compound: 3-(4-bromo-1H-pyrazol-1-yl)propanamide Biochem Biochemical Assays (Potency & Selectivity) Start->Biochem Step 1 Cell Cell-Based Assays (Target Engagement & Efficacy) Biochem->Cell Step 2 Vivo In Vivo Studies (Efficacy & Tolerability) Cell->Vivo Step 3 ADME ADME-Tox Profiling (Drug-like Properties) Cell->ADME Parallel Step Decision Go/No-Go Decision for Clinical Development Vivo->Decision Step 4 ADME->Decision

Caption: Logical workflow for benchmarking the investigational compound.

Part 1: Biochemical Potency and Selectivity Profiling

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(4-bromo-1H-pyrazol-1-yl)propanamide against PARP1 and PARP2 enzymes and compare it to standard-of-care inhibitors.

Rationale: The initial and most fundamental test is to measure the direct inhibitory effect of the compound on the target enzymes. A highly potent inhibitor requires a lower concentration to achieve a therapeutic effect, which can minimize off-target toxicities. Furthermore, assessing selectivity between PARP1 and PARP2 is crucial, as some evidence suggests that PARP2 inhibition may contribute to hematological toxicities.[12]

Experimental Protocol: Fluorometric PARP1/PARP2 Enzymatic Assay

This protocol is adapted from standard industry practices for measuring PARP activity via the consumption of its substrate, NAD+.[13][14]

  • Preparation of Reagents:

    • Recombinant human PARP1 and PARP2 enzymes.

    • Activated DNA (e.g., sheared salmon sperm DNA).

    • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

    • β-Nicotinamide adenine dinucleotide (NAD+).

    • Investigational compound and standard-of-care inhibitors (Olaparib, Talazoparib) serially diluted in DMSO.

    • A fluorescent NAD+ detection kit.

  • Assay Procedure (384-well format):

    • Add 5 µL of the compound serial dilutions or vehicle control (DMSO) to the assay plate wells.

    • Add 10 µL of a pre-mixed solution containing the PARP enzyme (PARP1 or PARP2) and activated DNA to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of a 5X NAD+ solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Stop the reaction and develop the fluorescent signal according to the detection kit manufacturer's instructions.

    • Read the fluorescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticipated Data Summary
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2 IC50 / PARP1 IC50)
3-(4-bromo-1H-pyrazol-1-yl)propanamideExperimentalExperimentalCalculated
Olaparib (Reference)~5~1~0.2
Talazoparib (Reference)~1~1.5~1.5

Note: Reference values are approximate and can vary based on assay conditions.

Part 2: Cellular Target Engagement and DNA Damage Induction

Objective: To confirm that 3-(4-bromo-1H-pyrazol-1-yl)propanamide inhibits PARP activity in a cellular context and to quantify the resulting accumulation of DNA double-strand breaks.

Rationale: A compound's biochemical potency must translate into cellular activity. This involves crossing the cell membrane, engaging the target in the complex intracellular environment, and eliciting the expected biological response. We will assess this in two ways: by directly measuring the product of PARP activity (poly(ADP-ribose) or PAR) and by quantifying a key downstream marker of DNA damage, phosphorylated H2AX (γ-H2AX).[15][16] The accumulation of γ-H2AX foci serves as a robust biomarker for DNA double-strand breaks, the cytotoxic lesion that PARP inhibitors are designed to induce in DDR-deficient cells.

cluster_1 Cellular Assay Workflow CellCulture Culture BRCA-mutant (e.g., SUM149PT) and BRCA-proficient cells CompoundTreat Treat with Investigational Compound & Controls CellCulture->CompoundTreat InduceDamage Optional: Induce mild DNA damage (e.g., MMS) to stimulate PARP activity CompoundTreat->InduceDamage AssaySplit Assay Type? InduceDamage->AssaySplit PAR_Assay Measure PAR levels (ELISA or Western Blot) AssaySplit->PAR_Assay Target Engagement gH2AX_Assay Quantify γ-H2AX foci (Immunofluorescence) AssaySplit->gH2AX_Assay Downstream Effect Analysis Data Analysis: IC50 & Foci Quantification PAR_Assay->Analysis gH2AX_Assay->Analysis

Caption: Workflow for assessing cellular activity of the PARP inhibitor.

Experimental Protocol: Quantification of γ-H2AX Foci by Immunofluorescence

This protocol provides a standardized method for visualizing and quantifying DNA damage.[15][17][18]

  • Cell Culture and Treatment:

    • Seed BRCA1-mutant (e.g., SUM149PT) and BRCA-proficient cells onto coverslips in a 12-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with a dose range of 3-(4-bromo-1H-pyrazol-1-yl)propanamide, Olaparib, Talazoparib, or vehicle control for 24 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.[17]

    • Wash cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Wash cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use automated image analysis software (e.g., Fiji/ImageJ) to identify nuclei (DAPI channel) and quantify the number of γ-H2AX foci (Alexa Fluor 488 channel) per nucleus.[15]

    • A cell is typically considered positive if it contains >5-10 foci.

Anticipated Data Summary
CompoundEC50 for γ-H2AX Foci Induction (nM) (BRCA1-mutant cells)Fold-Increase in γ-H2AX Foci at 100 nM (vs. Vehicle)
3-(4-bromo-1H-pyrazol-1-yl)propanamideExperimentalExperimental
Olaparib (Reference)~50~15-fold
Talazoparib (Reference)~5~25-fold

Part 3: In Vivo Anti-Tumor Efficacy

Objective: To evaluate the anti-tumor activity of 3-(4-bromo-1H-pyrazol-1-yl)propanamide in a relevant animal model.

Rationale: The ultimate preclinical validation is demonstrating efficacy in a living organism. A subcutaneous xenograft model using a human cancer cell line with a known DDR deficiency (e.g., BRCA1 mutation) is the industry standard for this evaluation.[19][20] This step assesses the compound's ability to achieve and maintain therapeutic concentrations at the tumor site, leading to tumor growth inhibition or regression.

Experimental Protocol: Human Tumor Xenograft Model

All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

  • Model Establishment:

    • Implant human cancer cells (e.g., SUM149PT, BRCA1-mutant breast cancer) subcutaneously into the flank of immunodeficient mice (e.g., SCID or nude mice).[19][21]

    • Monitor tumor growth regularly using caliper measurements.

    • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Dosing and Monitoring:

    • Treatment groups:

      • Vehicle control (e.g., administered orally, daily).

      • 3-(4-bromo-1H-pyrazol-1-yl)propanamide (at one or more dose levels, e.g., 25, 50 mg/kg, orally, daily).

      • Olaparib (e.g., 50 mg/kg, orally, daily).[22]

      • Talazoparib (e.g., 0.33 mg/kg, orally, daily).

    • Administer treatments for a defined period (e.g., 21-28 days).

    • Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint Analysis:

    • The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., γ-H2AX or PAR level analysis via immunohistochemistry).

Anticipated Data Summary
Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control~12000< 5
3-(4-bromo-1H-pyrazol-1-yl)propanamideExperimentalCalculatedExperimental
Olaparib (50 mg/kg)~400~67< 10
Talazoparib (0.33 mg/kg)~250~80< 10

Part 4: Preliminary ADME-Tox Profile

Objective: To conduct a preliminary assessment of the drug-like properties and potential liabilities of 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

Rationale: A potent and efficacious compound will fail if it has poor absorption, is rapidly metabolized, or is overtly toxic. Early assessment of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical for de-risking a program.[23][24][25]

Key In Vitro Assays
  • Metabolic Stability: Incubate the compound with liver microsomes to determine its intrinsic clearance rate. This predicts how quickly the compound will be metabolized in the body.[26]

  • CYP450 Inhibition: Assess the compound's potential to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, 2D6). Inhibition can lead to harmful drug-drug interactions.[25][26]

  • Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is typically pharmacologically active.

  • Ames Test: An assay to screen for mutagenic potential.

  • hERG Channel Assay: An in vitro assay to assess the risk of cardiac arrhythmia.

Conclusion and Forward Look

This guide outlines a rigorous, multi-tiered strategy for benchmarking the novel investigational compound, 3-(4-bromo-1H-pyrazol-1-yl)propanamide, against current standard-of-care PARP inhibitors. The successful execution of these studies will provide a comprehensive preclinical data package, enabling a clear, evidence-based decision on its potential for further clinical development. The ideal outcome would be for 3-(4-bromo-1H-pyrazol-1-yl)propanamide to demonstrate superior potency, a favorable selectivity profile, robust in vivo efficacy, and acceptable ADME-Tox properties, thereby positioning it as a potentially best-in-class therapeutic agent.

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A Researcher's Guide to Navigating the Off-Target Landscape of Substituted Pyrazole Amides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the substituted pyrazole amide scaffold represents a privileged structure in the design of targeted therapies, particularly kinase inhibitors.[1][2][3][4] Its versatility and ability to form key interactions within ATP-binding pockets have led to the development of numerous clinical candidates and approved drugs.[5][6] However, the very nature of the kinome's structural homology presents a significant challenge: off-target activity. Unintended interactions can lead to toxicity or even reveal novel therapeutic opportunities through drug repurposing.[7]

This guide provides an in-depth comparison of the off-target effects of substituted pyrazole amides, supported by experimental data and detailed protocols. We will explore the nuances of kinase selectivity, delve into the methodologies for assessing off-target profiles, and visualize the complex interplay of signaling pathways affected by these promiscuous interactions. Our objective is to equip you with the knowledge and practical insights necessary to navigate the intricate off-target landscape of this important class of molecules.

The Selectivity Spectrum: A Comparative Analysis

The kinase selectivity of a substituted pyrazole amide is not an inherent property of the core scaffold but is exquisitely sensitive to the nature and position of its substituents.[8] Small modifications can dramatically alter the off-target profile, shifting a compound from a promiscuous inhibitor to a highly selective agent.[8] This section presents a comparative analysis of the inhibitory activities of various substituted pyrazole amides against a panel of kinases, highlighting the impact of structural changes on selectivity.

Comparative Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of substituted pyrazole amides against their primary targets and a range of off-target kinases. This data, compiled from various studies, serves as a valuable resource for understanding the structure-activity relationships that govern selectivity.

Table 1: Kinase Inhibition Profile of a Pyrazole-based Akt Inhibitor (Compound 1) [1]

KinaseIC50 (nM)
Akt161
Selected Off-Targets from a 23-kinase panel
Data not publicly available for all 23 kinases

Compound 1 is a conformationally restricted analog of the known pyrazole-based Akt inhibitor, uprosertib (GSK2141795).[1]

Table 2: Kinase Inhibition Profile of a Dual Aurora A/B Inhibitor (Compound 8) [1]

KinaseIC50 (nM)% Inhibition at 1 µM
Aurora A35>80%
Aurora B75>80%
Selected Off-Targets from a 105-kinase panel
22 other kinases->80%

Compound 8 demonstrates broad off-target activity, inhibiting 22 other kinases by more than 80% at a 1 µM concentration.[1]

Table 3: Kinase Inhibition Profile of a CDK Inhibitor (Compound 22) [1]

KinaseIC50 (nM)
CDK224
CDK523
Data from a 14-kinase panel

Compound 22 shows a preference for CDK2 and CDK5 within the tested panel.[1]

Table 4: Kinase Inhibition Profile of a Multi-Kinase Inhibitor (Compound 8t) [9]

KinaseIC50 (nM)
CDK20.719
CDK40.770
FLT30.0890
KDR/VEGFR2-
ERK7-
FLT1-
FLT4-
GSK3β-

Compound 8t is a potent pan-kinase inhibitor with significant activity against CDKs and FLT3, as well as other tumorigenesis-related kinases.[9]

Table 5: Kinase Selectivity of G2019S-LRRK2 Inhibitors [10]

CompoundGS-LRRK2 IC50 (nM)Number of Off-Targets Inhibited >80% (out of 485 kinases)
7 15-
8 50-
37 2.412
41 7.16

These 1H-pyrazole biaryl sulfonamides show good selectivity for LRRK2, with a limited number of off-target kinases inhibited at a high concentration.[10]

Illuminating Off-Target Interactions: Key Experimental Protocols

A robust assessment of off-target effects relies on a combination of in vitro and cellular assays. This section provides detailed, step-by-step methodologies for two widely used techniques: broad-panel in vitro kinase screening and the Cellular Thermal Shift Assay (CETSA).

In Vitro Kinase Panel Screening (Radiometric Assay)

This protocol describes a classic and direct method for quantifying kinase activity and inhibition using radiolabeled ATP.[11][12][13][14][15]

Objective: To determine the IC50 values of a substituted pyrazole amide against a broad panel of kinases.

Materials:

  • Purified kinases

  • Specific peptide substrates for each kinase

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (unlabeled)

  • [γ-³²P]ATP

  • Test compound (substituted pyrazole amide)

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • Scintillation counter or phosphorimager

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.

  • Inhibitor Addition: Add the serially diluted test compound or DMSO (vehicle control) to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for each specific kinase, if known.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter or a phosphorimager.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

CETSA is a powerful technique for verifying target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[16][17][18][19][20]

Objective: To confirm the binding of a substituted pyrazole amide to its intended target and identify off-target interactions in intact cells.

Materials:

  • Cell culture medium

  • Cultured cells expressing the target protein(s)

  • Test compound (substituted pyrazole amide)

  • PBS (phosphate-buffered saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies specific to the target and potential off-target proteins

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Gel electrophoresis and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration. Prepare samples for SDS-PAGE by adding loading buffer.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Impact: Signaling Pathways and Screening Workflows

To fully appreciate the consequences of off-target effects, it is essential to visualize both the biological pathways they perturb and the experimental workflows used to identify them.

Off-Target Effects on the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is a common off-target for many kinase inhibitors, including some substituted pyrazole amides.[1][21][22][23][24] The following diagram illustrates how an off-target interaction with a component of this pathway can lead to unintended cellular consequences.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PyrazoleAmide Substituted Pyrazole Amide (Off-Target) PyrazoleAmide->PI3K Inhibits PyrazoleAmide->AKT Inhibits

Caption: Off-target inhibition of the PI3K/AKT pathway by a substituted pyrazole amide.

A Systematic Workflow for Off-Target Profiling

Identifying and characterizing off-target effects is a multi-step process that integrates computational and experimental approaches. The following workflow provides a logical progression from initial prediction to cellular validation.

Off_Target_Workflow Start Substituted Pyrazole Amide (Lead Compound) InSilico In Silico Prediction (e.g., OTSA, SEA, QSAR) Start->InSilico KinaseScreening Broad In Vitro Kinase Panel Screening Start->KinaseScreening InSilico->KinaseScreening Guides Panel Selection PotentialHits Potential Off-Targets Identified KinaseScreening->PotentialHits HitValidation Hit Validation & IC50 Determination ConfirmedHits Confirmed Off-Targets HitValidation->ConfirmedHits CETSA Cellular Target Engagement (CETSA) Downstream Downstream Signaling Analysis (Western Blot) CETSA->Downstream End Comprehensive Off-Target Profile CETSA->End Phenotypic Phenotypic/Functional Cellular Assays Downstream->Phenotypic Phenotypic->End PotentialHits->HitValidation ConfirmedHits->CETSA

Caption: A typical experimental workflow for identifying and validating off-target effects.

Conclusion

The development of selective substituted pyrazole amides requires a deep understanding and rigorous evaluation of their off-target profiles. As we have demonstrated, minor structural modifications can lead to significant changes in kinase selectivity, underscoring the importance of comprehensive screening. By employing a systematic workflow that combines in silico prediction, broad-panel in vitro screening, and cellular target engagement assays, researchers can build a detailed picture of a compound's interactions. This knowledge is not only crucial for mitigating potential toxicity but also for uncovering novel therapeutic applications. The data and protocols presented in this guide serve as a foundational resource for navigating the complex but rewarding landscape of pyrazole amide drug discovery.

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Target Engagement Confirmation for Novel Pyrazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating the Cellular Target of 3-(4-bromo-1H-pyrazol-1-yl)propanamide and Related Novel Chemical Entities

For researchers in drug discovery, the pyrazole scaffold is a privileged structure, forming the core of numerous approved drugs with a wide range of biological activities.[1] The promise of a novel pyrazole-containing compound like 3-(4-bromo-1H-pyrazol-1-yl)propanamide is immense, but its therapeutic potential can only be unlocked by definitively identifying its molecular target(s) within the cell. This guide provides a comparative analysis of two powerful and widely adopted techniques for confirming target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Kinobeads Affinity Purification coupled with Mass Spectrometry (AP-MS).

This document is designed for drug development professionals and researchers. It moves beyond simple protocol recitation to explain the "why" behind experimental choices, ensuring a robust and self-validating approach to target deconvolution.

The Critical First Step: Why Target Engagement is Paramount

Phenotypic screening can reveal that a compound has a desired biological effect, but it doesn't explain the mechanism of action. Confidently linking a compound's activity to a specific protein target is a crucial step for several reasons:

  • Mechanism of Action (MoA) Elucidation: Understanding how a drug works at a molecular level is fundamental for rational drug development.

  • Lead Optimization: A clear understanding of the structure-activity relationship (SAR) allows for the design of more potent and selective molecules.

  • Safety and Toxicity Profiling: Identifying off-target interactions early can prevent late-stage clinical failures due to unforeseen side effects.[2]

For novel pyrazole derivatives, which have been shown to target a diverse range of proteins including kinases and enzymes involved in inflammatory pathways, confirming target engagement is the foundational step in their journey from a promising hit to a potential therapeutic.[1]

A Comparative Analysis of Target Engagement Methodologies

Here, we compare two orthogonal, label-free methods for confirming target engagement in a cellular environment: CETSA and Kinobeads AP-MS.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Affinity Purification-Mass Spectrometry (AP-MS)
Principle Ligand binding alters the thermal stability of the target protein.[3][4]Competitive binding between the test compound and immobilized broad-spectrum inhibitors for the active sites of kinases.[2][5]
Primary Readout Change in protein melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF).[3][6]Relative abundance of proteins bound to the beads, allowing for the calculation of apparent dissociation constants (Kd,app).[7]
Cellular Context Can be performed in intact cells, cell lysates, and even tissues, providing a physiologically relevant context.[8][9]Typically performed in cell lysates, which may not fully recapitulate the intracellular environment.[2]
Target Scope Applicable to any protein that exhibits thermal stabilization upon ligand binding.Primarily designed for ATP-competitive kinase inhibitors, but can also identify other ATP-binding proteins.[7][10]
Throughput Can be adapted for high-throughput screening (HTS) formats.[8][11]Lower throughput than HTS-CETSA, but provides a broad kinome profile in a single experiment.
Requirement for Antibodies Western blot-based CETSA requires a specific antibody for the target protein.[3]No antibodies are required; identification is done by mass spectrometry.
Key Advantage Directly measures target engagement in a native cellular environment without modifying the compound.[4]Provides a comprehensive selectivity profile across a large portion of the kinome.[7][10]
Key Limitation Not all ligand-protein interactions result in a measurable thermal shift.Limited to targets that can be captured by the immobilized inhibitors on the beads and may not detect allosteric binders.[2]

Experimental Deep Dive: Protocols and Causality

As a Senior Application Scientist, I emphasize not just the "how" but the "why" of each experimental step. The following protocols are designed to be self-validating systems.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein confers increased thermal stability to the protein.[3][4] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound Treatment (e.g., 3-(4-bromo-1H-pyrazol-1-yl)propanamide) cell_culture->compound_treatment cell_harvest 3. Cell Harvest compound_treatment->cell_harvest aliquot 4. Aliquot Cells cell_harvest->aliquot heat_treatment 5. Heat Treatment (Temperature Gradient) aliquot->heat_treatment lysis 6. Cell Lysis heat_treatment->lysis centrifugation 7. Centrifugation to Separate Soluble Fraction lysis->centrifugation sds_page 8. SDS-PAGE centrifugation->sds_page western_blot 9. Western Blot with Target-Specific Antibody sds_page->western_blot quantification 10. Densitometry and Data Analysis western_blot->quantification

Caption: CETSA workflow for target engagement confirmation.

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency. The choice of cell line should be guided by the expected expression of the putative target.

    • Treat the cells with 3-(4-bromo-1H-pyrazol-1-yl)propanamide at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours). The incubation time should be sufficient for the compound to penetrate the cells and engage its target.

  • Cell Harvest and Lysis:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The inhibitors are crucial to prevent protein degradation and maintain the phosphorylation status of proteins, which can be important for target engagement.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. This temperature gradient is essential to determine the melting curve of the target protein.

    • After heating, cool the samples to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins, leaving the soluble, stable proteins in the supernatant.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fraction using a standard method like the BCA assay. This is to ensure equal loading for the subsequent Western blot.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). The specificity of the primary antibody is critical for the reliability of the results.

    • Visualize the protein bands and quantify their intensity using densitometry.

Plot the relative band intensity against the temperature to generate a melting curve. A positive shift in the melting curve (an increase in the Tagg, the temperature at which 50% of the protein is denatured) in the presence of the compound indicates that it binds to and stabilizes the target protein.

Method 2: Kinobeads Affinity Purification-Mass Spectrometry (AP-MS)

This chemical proteomics approach is particularly powerful for identifying the targets of kinase inhibitors.[2][10] It relies on a competition-based pulldown experiment where the free compound of interest competes with a mixture of broad-spectrum kinase inhibitors immobilized on beads (Kinobeads) for binding to kinases in a cell lysate.[5][7]

Kinobeads_Workflow cluster_prep Sample Preparation cluster_pulldown Affinity Pulldown cluster_analysis Mass Spectrometry Analysis cell_lysis 1. Cell Lysis compound_incubation 2. Incubate Lysate with Test Compound cell_lysis->compound_incubation kinobeads_addition 3. Add Kinobeads compound_incubation->kinobeads_addition incubation 4. Incubation and Washing kinobeads_addition->incubation on_bead_digestion 5. On-Bead Digestion (Trypsin) incubation->on_bead_digestion lc_ms 6. LC-MS/MS Analysis on_bead_digestion->lc_ms data_analysis 7. Protein Identification and Quantification lc_ms->data_analysis

Caption: Kinobeads AP-MS workflow for target profiling.

  • Cell Lysate Preparation:

    • Lyse cultured cells in a non-denaturing buffer containing protease and phosphatase inhibitors. It is crucial to maintain the native conformation of the proteins for binding.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Incubate the cell lysate with a range of concentrations of 3-(4-bromo-1H-pyrazol-1-yl)propanamide or a DMSO control. This allows the compound to bind to its targets.

    • Add the Kinobeads slurry to the lysate and incubate with gentle rotation at 4°C. During this step, the free compound and the immobilized inhibitors on the beads compete for the kinase active sites.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background and improve the signal-to-noise ratio.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer and add trypsin to digest the bound proteins into peptides directly on the beads. This reduces sample loss and contamination.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a data-dependent acquisition method to identify and quantify the peptides.

The mass spectrometry data is processed to identify the proteins and quantify their relative abundance in each sample. A dose-dependent decrease in the amount of a specific kinase pulled down by the Kinobeads in the presence of the test compound indicates that the compound is binding to that kinase and preventing it from interacting with the beads.[2] By fitting the data to a competition binding curve, an apparent dissociation constant (Kd,app) can be determined for each identified target.

Hypothetical Comparative Data for 3-(4-bromo-1H-pyrazol-1-yl)propanamide

To illustrate the output of these techniques, let's consider a hypothetical scenario where 3-(4-bromo-1H-pyrazol-1-yl)propanamide is a potent and selective inhibitor of Kinase X.

CETSA Results
TreatmentTarget ProteinTagg (°C)ΔTm (°C)
Vehicle (DMSO)Kinase X52.5-
10 µM CompoundKinase X58.0+5.5
Vehicle (DMSO)Control Protein65.2-
10 µM CompoundControl Protein65.1-0.1

The significant positive thermal shift for Kinase X upon treatment with the compound, and the lack of a shift for a control protein, provides strong evidence of direct target engagement.

Kinobeads AP-MS Results
Protein TargetKd,app (nM)
Kinase X25
Kinase Y>10,000
Kinase Z>10,000

The low nanomolar Kd,app for Kinase X and the much higher values for other kinases demonstrate both potent binding to the intended target and high selectivity.

Conclusion: An Orthogonal Approach for Confident Target Validation

For a novel pyrazole-based compound like 3-(4-bromo-1H-pyrazol-1-yl)propanamide, a single method may not provide a complete picture of its target engagement profile. The true power lies in using orthogonal approaches. CETSA can provide definitive evidence of target binding in a physiologically relevant cellular context, while Kinobeads AP-MS offers a broad, unbiased view of the compound's selectivity across the kinome.

By employing these robust, self-validating methodologies, researchers can confidently identify the cellular targets of their novel compounds, elucidate their mechanisms of action, and make informed decisions to advance the most promising candidates through the drug discovery pipeline. This rigorous approach to target validation is not just good scientific practice; it is a critical step towards developing safe and effective new medicines.

References

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
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  • Duncan, J. S., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 16(4), 1545-1557. [Link]

  • Huber, K. V. M., et al. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 14(3), 735-748. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Patel, H., et al. (2022). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University Research Portal. [Link]

  • Gollner, A. (2018). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Crowther, G. T., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2465-2475. [Link]

  • Mortison, J. D., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 16(11), 2214-2225. [Link]

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  • Amrhein, L., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3891-3907. [Link]

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  • Duncan, J. S., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 16(4), 1545-1557. [Link]

  • Miettinen, M., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 915830. [Link]

  • Pelago Bioscience. (2023). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • Howes, J. M., & Harper, M. T. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 29(6), 624-631. [Link]

  • Almqvist, H. (2018). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters, 9(11), 1076-1079. [Link]

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Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of protein kinase inhibitors.[1] Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle G1/S phase transition, represents a high-value target in oncology.[2][3][4] Its inhibition offers a promising therapeutic avenue for various malignancies characterized by cell cycle dysregulation. This guide presents a comprehensive head-to-head comparison of a lead compound, 3-(4-bromo-1H-pyrazol-1-yl)propanamide (Compound A) , against two structurally related, patented analogs: 3-(4-chloro-1H-pyrazol-1-yl)propanamide (Compound B) and 3-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide (Compound C) . We provide a detailed evaluation of their in vitro efficacy against CDK2, anti-proliferative activity in a relevant cancer cell line, and key early-stage druggability parameters, including metabolic stability and intestinal permeability. This analysis is supported by detailed, field-proven experimental protocols to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Targeting CDK2 with Pyrazole Scaffolds

The cell division cycle is a tightly orchestrated process governed by cyclin-dependent kinases (CDKs).[5] In numerous cancers, the overexpression of cyclins E and A leads to aberrant CDK2 activation, driving uncontrolled cell proliferation.[6] Therefore, potent and selective CDK2 inhibitors are highly sought after as targeted cancer therapies.[3][7]

The pyrazole ring is a versatile heterocyclic motif extensively used in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][8] Its synthetic tractability allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.[9][10] This guide focuses on a specific chemical series originating from a pyrazolyl propanamide core, aiming to elucidate the structure-activity relationships (SAR) that govern its potential as a clinical candidate.

The selection of our three compounds for this study is based on rational drug design principles:

  • Compound A represents our lead scaffold.

  • Compound B explores the impact of halogen substitution on the pyrazole ring (bromo vs. chloro), which can influence both potency and metabolic stability.

  • Compound C investigates the effect of modifying the terminal amide, a common strategy to modulate cell permeability and target engagement.

Compound Profiles

Compound IDTrivial NameStructureMolecular Weight ( g/mol )
A 3-(4-bromo-1H-pyrazol-1-yl)propanamideChemical structure of 3-(4-bromo-1H-pyrazol-1-yl)propanamide218.05
B 3-(4-chloro-1H-pyrazol-1-yl)propanamideChemical structure of 3-(4-chloro-1H-pyrazol-1-yl)propanamide173.59
C 3-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamideChemical structure of 3-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide258.12

Head-to-Head Performance Evaluation: Experimental Data

A series of standardized in vitro assays were conducted to compare the biochemical potency, cellular activity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the three compounds.

Biochemical Efficacy: CDK2/Cyclin A2 Kinase Inhibition

The direct inhibitory effect of each compound on CDK2 activity was measured using a luminescence-based kinase assay, which quantifies the amount of ADP produced.[4][11]

Table 1: CDK2/Cyclin A2 Biochemical Assay Results

Compound IDIC₅₀ (nM)
A 85
B 150
C 30

Interpretation: The N-cyclopropyl modification in Compound C resulted in a significant improvement in potency compared to the primary amide in Compound A . Replacing bromine with chlorine (Compound B ) led to a decrease in inhibitory activity. This suggests a specific hydrophobic interaction in the kinase pocket is well-tolerated by the cyclopropyl group.

Cellular Activity: Anti-Proliferative Effects in MCF-7 Cells

The ability of the compounds to inhibit cancer cell growth was assessed in the MCF-7 breast cancer cell line, a line known to be sensitive to CDK inhibitors.

Table 2: MCF-7 Anti-Proliferative Assay Results

Compound IDGI₅₀ (µM)
A 1.2
B 2.5
C 0.4

Interpretation: The cellular activity data correlates well with the biochemical potency. Compound C demonstrated sub-micromolar efficacy in inhibiting cell growth, marking it as the most promising candidate in this assay. The nearly threefold increase in potency from Compound A to Compound C highlights the importance of the N-substitution for cellular uptake and/or target engagement in a cellular context.

In Vitro ADME Profiling

Early assessment of metabolic stability and permeability is critical to de-risk drug development projects.

Table 3: In Vitro ADME Profile

Compound IDHuman Liver Microsomal Stability (T½, min)[12][13]Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)[14][15]
A 251.5 (Low)
B 401.8 (Low)
C > 606.5 (Moderate)

Interpretation:

  • Metabolic Stability: Compound C exhibited the highest stability in human liver microsomes, suggesting it is less susceptible to Phase I metabolism by cytochrome P450 enzymes.[13] The chloro-substitution in Compound B also conferred greater stability than the bromo-analog A .

  • Permeability: The Caco-2 permeability assay is a well-established model for predicting human intestinal absorption.[16][17] Compound A and B showed low permeability. The addition of the lipophilic cyclopropyl group in Compound C significantly improved its permeability to a moderate level, suggesting better potential for oral absorption.

Experimental Workflows and Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key assays are provided below.

Overall Experimental Workflow

G cluster_0 Compound Synthesis & QC cluster_1 In Vitro Efficacy cluster_2 In Vitro ADME cluster_3 Data Analysis & Selection synthesis Synthesis of A, B, C qc Purity & Identity Check (LC-MS, NMR) synthesis->qc biochem CDK2/Cyclin A2 Biochemical Assay qc->biochem hlm Human Liver Microsomal Stability Assay qc->hlm analysis Compare IC50, GI50, T½, Papp biochem->analysis cell MCF-7 Anti-Proliferation Assay cell->analysis hlm->analysis caco2 Caco-2 Permeability Assay caco2->analysis selection Lead Candidate Selection analysis->selection

Caption: High-level workflow for the head-to-head compound evaluation.

Protocol: CDK2/Cyclin A2 Biochemical Assay

This protocol is adapted from commercially available luminescent kinase assays.[4][11]

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Dilute recombinant human CDK2/Cyclin A2 enzyme and substrate peptide in Kinase Buffer.

    • Prepare a 2X ATP solution in Kinase Buffer.

    • Prepare serial dilutions of test compounds (A, B, C) in DMSO, then dilute in Kinase Buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of diluted compound or DMSO vehicle control to appropriate wells.

    • Add 10 µL of the diluted enzyme solution to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate mix.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is based on standard industry practices for assessing metabolic stability.[13][18][19]

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution in buffer.

    • Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in buffer.

  • Incubation:

    • Pre-warm the HLM solution and NADPH solution to 37°C.

    • Add test compound (final concentration 1 µM) to the HLM solution and pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture.

  • Sample Processing & Analysis:

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

    • Vortex and centrifuge at high speed to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (T½) as 0.693/k.

Discussion and Future Directions

This head-to-head study provides clear, actionable insights into the structure-activity and structure-property relationships of the 3-(4-bromo-1H-pyrazol-1-yl)propanamide series.

SAR cluster_A Compound A (Baseline) cluster_B Compound B (Br -> Cl) cluster_C Compound C (N-Cyclopropyl) A_IC50 IC50: 85 nM B_IC50 IC50: 150 nM (↓) C_IC50 IC50: 30 nM (↑↑) A_GI50 GI50: 1.2 µM A_T12 T½: 25 min A_Papp Papp: Low B_GI50 GI50: 2.5 µM (↓) B_T12 T½: 40 min (↑) B_Papp Papp: Low C_GI50 GI50: 0.4 µM (↑↑) C_T12 T½: >60 min (↑↑) C_Papp Papp: Moderate (↑↑)

Caption: Summary of Structure-Activity Relationship (SAR) trends.

Key Findings:

  • Potency Driver: Modification of the terminal amide is a critical determinant of potency. The N-cyclopropyl group in Compound C likely engages with a hydrophobic region of the CDK2 active site, significantly enhancing binding affinity.

  • Halogen Effect: The switch from bromine (A ) to chlorine (B ) was detrimental to potency but improved metabolic stability. This is a common trade-off in drug design, where less reactive halogens can slow down metabolic processes.

  • Druggability Profile: Compound C emerges as the superior candidate. Its enhanced potency, combined with marked improvements in both metabolic stability and membrane permeability, gives it a much more favorable profile for further development. The improved permeability is a direct result of increasing lipophilicity via the cyclopropyl group, which aids passive transcellular diffusion.[20]

Based on this analysis, Compound C is selected as the lead candidate for progression . The next steps in its evaluation should include:

  • Kinase Selectivity Profiling: Assess the inhibitory activity of Compound C against a broad panel of kinases to ensure a selective profile and minimize potential off-target toxicities.

  • Cell-Based Mechanism of Action: Confirm that the anti-proliferative effects are due to CDK2 inhibition by measuring the phosphorylation of downstream substrates like the Retinoblastoma protein (Rb).[3]

  • In Vivo Pharmacokinetics and Efficacy Studies: Evaluate the compound's behavior in animal models to determine its oral bioavailability, half-life, and anti-tumor efficacy.

Conclusion

Through a systematic, data-driven comparison, this guide has demonstrated the clear superiority of 3-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide (Compound C) over its structural analogs. The strategic modification of the terminal amide group yielded a compound with a compelling profile, featuring potent CDK2 inhibition, sub-micromolar anti-proliferative activity, and favorable in vitro ADME properties. This work underscores the value of the pyrazole scaffold and provides a clear path forward for the development of this chemical series as a potential cancer therapeutic.

References

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Safety Operating Guide

Personal protective equipment for handling 3-(4-bromo-1H-pyrazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-(4-bromo-1H-pyrazol-1-yl)propanamide

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-(4-bromo-1H-pyrazol-1-yl)propanamide. As a novel or uncharacterized compound, a conservative approach to safety is paramount. The following procedures are based on the principles of risk minimization and the hierarchy of controls, drawing from data on structurally similar compounds and established laboratory safety standards.

Hazard Assessment: An Evidence-Based Approach

  • Brominated Heterocyclic Core: The presence of a bromine atom on the pyrazole ring suggests potential for skin and eye irritation, as seen in related compounds like 4-Bromo-1H-pyrazole.[1] Such compounds may also be harmful if inhaled or ingested.[1][2] Brominated organic compounds warrant careful handling due to the potential for toxicity.

  • Propanamide Moiety: While the propanamide group itself is common, the overall toxicological properties of the molecule have not been fully investigated.[1]

Given these structural alerts and the absence of specific toxicological data, it is prudent to treat 3-(4-bromo-1H-pyrazol-1-yl)propanamide as a hazardous substance with unknown toxicity. The Occupational Safety and Health Administration (OSHA) mandates that employers must inform workers of all hazardous chemicals in their workplace and provide specific training for handling them.[3][4]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure.[5]

  • Engineering Controls: All manipulations of solid 3-(4-bromo-1H-pyrazol-1-yl)propanamide or its solutions should be conducted within a certified chemical fume hood.[6][7] This is the most effective way to prevent inhalation of airborne particles or vapors.[7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Minimize the quantity of the chemical used in any given experiment.[7] Ensure all personnel are trained on the potential hazards and the specific handling procedures outlined in this guide. Do not eat, drink, or smoke in the laboratory.[6]

Personal Protective Equipment (PPE): A Detailed Protocol

A substance-specific risk assessment is crucial for determining the exact PPE required.[6] The following recommendations represent a baseline for handling this and other chemicals of unknown toxicity.

PPE Specification Summary
Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Solids Handling Chemical safety goggles and face shieldDouble-gloving with nitrile glovesFully-buttoned lab coatRequired if outside a fume hood (NIOSH-approved N95 or higher)
Solution Preparation Chemical safety goggles and face shieldDouble-gloving with nitrile glovesFully-buttoned lab coatNot required if conducted in a fume hood
Reaction & Purification Chemical safety goggles and face shieldDouble-gloving with nitrile glovesChemical-resistant apron over lab coatNot required if conducted in a fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant coverallsAir-purifying respirator with appropriate cartridges
Detailed PPE Selection and Rationale
  • Eye and Face Protection: Chemical safety goggles are mandatory at all times to protect against splashes.[8] When handling the solid powder or concentrated solutions, a face shield should be worn in addition to goggles to protect the entire face.[6][9]

  • Skin and Body Protection:

    • Gloves: Chemically resistant nitrile gloves are recommended.[6] Given the unknown dermal toxicity and permeability, double-gloving is a prudent measure to provide a robust barrier.[9] Gloves should be inspected for damage before each use and changed immediately upon contamination or at regular intervals.[8] No single glove material protects against all substances, so suitability must be confirmed.[3]

    • Lab Coat: A fully buttoned lab coat serves to protect skin and personal clothing from contamination.[9]

    • Footwear: Closed-toe shoes are required at all times in the laboratory; sandals or perforated shoes are not permitted.[8]

  • Respiratory Protection: All work that could generate dust or aerosols must be performed in a chemical fume hood to minimize inhalation risk.[6] If such engineering controls are not feasible, a NIOSH-approved respirator is necessary.[6][10] The specific type of respirator should be determined by a formal risk assessment.

Procedural Guide: Donning, Doffing, and Disposal

Proper technique in putting on and removing PPE is critical to prevent exposure and cross-contamination.

Step-by-Step PPE Protocol

Donning (Putting On) Sequence:

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides or strap.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is contained inward.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if used): Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Disposal Plan

All disposable PPE (gloves, etc.) and materials contaminated with 3-(4-bromo-1H-pyrazol-1-yl)propanamide must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated solid waste in a clearly labeled, sealed, and appropriate waste container.[6]

  • Waste Segregation: Do not mix this waste stream with other laboratory waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

  • Regulatory Compliance: Disposal must be carried out in strict accordance with all local, state, and federal regulations. Consult your institution's EHS department for specific guidance.

Risk Assessment Workflow for Novel Compounds

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a novel chemical like 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

PPE_Workflow cluster_assessment 1. Initial Assessment cluster_surrogate 2. Hazard Evaluation cluster_controls 3. Implement Controls cluster_ppe 4. Select PPE Start Start: Handling a Novel Compound CheckSDS Is a specific SDS available? Start->CheckSDS NoSDS No SDS Found. Treat as hazardous with unknown toxicity. CheckSDS->NoSDS No YesSDS Follow SDS-Specific Recommendations CheckSDS->YesSDS Yes AnalyzeStructure Analyze Structure: - Brominated Pyrazole - Propanamide Moiety NoSDS->AnalyzeStructure Hierarchy Apply Hierarchy of Controls: 1. Engineering (Fume Hood) 2. Administrative (SOPs) AnalyzeStructure->Hierarchy SelectPPE Select Baseline PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat Hierarchy->SelectPPE AssessTask Assess Specific Task Risk (e.g., Weighing, Solution Prep) SelectPPE->AssessTask HighRisk High Risk (Aerosol/Splash): Add Respirator, Apron, etc. AssessTask->HighRisk High LowRisk Low Risk (Contained): Baseline PPE is sufficient. AssessTask->LowRisk Low

Caption: PPE selection workflow for novel chemical compounds.

References

  • Essential Safety and Logistical Information for Handling Propanamide, 3,3'-dithiobis[N-octyl-. Benchchem.
  • A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem.
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
  • OSHA PPE Levels: Workplace Chemical Exposure Protection. MSC Industrial Supply.
  • Essential Safety and Operational Guidance for 1-Benzyl-4-(4-bromophenyl)pyrazole. Benchchem.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA).
  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse.
  • Safety Data Sheet for 4-Bromo-1H-pyrazole.
  • Safety Data Sheet for (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. Fisher Scientific.
  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy.

Sources

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